Hel 13-5
Description
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Propriétés
Formule moléculaire |
C113H204N24O19 |
|---|---|
Poids moléculaire |
2203.0 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C113H204N24O19/c1-63(2)49-83(125-96(138)77(119)38-27-32-44-114)105(147)130-84(50-64(3)4)101(143)121-79(40-28-33-45-115)97(139)127-89(55-69(13)14)107(149)133-92(58-72(19)20)109(151)132-86(52-66(7)8)103(145)123-82(43-31-36-48-118)100(142)129-91(57-71(17)18)110(152)136-94(61-75-62-120-78-39-26-25-37-76(75)78)112(154)135-87(53-67(9)10)104(146)124-81(42-30-35-47-117)99(141)126-88(54-68(11)12)106(148)131-85(51-65(5)6)102(144)122-80(41-29-34-46-116)98(140)128-90(56-70(15)16)108(150)134-93(59-73(21)22)111(153)137-95(113(155)156)60-74(23)24/h25-26,37,39,62-74,77,79-95,120H,27-36,38,40-61,114-119H2,1-24H3,(H,121,143)(H,122,144)(H,123,145)(H,124,146)(H,125,138)(H,126,141)(H,127,139)(H,128,140)(H,129,142)(H,130,147)(H,131,148)(H,132,151)(H,133,149)(H,134,150)(H,135,154)(H,136,152)(H,137,153)(H,155,156)/t77-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-/m0/s1 |
Clé InChI |
LTIJYYPMYNDOCH-MELFELKUSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Hel 13-5 Peptide: A Technical Guide to its Structure and Biophysical Properties
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Hel 13-5 peptide is a synthetic, 18-amino acid amphiphilic peptide designed to mimic the N-terminal region of human Surfactant Protein B (SP-B).[1] Comprising 13 hydrophobic and 5 hydrophilic residues, its primary characteristic is a pronounced α-helical secondary structure.[1][2] This peptide is a subject of significant interest in the development of synthetic pulmonary surfactants due to its ability to favorably interact with phospholipids, mirroring the function of its native counterpart in reducing surface tension at the air-liquid interface within the lungs. This guide provides a comprehensive overview of the structure, biophysical properties, and experimental methodologies associated with the this compound peptide.
Peptide Sequence and Structural Properties
The primary structure of the this compound peptide is a critical determinant of its function. Its amphiphilic nature, with distinct hydrophobic and hydrophilic faces when folded into an α-helix, allows it to interact with both the lipid acyl chains and the aqueous subphase in a pulmonary surfactant model.
Amino Acid Sequence
The amino acid sequence of the this compound peptide is as follows:
H-Lys-Leu-Leu-Lys-Leu-Leu-Leu-Lys-Leu-Trp-Leu-Lys-Leu-Leu-Lys-Leu-Leu-Leu-OH [1]
This can be represented in single-letter code as:
KLLKLLLKLWLKLLKLLL [1]
Secondary and Tertiary Structure
The this compound peptide predominantly adopts an α-helical conformation, particularly when interacting with lipid monolayers.[1] This has been confirmed through various biophysical techniques, including circular dichroism spectroscopy. As of the latest available data, a specific three-dimensional structure for this compound has not been deposited in the Protein Data Bank (PDB). Therefore, detailed atomic-level coordinates from X-ray crystallography or NMR spectroscopy are not available. The α-helical structure is crucial for its function, allowing for the correct orientation and insertion into lipid monolayers.
Quantitative Biophysical Data
The interaction of this compound with lipid monolayers, a key aspect of its function as a surfactant protein mimic, has been characterized using various biophysical techniques. The following tables summarize the available quantitative data.
| Parameter | Value | Experimental Condition | Reference |
| Collapse Pressure (πc) | ~42 mN/m | Multicomponent system of DPPC/egg-PC with this compound | [1] |
Table 1: Langmuir Trough Monolayer Data for this compound
| Observation | Method | Experimental System | Reference |
| "Moth-eaten" appearance of ordered domains | Fluorescence Microscopy (FM) | DPPC monolayer with a small amount of this compound | [1] |
| Formation of protrusions on monolayers | Atomic Force Microscopy (AFM) | DPPC monolayers with this compound | [1] |
| Formation of long nanotubular structures | Electron Microscopy | Neutral liposomes (egg yolk phosphatidylcholine) induced by this compound | |
| Double helical structures formed by two fibers | Electron Microscopy | Neutral liposomes (egg yolk phosphatidylcholine) induced by this compound | |
| Circular- and sheath-like structures (tubular) | Transmission Electron Microscopy (TEM) of thin sections | This compound and egg PC phospholipid mixtures | |
| Left-sided, twisted-helical tubules | Atomic Force Microscopy (AFM) | This compound and egg PC phospholipid mixtures |
Table 2: Morphological Observations of this compound and Lipid Assemblies
Experimental Protocols
This section details the methodologies for key experiments used to characterize the this compound peptide.
Peptide Synthesis and Purification
This compound and its analogues are typically synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Protocol:
-
Resin Preparation: Start with a suitable resin, such as a Rink Amide resin for a C-terminal amide or a Wang resin for a C-terminal carboxylic acid.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF. Add the activated amino acid to the deprotected resin.
-
Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF and other solvents like dichloromethane (B109758) (DCM) to remove excess reagents and byproducts.
-
Repeat Cycles: Repeat the deprotection, coupling, and washing steps for each amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
CD spectroscopy is used to confirm the α-helical structure of this compound.
Protocol:
-
Sample Preparation: Prepare a solution of the purified this compound peptide in a suitable buffer (e.g., phosphate (B84403) buffer) or a membrane-mimicking solvent like trifluoroethanol (TFE). The concentration should be in the range of 0.1-0.2 mg/mL.
-
Spectrometer Setup: Purge the CD spectrometer with nitrogen gas. Set the measurement parameters, including the wavelength range (typically 190-260 nm), bandwidth, and scan speed.
-
Blank Measurement: Record a baseline spectrum of the buffer or solvent alone in the same cuvette.
-
Sample Measurement: Record the CD spectrum of the peptide solution.
-
Data Processing: Subtract the baseline spectrum from the sample spectrum. Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ] using the following formula: [θ] = (θ_obs * MRW) / (10 * d * c) where θ_obs is the observed ellipticity in degrees, MRW is the mean residue weight of the peptide, d is the path length of the cuvette in cm, and c is the concentration of the peptide in g/mL.
-
Analysis: Analyze the resulting spectrum for characteristic features of α-helical structures, which include negative bands around 208 nm and 222 nm and a positive band around 192 nm.
Langmuir Trough for Peptide-Lipid Interaction Studies
The Langmuir-Blodgett trough technique is employed to study the interaction of this compound with lipid monolayers at the air-water interface.
Protocol:
-
Trough Preparation: Clean the Langmuir trough and barriers thoroughly. Fill the trough with a buffered aqueous subphase (e.g., Tris buffer, pH 7.4).
-
Lipid Monolayer Formation: Prepare a solution of the desired lipid(s) (e.g., DPPC, POPG) in a volatile organic solvent (e.g., chloroform/methanol). Spread a known amount of the lipid solution onto the subphase surface. Allow the solvent to evaporate, leaving a lipid monolayer.
-
Peptide Injection: Inject a solution of this compound into the subphase beneath the lipid monolayer.
-
Isotherm Measurement: Compress the monolayer at a constant rate using the barriers while measuring the surface pressure (π) as a function of the mean molecular area (A). The surface pressure is measured using a Wilhelmy plate.
-
Data Analysis: Plot the surface pressure-area (π-A) isotherm. The collapse pressure (πc) is the point at which the monolayer can no longer withstand further compression and collapses. Changes in the isotherm upon peptide injection indicate peptide-lipid interactions.
Atomic Force Microscopy (AFM) for Monolayer Morphology
AFM is used to visualize the morphology of lipid monolayers in the presence of this compound at the nanoscale.
Protocol:
-
Sample Preparation: Prepare a Langmuir-Blodgett film by transferring the lipid or lipid-peptide monolayer from the Langmuir trough onto a solid substrate (e.g., mica) at a desired surface pressure.
-
AFM Imaging: Mount the substrate in the AFM. Image the surface in tapping mode or contact mode in either air or a liquid cell.
-
Image Analysis: Analyze the AFM images to identify different phases (e.g., liquid-expanded, liquid-condensed) and the presence of peptide-induced structures such as domains or protrusions. Measure the dimensions (height, width) of these features.
Cryo-Transmission Electron Microscopy (Cryo-TEM) for Nanotube Visualization
Cryo-TEM is used to visualize the three-dimensional structure of peptide-induced lipid nanotubes in a near-native, hydrated state.
Protocol:
-
Sample Preparation: Prepare liposomes by hydrating a lipid film. Incubate the liposomes with the this compound peptide to induce nanotube formation.
-
Vitrification: Apply a small volume of the sample to a TEM grid. Blot the grid to create a thin film and rapidly plunge-freeze it in liquid ethane. This process vitrifies the sample, preserving its structure without crystallization.
-
Imaging: Transfer the vitrified grid to a cryo-TEM holder and image at cryogenic temperatures.
-
Image Reconstruction: Collect a series of images at different tilt angles (tomography) to reconstruct the three-dimensional structure of the nanotubes.
Signaling Pathways and Biological Function
As a mimic of the N-terminal fragment of SP-B, the primary biological function of this compound is related to the biophysical aspects of pulmonary surfactant. Direct evidence for this compound modulating specific intracellular signaling pathways is currently limited in the scientific literature. However, the native SP-B protein, which this compound is designed to emulate, is known to influence cellular processes in alveolar epithelial cells.
Potential Signaling Pathways (Inferred from SP-B)
Native SP-B has been shown to promote the secretion of surfactant from alveolar type II cells. This process is thought to involve the activation of the P2Y2 purinergic signaling pathway . The proposed mechanism involves SP-B stimulating the release of ATP from alveolar cells, which then acts in an autocrine or paracrine manner on P2Y2 receptors, leading to an increase in intracellular calcium and subsequent exocytosis of lamellar bodies (the storage organelles for surfactant).
It is plausible that this compound, by mimicking the structure and lipid-interacting properties of the N-terminus of SP-B, could potentially trigger similar signaling events at the cell surface, although this remains to be experimentally verified.
Visualizations
Experimental Workflows
Figure 1: General experimental workflow for the characterization of this compound.
Figure 2: Workflow for Langmuir Trough and AFM analysis of peptide-lipid interactions.
Hypothesized Signaling Pathway
Figure 3: Hypothesized signaling pathway for this compound based on known SP-B function.
Conclusion
The this compound peptide serves as a valuable model for understanding the structure-function relationships of the N-terminal domain of SP-B. Its well-defined α-helical structure and amphiphilic character enable it to effectively mimic the biophysical functions of the native protein in pulmonary surfactant systems. While its direct role in intracellular signaling is an area requiring further investigation, the established methodologies for its study provide a robust framework for future research. This guide offers a foundational understanding of this compound for scientists and researchers aiming to develop novel synthetic surfactants and explore the molecular mechanisms of respiratory function.
References
mechanism of action of Hel 13-5
A comprehensive search of publicly available scientific and medical literature did not yield any specific information for a compound or drug designated "Hel 13-5."
The initial search for the mechanism of action of "this compound" returned results for various unrelated subjects, including the natural compound "Helenalin," the drug "ELREXFIO," general principles of drug action in heart failure, and other non-specific chemical compounds. This suggests that "this compound" may be:
-
An internal, proprietary code name for a compound not yet disclosed in public literature.
-
A very recent discovery that has not yet been the subject of published research.
-
A potential typographical error or an abbreviated name for a different molecule.
Without a definitive identification of the molecular entity referred to as "this compound," it is not possible to provide an in-depth technical guide on its mechanism of action, including quantitative data, experimental protocols, and signaling pathway diagrams as requested.
Further research and clarification on the specific chemical structure or a more complete name for "this compound" are required to proceed with a detailed analysis of its biological activity.
Hel 13-5: A Technical Guide to its Discovery, Synthesis, and Biophysical Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Hel 13-5, a synthetic, 18-residue amphipathic α-helical peptide. Developed as a functional mimic of the N-terminal segment of human Surfactant Protein B (SP-B), this compound is a valuable tool for the investigation of pulmonary surfactant systems and lipid-peptide interactions. This document details the discovery and rationale behind its design, provides a detailed protocol for its chemical synthesis via Solid-Phase Peptide Synthesis (SPPS), presents its known quantitative biophysical data, and visualizes its structural and functional characteristics through diagrams.
Discovery and Rationale
This compound was designed as a simplified, synthetic model to study the functions of the native human Surfactant Protein B (SP-B). SP-B is essential for the proper function of pulmonary surfactant, which reduces surface tension in the alveoli of the lungs, preventing their collapse during exhalation. The N-terminal domain of SP-B is known to be crucial for its surface activity.
This compound is a monomeric peptide that captures the key features of this N-terminal region.[1] It is an 18-amino acid peptide with the sequence KLLKLLLKLWLKLLKLLL . This sequence is designed to form a stable α-helix with a distinct amphipathic character, featuring a hydrophobic face composed of leucine (B10760876) and tryptophan residues, and a hydrophilic face with lysine (B10760008) residues. This amphipathicity is critical for its interaction with and insertion into phospholipid membranes, a key function of SP-B. The peptide consists of 13 hydrophobic and 5 hydrophilic amino acid residues.[1] Its primary application is in combination with phospholipids (B1166683) to create model systems for developing and studying artificial pulmonary surfactants.
Quantitative Biophysical Data
The primary function of this compound is to modulate the properties of phospholipid monolayers, mimicking the action of SP-B. Its interaction with lipids has been characterized using various biophysical techniques, including surface pressure-area isotherm analysis.
| Parameter | Value | Lipid System | Method | Reference |
| Collapse Pressure (πc) | ~42 mN/m | DPPC/egg-PC | Wilhelmy Plate | [2] |
| Squeeze-out Pressure | ~42 mN/m | DPPC/PG/PA/Hel 13-5 | Wilhelmy Plate | [3][4] |
DPPC: Dipalmitoylphosphatidylcholine, egg-PC: Egg phosphatidylcholine, PG: Phosphatidylglycerol, PA: Palmitic Acid
The data indicates that in mixed lipid monolayers, this compound is squeezed out from the monolayer at a surface pressure of approximately 42 mN/m upon lateral compression.[2][3][4] This phenomenon is believed to be crucial for the dynamic respreading of the surfactant film during the breathing cycle.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound
The following is a detailed, generalized protocol for the synthesis of this compound (KLLKLLLKLWLKLLKLLL) using Fmoc/tBu chemistry on a solid support.
Materials:
-
Fmoc-L-Leu-Wang resin (or similar)
-
Fmoc-protected amino acids (L-Lys(Boc), L-Leu, L-Trp(Boc))
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% (v/v) piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Diethyl ether (cold)
Protocol:
-
Resin Swelling: Swell the Fmoc-L-Leu-Wang resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 20 minutes.
-
Drain the deprotection solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling (repeated for each amino acid in the sequence from C-terminus to N-terminus):
-
In a separate vial, dissolve the next Fmoc-protected amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.
-
Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Final Fmoc Deprotection: After the final amino acid (Fmoc-L-Lys(Boc)) has been coupled, perform a final deprotection step as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice. .
-
-
Purification and Characterization:
-
Dry the crude peptide pellet.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Langmuir-Blodgett Monolayer Analysis
This protocol outlines the general procedure for analyzing the interaction of this compound with lipid monolayers.
Materials:
-
Langmuir-Blodgett trough
-
Wilhelmy plate (for surface pressure measurement)
-
Lipids (e.g., DPPC, DPPG) dissolved in chloroform
-
This compound dissolved in an appropriate solvent (e.g., chloroform/methanol mixture)
-
Aqueous subphase (e.g., Tris buffer with NaCl)
Protocol:
-
Trough Preparation: Clean the Langmuir-Blodgett trough thoroughly and fill it with the aqueous subphase.
-
Monolayer Formation:
-
Spread a solution of the desired lipid or lipid mixture onto the air-water interface.
-
Allow the solvent to evaporate completely (typically 15-20 minutes).
-
-
Peptide Introduction (if studying mixed monolayers): Co-spread the this compound solution with the lipid solution.
-
Surface Pressure-Area Isotherm Measurement:
-
Compress the monolayer at a constant rate using the movable barriers of the trough.
-
Simultaneously record the surface pressure as a function of the mean molecular area.
-
Continue compression until the monolayer collapses (indicated by a sharp decrease or plateau in surface pressure).
-
-
Data Analysis: Analyze the isotherm to determine parameters such as the lift-off area, collapse pressure, and compressibility modulus.
Visualizations
Helical Wheel Diagram of this compound
This diagram illustrates the amphipathic nature of the this compound α-helix. The hydrophobic residues (Leucine, Tryptophan) are clustered on one face of the helix, while the hydrophilic, positively charged residues (Lysine) are on the opposite face.
Caption: Helical wheel projection of this compound.
Experimental Workflow for Peptide-Lipid Monolayer Analysis
This diagram outlines the key steps in the biophysical characterization of this compound's interaction with lipid monolayers.
References
The Role of Hel 13-5 in Pulmonary Surfactant: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pulmonary surfactant is a complex mixture of lipids and proteins that lines the alveolar surface, reducing surface tension and preventing alveolar collapse during respiration. The hydrophobic surfactant proteins B (SP-B) and SP-C are crucial for the proper function of pulmonary surfactant. Hel 13-5, a synthetic, 18-amino acid amphipathic α-helical peptide, has been designed as a mimic of SP-B, aiming to replicate its essential biophysical functions in synthetic surfactant preparations. This technical guide provides an in-depth overview of the function of this compound in pulmonary surfactant, focusing on its biophysical interactions with lipids, its impact on surfactant film dynamics, and the experimental methodologies used to characterize its function.
Core Function of this compound in Pulmonary Surfactant
This compound is a highly lipid-soluble, basic amphiphilic peptide designed to substitute for native surfactant proteins. Its primary role is to enhance the surface activity of lipid mixtures, mimicking the functions of SP-B and SP-C.[1] The peptide's amphipathic nature, with distinct hydrophobic and hydrophilic faces, allows it to interact favorably with both the lipid acyl chains and the aqueous subphase at the air-liquid interface of the alveoli.
A key aspect of this compound's function is its dynamic interaction with the lipid monolayer during the respiratory cycle. Upon compression of the surfactant film (simulating exhalation), this compound is "squeezed out" from the monolayer into a surface-associated reservoir.[2][3] This process is crucial for enriching the monolayer with dipalmitoylphosphatidylcholine (DPPC), the primary surface tension-reducing lipid, allowing the surface tension to decrease to near-zero values. During expansion (simulating inhalation), the squeezed-out this compound can be re-incorporated into the monolayer, ensuring film stability and rapid respreading.
Quantitative Data on this compound Function
The following tables summarize quantitative data extracted from surface pressure-area isotherm studies of pulmonary surfactant models containing this compound. These studies are typically performed using a Langmuir-Blodgett trough.
Table 1: Surface Pressure at Film Collapse (πcollapse) of Different Surfactant Formulations
| Surfactant Formulation | Molar/Weight Ratio | Approximate πcollapse (mN/m) | Reference |
| DPPC/egg-PG/PA | 68:22:9 (w/w) | ~45 | [4] |
| DPPC/egg-PG/PA/Hel 13-5 | 68:22:9 (w/w) + 2.5 mol% this compound | ~42 (plateau onset) | [4] |
| Dehydrogenated Soy Lecithin/Fractionated Soy Lecithin/PA/Hel 13-5D3 | 40:40:17.5:2.5 (w/w) | > Beractant (commercial surfactant) | [5] |
Table 2: Effect of this compound on the Liquid-Expanded (LE) to Liquid-Condensed (LC) Phase Transition Pressure
| Surfactant Formulation | Molar/Weight Ratio | Approximate LE-LC Transition Pressure (mN/m) | Reference |
| DPPC/PA | 90:10 (w/w) | ~10 | [6] |
| DPPC/PA/Hel 13-5 | 90:10 (w/w) + 2.5 mol% this compound | Slightly higher than DPPC/PA | [6] |
Experimental Protocols
Langmuir Monolayer Film Balance (Wilhelmy Plate Method)
This in vitro technique is fundamental for studying the surface properties of pulmonary surfactant films.
Objective: To measure the surface pressure (π) as a function of the mean molecular area (A) of a surfactant monolayer at the air-water interface.
Methodology:
-
Trough Preparation: A Langmuir-Blodgett trough, typically made of Teflon, is filled with a subphase solution (e.g., 0.02 M Tris buffer with 0.13 M NaCl, pH 7.4). The surface is cleaned by aspiration until the surface pressure change upon full compression of the barriers is less than 0.1 mN/m.[4][7] The temperature of the subphase is maintained at a physiologically relevant temperature, such as 37°C.
-
Monolayer Spreading: The lipid or lipid/peptide mixture is dissolved in a volatile, water-immiscible solvent like chloroform. A specific volume of this solution is carefully deposited dropwise onto the subphase surface using a microsyringe. A period of 10-15 minutes is allowed for the solvent to evaporate and the monolayer to equilibrate.[7][8]
-
Isotherm Measurement: The monolayer is compressed by movable barriers at a constant rate (e.g., 10 mm/min).[7] The surface pressure is continuously measured using a Wilhelmy plate, which is a thin plate (often filter paper or platinum) suspended from a microbalance and partially immersed in the subphase.[9]
-
Compression-Expansion Cycles: To study the hysteresis and respreading ability of the surfactant film, multiple cycles of compression and expansion are performed.[10]
Brewster Angle Microscopy (BAM)
BAM is a non-invasive imaging technique used to visualize the morphology of Langmuir monolayers in real-time.
Objective: To observe the phase behavior and domain structure of the surfactant monolayer during compression and expansion.
Methodology:
-
Setup: A Brewster angle microscope is integrated with a Langmuir-Blodgett trough.[11]
-
Principle: P-polarized laser light is directed at the air-water interface at the Brewster angle (approximately 53° for the air-water interface). At this angle, there is no reflection from a pure water surface. When a monolayer is present, it changes the refractive index at the interface, causing light to be reflected and allowing for the visualization of the film.[11][12]
-
Image Acquisition: BAM images are captured at various surface pressures during the compression and expansion of the monolayer, providing information on the formation, size, shape, and packing of different lipid domains.[13]
In Vivo Surfactant-Deficient Rat Model
This animal model is used to evaluate the efficacy of surfactant preparations in a physiologically relevant setting.
Objective: To assess the ability of a this compound containing surfactant to improve lung compliance and gas exchange in a model of respiratory distress syndrome (RDS).
Methodology:
-
Animal Preparation: Adult rats are anesthetized and tracheostomized. Mechanical ventilation is initiated.[3]
-
Induction of Lung Injury: Surfactant deficiency is induced by repeated bronchoalveolar lavage with a warmed saline solution until a significant drop in arterial oxygen tension (PaO2) is observed.
-
Surfactant Administration: The test surfactant formulation (e.g., a mixture of lipids and this compound) is instilled intratracheally.
-
Monitoring of Lung Function: Key respiratory parameters are monitored over several hours. This includes:
-
Data Analysis: The changes in lung compliance and blood gas parameters in the treatment group are compared to control groups (e.g., untreated or treated with a standard surfactant).
Visualizations
Biophysical Mechanism of this compound in a Pulmonary Surfactant Film
Caption: Biophysical cycle of this compound in a surfactant film during breathing.
Experimental Workflow for In Vitro Analysis of this compound Surfactant Formulations
Caption: Workflow for characterizing this compound surfactant films in vitro.
Signaling Pathways
Currently, the scientific literature on this compound primarily focuses on its biophysical interactions within the lipid milieu of pulmonary surfactant at the air-liquid interface. There is a lack of direct evidence for specific intracellular signaling pathways in alveolar epithelial cells that are directly modulated by this compound. Its mechanism of action is largely understood in the context of altering the physical properties of the surfactant film rather than through receptor-mediated cellular signaling. Future research may explore potential interactions of this compound with alveolar epithelial cells and its effects on cellular processes such as inflammation or cytotoxicity.
Conclusion
This compound is a promising synthetic peptide that effectively mimics the biophysical functions of native surfactant proteins SP-B and SP-C. Its ability to dynamically interact with lipid monolayers, promoting the formation of a DPPC-rich film upon compression and ensuring rapid respreading upon expansion, makes it a valuable component for the development of next-generation synthetic pulmonary surfactants. The experimental techniques outlined in this guide are essential for the continued characterization and optimization of this compound and other surfactant protein analogues for the treatment of respiratory distress syndromes. Further investigation into the potential cellular interactions of this compound may open new avenues for understanding its complete biological activity.
References
- 1. Biophysical approaches for exploring lipopeptide-lipid interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lung Function Measurements in Rodents in Safety Pharmacology Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Improvement of pulmonary surfactant activity by introducing D-amino acids into highly hydrophobic amphiphilic α-peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescence light microscopy of pulmonary surfactant at the air-water interface of an air bubble of adjustable size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Langmuir and Langmuir–Blodgett technologies as nanoarchitectonic tools for the incorporation of curcumin in membrane systems - Nanoscale (RSC Publishing) DOI:10.1039/D2NR06631A [pubs.rsc.org]
- 8. Design and Characterization of Langmuir–Blodgett Films Incorporating Europium Complexes and Nucleoside Derivatives for Cancer Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nist.gov [nist.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biolinscientific.com [biolinscientific.com]
- 12. Brewster angle microscopy. A new method of visualizing the spreading of Meibomian lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.aip.org [pubs.aip.org]
- 14. Pulmonary Compliance - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Role of Hel 13-5 in Lipid Monolayers: A Technical Guide
An In-depth Examination of the Biophysical Interactions and Functional Implications for Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the role of the synthetic amphiphilic α-helical peptide, Hel 13-5, in lipid monolayers. This compound, composed of 13 hydrophobic Leucine residues and 5 hydrophilic Lysine residues, serves as a crucial model peptide for investigating lipid-peptide interactions, particularly in the context of pulmonary surfactants and membrane disruption.[1][2] Its well-defined structure and amphipathic nature allow for systematic studies of how peptides modulate the structure, stability, and phase behavior of lipid assemblies. This guide summarizes key quantitative data, details common experimental protocols, and visualizes the underlying mechanisms of its action.
Core Interactions and Mechanisms
This compound interacts with lipid monolayers primarily through hydrophobic and electrostatic forces. Its behavior is highly dependent on the lipid composition of the monolayer and the lateral surface pressure.
-
Hydrophobic-Hydrophilic Balance: As a highly hydrophobic peptide, this compound readily inserts its hydrophobic face into the acyl chain region of lipid monolayers.[2] This insertion perturbs the lipid packing, generally leading to an expansion of the monolayer, as evidenced by a shift in surface pressure-area isotherms to larger molecular areas.[3]
-
Selective Squeeze-Out: In multicomponent monolayers mimicking pulmonary surfactant, such as those containing dipalmitoylphosphatidylcholine (DPPC) and palmitic acid (PA) or phosphatidylglycerol (PG), this compound exhibits a characteristic "squeeze-out" behavior.[1][4] Upon compression of the monolayer, as surface pressure increases, this compound is selectively excluded from the interface into the aqueous subphase. This process typically occurs at a surface pressure of approximately 42 mN/m.[1][4][5] This mechanism is vital for the function of pulmonary surfactants, as it enriches the monolayer with DPPC, allowing the film to withstand very high surface pressures during exhalation and prevent alveolar collapse.
-
Structural Reorganization: The interaction of this compound can induce significant structural changes in lipid assemblies. With neutral liposomes like egg phosphatidylcholine (PC), it can induce the formation of twisted, ribbon-like fibril structures.[1] In the presence of acidic lipids, such as phosphatidylglycerol (PG), it can cause liposome (B1194612) fusion.[1]
-
Conformational Plasticity: The conformation of this compound can be influenced by its environment. While it maintains an α-helical structure in solution and when initially adsorbed to the interface, studies using Polarization-Modulation Infrared Reflection-Absorption Spectroscopy (PM-IRRAS) have shown that upon compression in a phospholipid monolayer, its conformation can change from an α-helix to a β-sheet.[6]
Quantitative Data Summary
The interaction of this compound with lipid monolayers has been quantified using various biophysical techniques. The following tables summarize key parameters obtained from Langmuir trough experiments on mixed monolayer systems.
Table 1: Surface Pressure (π) Parameters for this compound in Mixed Monolayers
| Monolayer System | Squeeze-Out/Collapse Pressure (πc) (mN/m) | Key Observation |
| DPPC/egg-PC/Hel 13-5 | ~42 | Constant collapse pressure indicates this compound and fluid egg-PC are squeezed out together.[5] |
| DPPC/egg-PG/Hel 13-5 (68:22 wt ratio) | ~42 | This compound is squeezed out from the monolayer along with the more fluid egg-PG component.[1][4] |
| DPPC/Palmitic Acid/Hel 13-5 (90:9 wt ratio) | ~42 | A distinct break point in the isotherm signifies the squeeze-out of this compound from the monolayer.[1][3][4] |
| Pure this compound | ~42 | The peptide itself forms a stable monolayer that collapses at this pressure.[1] |
Table 2: Surface Potential (ΔV) and Compressibility Modulus (Cs-1)
| Monolayer System | Maximum Surface Potential (ΔV) (mV) | Compressibility Modulus (Cs-1) Effect | Interpretation |
| DPPC/Palmitic Acid/Hel 13-5 | ~512 | N/A | High surface potential reflects the orientation of lipid and peptide dipoles at the interface.[3][7] |
| DPPG/POPG/CL + Lipopeptides (General Model) | N/A | Decreased | Incorporation of peptides fluidizes the monolayer, decreasing the packing density of the lipid film.[8] |
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz DOT language illustrate key processes involving this compound.
Caption: Squeeze-out mechanism of this compound from a mixed monolayer.
Caption: Experimental workflow for a Langmuir trough surface pressure isotherm measurement.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to study this compound and lipid monolayers.
Langmuir Monolayer Isotherm Measurement
This technique measures the relationship between surface pressure (the reduction in surface tension caused by the monolayer) and the area occupied by the molecules at the air-water interface.
Methodology:
-
Trough Preparation: The Langmuir trough is meticulously cleaned with high-purity solvents (e.g., chloroform (B151607), followed by ethanol) and then rinsed extensively with ultrapure water. The surface is cleaned by aspiration until the change in surface pressure upon full compression of the clean interface is less than 0.1 mN/m.[9][10]
-
Subphase: The trough is filled with an appropriate aqueous buffer (e.g., 0.02 M Tris buffer with 0.13 M NaCl, pH 7.4) to mimic physiological conditions. The temperature is maintained at a constant value (e.g., 298.2 K) using a circulating water bath.[1][4]
-
Spreading Solution: this compound and the desired lipids (e.g., DPPC, PA) are dissolved in a volatile, water-immiscible solvent, typically chloroform or a 19:1 chloroform:methanol mixture, to a final concentration of approximately 0.1-1 mg/mL.[11][12]
-
Monolayer Formation: A specific volume of the spreading solution is carefully deposited dropwise onto the subphase surface using a microsyringe. A period of 10-15 minutes is allowed for the solvent to evaporate completely.[8][9]
-
Compression: The monolayer is compressed symmetrically by two mobile barriers at a constant rate (e.g., 10 mm/min).[8]
-
Data Acquisition: Surface pressure is measured as a function of the mean molecular area using a Wilhelmy plate pressure sensor. The resulting data is plotted as a surface pressure-area (π-A) isotherm.[13]
Fluorescence Microscopy (FM) of Monolayers
FM allows for the direct visualization of the phase behavior and domain morphology of lipid monolayers in situ.
Methodology:
-
Probe Incorporation: A small mole fraction (typically <1%) of a fluorescent lipid probe (e.g., NBD-PC or Texas Red-DHPE) is added to the lipid/peptide spreading solution.
-
Monolayer Preparation: The monolayer is prepared on the Langmuir trough as described above. The trough is mounted on the stage of an epifluorescence microscope.
-
Imaging: The monolayer is visualized using the microscope as it is compressed. Images are captured at various surface pressures to observe the formation, growth, and morphology of different lipid phases (e.g., liquid-expanded vs. liquid-condensed domains). This technique is particularly useful for visualizing the exclusion of fluid components during the squeeze-out of this compound.[1][5]
Atomic Force Microscopy (AFM) of Supported Monolayers
AFM provides high-resolution topographical images of lipid films transferred from the air-water interface to a solid substrate.
Methodology:
-
Substrate Preparation: An atomically flat substrate, typically mica, is freshly cleaved to provide a clean, hydrophilic surface.[2][14]
-
Monolayer Transfer (Langmuir-Blodgett Deposition): A lipid/peptide monolayer is formed on the Langmuir trough and compressed to a desired surface pressure. The mica substrate is then vertically withdrawn through the interface at a controlled speed, transferring the monolayer onto the substrate.[11]
-
Imaging: The sample is mounted in the AFM and imaged in liquid (under buffer) using a soft cantilever in tapping mode to prevent damage to the delicate monolayer. The resulting images reveal the topography of the film, including the height and structure of lipid domains and any peptide-induced features.[2][15]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to determine the secondary structure (α-helix, β-sheet, random coil) of this compound in different environments.
Methodology:
-
Sample Preparation:
-
In Solution: this compound is dissolved in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer) to a final concentration of 0.1-0.25 mg/mL.[16][17]
-
With Liposomes: Small unilamellar vesicles (SUVs) of the desired lipid composition are prepared by sonication or extrusion. The peptide solution is then incubated with the liposome suspension.
-
-
Spectra Acquisition: The sample is placed in a quartz cuvette with a short path length (e.g., 0.01 cm). CD spectra are recorded in the far-UV region (typically 190-250 nm) using a CD spectrometer.[16][17] Multiple scans are averaged to improve the signal-to-noise ratio.
-
Data Analysis: A background spectrum of the buffer (and liposomes, if applicable) is subtracted. The resulting spectrum of molar ellipticity ([θ]) versus wavelength is analyzed. An α-helical structure, characteristic of this compound, shows distinct negative bands near 208 and 222 nm.[17]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mode of interaction of hydrophobic amphiphilic alpha-helical peptide/dipalmitoylphosphatidylcholine with phosphatidylglycerol or palmitic acid at the air-water interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Biophysical approaches for exploring lipopeptide-lipid interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. biolinscientific.com [biolinscientific.com]
- 10. sfu.ca [sfu.ca]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Monolayer Assay Protocol [www2.mrc-lmb.cam.ac.uk]
- 13. Physicochemical Characteristics of Model Membranes Composed of Legionella gormanii Lipids [mdpi.com]
- 14. Atomic force microscopy of supported lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Supported Lipid Bilayers for Atomic Force Microscopy Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Peptide Structural Changes [bio-protocol.org]
- 17. benchchem.com [benchchem.com]
Initial Characterization of the Hel 13-5 Peptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the initial characterization of the Hel 13-5 peptide, a synthetic, 18-residue amphiphilic α-helical peptide. This compound is notable for its high hydrophobicity and its remarkable ability to induce morphological changes in lipid membranes, specifically the formation of nanotubular structures. This document consolidates key findings on its biochemical and biophysical properties, details the experimental methodologies employed in its characterization, and presents quantitative data in a structured format. The information contained herein is intended to serve as a comprehensive resource for researchers interested in peptide-lipid interactions, membrane remodeling, and the development of novel biomaterials and delivery systems.
Introduction
This compound is a de novo designed peptide, conceived as part of a series of amphiphilic α-helical peptides with systematically varied hydrophobic-hydrophilic balances. The nomenclature "this compound" designates a helical peptide composed of 13 hydrophobic and 5 hydrophilic amino acid residues. Its primary sequence is Ac-KLLKLLLKLWLKLLKLLL-NH₂. The strategic placement of leucine (B10760876) (hydrophobic) and lysine (B10760008) (hydrophilic) residues imparts a distinct amphipathic character to the peptide when it adopts an α-helical conformation, with a clear segregation of polar and nonpolar faces. This design is central to its interaction with and perturbation of lipid bilayers. Initial studies have focused on its structural properties and its profound effects on the morphology of liposomes, positioning it as a model peptide for investigating the physical principles of peptide-membrane interactions.
Biochemical and Biophysical Properties
The fundamental characteristics of this compound are summarized below. These properties are a direct consequence of its primary sequence and the resulting secondary structure in different environments.
Physicochemical Characteristics
| Property | Value | Reference |
| Primary Sequence | KLLKLLLKLWLKLLKLLL | [1] |
| Number of Residues | 18 | [2] |
| Hydrophobic Residues | 13 (Leucine, Tryptophan) | [2] |
| Hydrophilic Residues | 5 (Lysine) | [2] |
| N-terminus | Acetylated | Inferred from synthesis |
| C-terminus | Amidated | Inferred from synthesis |
| Theoretical pI | High (due to Lys residues) | Calculated |
| Key Feature | High hydrophobicity and amphipathicity | [2] |
Structural Features
Circular dichroism (CD) spectroscopy has been instrumental in elucidating the secondary structure of this compound. In aqueous buffer, the peptide exhibits a random coil conformation. However, in the presence of lipid vesicles or in membrane-mimicking environments such as trifluoroethanol (TFE), it undergoes a conformational transition to a predominantly α-helical structure. This induced helicity is a hallmark of many membrane-active peptides.
| Condition | Secondary Structure | % Helicity (approx.) | Reference |
| Aqueous Buffer (e.g., PBS) | Random Coil | Low | [2] |
| In the presence of PC liposomes | α-helical | High | [3] |
| In the presence of PG/PC liposomes | α-helical | High | [3] |
Interaction with Lipid Membranes
The most striking feature of this compound is its potent activity at the lipid-water interface. Its interaction with liposomes leads to dramatic changes in their morphology, a phenomenon extensively studied by electron microscopy and other biophysical techniques.
Induction of Nanotubular Structures
When incubated with neutral liposomes, such as those composed of egg yolk phosphatidylcholine (egg PC), this compound induces their transformation into long, twisted, ribbon-like fibril and nanotubular structures.[4][5] This process is dependent on the high hydrophobicity of the peptide. The immersion of the extensive hydrophobic face of the this compound α-helix into the lipid bilayer is believed to be the driving force for this membrane reorganization.
Quantitative Analysis of Lipid Interaction
While specific binding constants are not extensively reported in the initial characterization, fluorescence quenching studies using tryptophan as an intrinsic probe and brominated phospholipids (B1166683) as quenchers have demonstrated that the hydrophobic face of this compound deeply immerses into the lipid bilayer.[2] The extent of this immersion is greater than that of its less hydrophobic counterparts in the "Hel" series.
Biological Activity
The initial characterization of this compound also included preliminary assessments of its biological activities, primarily focusing on its potential as a membrane-perturbing agent and a carrier for macromolecules.
Hemolytic Activity
Due to its high hydrophobicity and strong interaction with lipid membranes, this compound exhibits significant hemolytic activity.[6] This property, while indicative of its potent membrane-disrupting capabilities, presents a challenge for its direct therapeutic application.
| Assay | Result | Reference |
| Hemolytic Activity | High | [6] |
Cell-Penetrating Peptide Activity
The amphipathic nature of this compound and its ability to interact with membranes suggested its potential as a cell-penetrating peptide (CPP). Studies have shown that it can efficiently mediate the delivery of plasmid DNA into cells.[1] The hydrophobic region of the peptide is crucial for the formation of peptide-DNA aggregates, which are thought to be important for cellular uptake and protection of the DNA from degradation.[1]
Experimental Protocols
The following sections provide an overview of the methodologies used in the initial characterization of this compound.
Peptide Synthesis and Purification
This compound and its analogues were synthesized by solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.
-
Resin: Fmoc-L-Leu-Alko-PEG resin.
-
Amino Acid Derivatives: Fmoc-protected amino acids.
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (1-hydroxybenzotriazole) in the presence of a tertiary amine base (e.g., DIEA).
-
Deprotection: Piperidine in DMF (dimethylformamide) to remove the Fmoc group.
-
Cleavage and Deprotection: The peptide is cleaved from the resin with simultaneous removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), a scavenger such as triisopropylsilane (B1312306) (TIS), and water.
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Characterization: The purified peptide is characterized by mass spectrometry to confirm its molecular weight.
Liposome Preparation
Liposomes were typically prepared by the thin-film hydration method followed by extrusion.
-
Lipid Film Formation: A mixture of the desired lipids (e.g., egg PC, egg PG) in chloroform (B151607) is dried to a thin film on the wall of a round-bottom flask using a rotary evaporator.
-
Hydration: The lipid film is hydrated with an aqueous buffer (e.g., PBS) by vortexing, resulting in the formation of multilamellar vesicles (MLVs).
-
Extrusion: The MLV suspension is subjected to multiple passes through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using an extruder to produce unilamellar vesicles of a relatively uniform size.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy was used to determine the secondary structure of this compound in various environments.
-
Instrument: A CD spectropolarimeter.
-
Sample Preparation: The peptide is dissolved in the appropriate solvent (e.g., buffer, TFE, or a liposome suspension) at a known concentration.
-
Measurement: Spectra are typically recorded from 190 to 250 nm in a quartz cuvette with a path length of 1 mm.
-
Data Analysis: The mean residue ellipticity is calculated from the raw data and plotted against the wavelength. The percentage of α-helical content is estimated from the ellipticity at 222 nm.
Electron Microscopy
Transmission electron microscopy (TEM) with negative staining was used to visualize the morphology of liposomes after interaction with this compound.
-
Sample Preparation: A solution containing the peptide-liposome mixture is applied to a carbon-coated copper grid.
-
Negative Staining: The sample on the grid is stained with a solution of a heavy metal salt (e.g., uranyl acetate (B1210297) or phosphotungstic acid).
-
Imaging: The grid is dried and observed under a transmission electron microscope.
Hemolytic Activity Assay
The hemolytic activity of this compound was assessed by measuring the release of hemoglobin from red blood cells (RBCs).
-
RBC Preparation: Freshly drawn red blood cells are washed multiple times with an isotonic buffer (e.g., PBS) by centrifugation.
-
Incubation: A suspension of RBCs is incubated with various concentrations of the peptide at 37°C for a specified time.
-
Measurement: The samples are centrifuged to pellet the intact RBCs. The amount of hemoglobin released into the supernatant is quantified by measuring its absorbance at a specific wavelength (e.g., 540 nm).
-
Data Analysis: The percentage of hemolysis is calculated relative to a positive control (100% hemolysis, typically induced by a detergent like Triton X-100) and a negative control (0% hemolysis, buffer only).
Signaling Pathways
The initial characterization of this compound focused primarily on its biophysical interactions with lipid membranes. As such, there is no information available in the primary literature regarding the specific signaling pathways that this peptide may modulate. Its mechanism of action, particularly in membrane disruption and DNA delivery, is largely considered to be biophysical rather than receptor-mediated.
Conclusion
This compound is a well-characterized, highly hydrophobic amphiphilic α-helical peptide that serves as a powerful tool for studying peptide-lipid interactions. Its ability to induce the formation of nanotubular structures from liposomes is a testament to the profound impact that peptides can have on membrane morphology. While its inherent hemolytic activity may limit its systemic therapeutic applications, its properties as a membrane-active agent and a non-viral vector for gene delivery continue to be of significant interest. The detailed methodologies and consolidated data presented in this guide provide a solid foundation for future research aimed at harnessing the unique properties of this compound for applications in bionanotechnology and drug delivery. Further studies could focus on modifying its sequence to reduce its cytotoxicity while retaining its membrane-restructuring or cell-penetrating capabilities.
References
- 1. repositorio.uchile.cl [repositorio.uchile.cl]
- 2. Design and synthesis of amphiphilic alpha-helical model peptides with systematically varied hydrophobic-hydrophilic balance and their interaction with lipid- and bio-membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Morphological behavior of acidic and neutral liposomes induced by basic amphiphilic alpha-helical peptides with systematically varied hydrophobic-hydrophilic balance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Hel 13-5: A Deep Dive into Solubility and Stability for Researchers and Drug Developers
An In-depth Technical Guide
Hel 13-5, a synthetic, 18-amino acid amphiphilic α-helical peptide, has garnered significant interest within the scientific community, particularly for its role in mimicking the function of pulmonary surfactant proteins. Its unique structure, comprising 13 hydrophobic and 5 hydrophilic residues, imparts a high degree of lipid solubility, making it a valuable tool in the development of model pulmonary surfactant systems. This guide provides a comprehensive overview of the current understanding of this compound's solubility and stability, offering crucial data and methodologies for researchers, scientists, and professionals in drug development.
Solubility Profile of this compound
The defining characteristic of this compound is its pronounced lipophilicity. While this property is advantageous for its interaction with lipid membranes, it presents challenges for its handling and formulation in aqueous environments.
Qualitative Solubility
This compound is described as a highly lipid-soluble peptide . Its amphiphilic nature drives its partitioning into lipid environments, a critical feature for its function in pulmonary surfactant models. This intrinsic property means it readily interacts with and inserts into lipid bilayers.
Quantitative Solubility Data
Currently, there is a notable absence of specific quantitative solubility data for this compound in peer-reviewed literature, such as its solubility in mg/mL or molarity in common aqueous buffers or organic solvents. Its high hydrophobicity suggests that its solubility in purely aqueous solutions is likely to be very low.
Table 1: Summary of this compound Solubility Characteristics
| Solvent System | Solubility | Remarks |
| Aqueous Buffers (e.g., PBS) | Expected to be very low | The high proportion of hydrophobic residues limits its solubility in water. |
| Organic Solvents (e.g., Chloroform, Methanol) | Expected to be high | The peptide's hydrophobic character suggests good solubility in nonpolar organic solvents. |
| Lipid Vesicles/Monolayers | High | This compound readily partitions into and interacts with lipid assemblies. |
Stability of this compound
The stability of a peptide is paramount for its application in research and therapeutic development. For this compound, stability is often discussed in the context of its interaction with lipids and its structural integrity.
Conformational Stability
In solution and when interacting with lipid monolayers at low surface pressures, this compound predominantly adopts an α-helical conformation . However, studies have shown that its conformation can be influenced by its environment. For instance, upon compression within a phospholipid monolayer, this compound can undergo a conformational change from an α-helix to a β-sheet structure[1]. This transition is a critical consideration for its functional behavior in dynamic systems like the alveoli.
Chemical Stability
Specific data on the degradation kinetics, shelf-life, and degradation products of this compound under various storage conditions (e.g., temperature, pH, light exposure) are not extensively reported in the literature. As with other peptides, potential degradation pathways for this compound include oxidation (if methionine or cysteine residues are present, though the common sequence for this compound does not contain these), deamidation, and hydrolysis of peptide bonds, particularly under extreme pH and temperature conditions.
Table 2: Factors Influencing this compound Stability
| Factor | Effect on Stability | Remarks |
| Lipid Interaction | Stabilizes the peptide structure | Insertion into a lipid environment can protect the peptide from proteolytic degradation and maintain its functional conformation. |
| Surface Pressure | Can induce conformational changes | High surface pressure in lipid monolayers can lead to a transition from α-helix to β-sheet, potentially affecting its function[1]. |
| pH and Temperature | Likely to affect chemical stability | General peptide chemistry suggests that extremes of pH and high temperatures will accelerate degradation. |
| Storage Form | Lyophilized powder is expected to be more stable | As a general principle for peptides, storage as a lyophilized powder at low temperatures (-20°C or below) is recommended to minimize degradation. |
Experimental Protocols
Protocol for Determining Peptide Solubility
This protocol provides a general framework for determining the solubility of a hydrophobic peptide like this compound.
Objective: To determine the approximate solubility of this compound in a given solvent.
Materials:
-
Lyophilized this compound peptide
-
Solvents to be tested (e.g., sterile water, phosphate-buffered saline (PBS), chloroform, methanol, dimethyl sulfoxide (B87167) (DMSO))
-
Vortex mixer
-
Centrifuge
-
Spectrophotometer or HPLC system for quantification
Methodology:
-
Preparation of Peptide Aliquots: Accurately weigh a small amount of lyophilized this compound (e.g., 1 mg) into several microcentrifuge tubes.
-
Solvent Addition: To each tube, add a precise volume of the test solvent to achieve a high starting concentration (e.g., 10 mg/mL).
-
Solubilization: Vortex the tubes vigorously for 2-5 minutes. If the peptide does not dissolve, sonication in a water bath for 5-10 minutes can be attempted.
-
Observation and Centrifugation: Visually inspect the solution for any undissolved particles. Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet any insoluble material.
-
Quantification of Soluble Peptide: Carefully collect the supernatant. Determine the concentration of the dissolved peptide in the supernatant using a suitable analytical method. For peptides containing aromatic residues, UV-Vis spectrophotometry at 280 nm can be used. Alternatively, a more sensitive and accurate method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a standard curve.
-
Calculation of Solubility: The determined concentration of the peptide in the saturated supernatant represents its solubility in that solvent under the tested conditions.
Protocol for Assessing Peptide Stability (Accelerated Stability Study)
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability of this compound under stress conditions.
Objective: To evaluate the stability of this compound under accelerated degradation conditions.
Materials:
-
This compound solution of known concentration
-
Forced degradation reagents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂
-
Temperature-controlled incubator
-
Photostability chamber
-
RP-HPLC system with UV or Mass Spectrometry (MS) detector
-
pH meter
Methodology:
-
Sample Preparation: Prepare multiple aliquots of a stock solution of this compound in a suitable solvent (e.g., a mixture of organic solvent and water if aqueous solubility is low).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to an aliquot and incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24, 48 hours).
-
Base Hydrolysis: Add 0.1 M NaOH to an aliquot and incubate under the same conditions as acid hydrolysis. Neutralize the sample before analysis.
-
Oxidation: Add 3% H₂O₂ to an aliquot and store at room temperature for a defined period.
-
Thermal Degradation: Incubate an aliquot at an elevated temperature (e.g., 60°C).
-
Photostability: Expose an aliquot to light in a photostability chamber according to ICH guidelines.
-
Control: Keep an aliquot under recommended storage conditions (e.g., -20°C in the dark).
-
-
Time Points: Collect samples at various time points (e.g., 0, 8, 24, 48 hours).
-
Analysis: Analyze all samples by a stability-indicating RP-HPLC method. The method should be able to separate the intact this compound from any degradation products.
-
Data Evaluation:
-
Calculate the percentage of remaining intact this compound at each time point compared to the control.
-
Identify and quantify the major degradation products. If coupled with a mass spectrometer, the masses of the degradation products can be determined to infer the degradation pathway.
-
Signaling Pathways
Currently, there is no direct evidence in the scientific literature to suggest that this compound is involved in specific intracellular signaling pathways. Its primary described function is biophysical, involving the modulation of lipid membrane properties to mimic the action of pulmonary surfactant proteins. Future research may explore potential cell-peptide interactions that could trigger signaling cascades, but this remains an area for investigation.
Conclusion and Future Directions
This compound stands as a crucial tool for in vitro and in vivo studies of pulmonary surfactant function. Its high lipid solubility is central to its mechanism of action. However, the lack of comprehensive, quantitative data on its solubility in various solvents and its long-term stability presents a significant gap for researchers and drug developers. Future work should focus on:
-
Systematic solubility studies to quantify the solubility of this compound in a range of pharmaceutically acceptable solvents and buffer systems.
-
Comprehensive stability studies following ICH guidelines to determine its shelf-life, optimal storage conditions, and to identify and characterize its degradation products.
-
Development of stable formulations that can enhance its solubility and stability in aqueous media for potential therapeutic applications.
By addressing these knowledge gaps, the full potential of this compound as a research tool and a potential therapeutic agent can be more effectively realized.
References
Hel 13-5 Peptide: An In-depth Technical Guide to its Amphiphilic Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hel 13-5 is a synthetic, 18-amino acid amphiphilic peptide designed to mimic the properties of native pulmonary surfactant proteins, specifically Surfactant Protein B (SP-B).[1][2] Its primary application lies in the development of artificial pulmonary surfactants for the treatment of respiratory distress syndrome (RDS).[3][4] The peptide is characterized by a predominantly α-helical structure and a distinct segregation of hydrophobic and hydrophilic residues, which underpins its surface-active and membrane-interactive properties.[1][5] This guide provides a comprehensive technical overview of the core amphiphilic properties of the this compound peptide, presenting available quantitative data, detailed experimental methodologies, and visual representations of its functional mechanisms and characterization workflows.
The primary structure of this compound is H-Lys-Leu-Leu-Lys-Leu-Leu-Leu-Lys-Leu-Trp-Leu-Lys-Leu-Leu-Lys-Leu-Leu-OH. This sequence results in a molecule with 13 hydrophobic residues (Leucine, Tryptophan) and 5 hydrophilic, positively charged residues (Lysine).[1] This composition is crucial for its function, allowing it to interact with both the aqueous hypophase and the lipid components of the pulmonary surfactant.[2]
Core Amphiphilic and Structural Properties
Structural Characteristics
Circular dichroism (CD) and Fourier-transform infrared (FTIR) spectroscopy have been employed to elucidate the secondary structure of this compound. These studies confirm that the peptide predominantly adopts an α-helical conformation in solution and when interacting with lipid membranes.[5] However, under compression in a monolayer, a conformational change from α-helix to β-sheet has been observed.[5]
| Property | Description | Source |
| Secondary Structure | Primarily α-helical in solution and in the presence of lipid membranes. A transition to β-sheet can be induced by lateral pressure in monolayers. | [5] |
| Amino Acid Sequence | H-KLLKLLLKLWLKLLKLLL-OH | Biosynth |
| Molecular Weight | 2202.98 g/mol | Biosynth |
| Composition | 13 hydrophobic residues (Leu, Trp) and 5 hydrophilic/cationic residues (Lys). | [1] |
Surface Activity
The surface activity of this compound is a key aspect of its function in artificial pulmonary surfactants. Langmuir-Blodgett trough experiments have shown its ability to adsorb to the air-water interface and modulate the properties of lipid monolayers.
| Parameter | Value/Observation | Experimental Context | Source |
| Squeeze-out Pressure | ~42 mN/m | In mixed monolayers with DPPC/PG/PA, indicating the pressure at which the peptide is excluded from the monolayer upon compression. | [3] |
| Monolayer Interaction | Induces changes in lipid packing and domain morphology in DPPC and DPPC/egg-PC monolayers. | Fluorescence and Atomic Force Microscopy of Langmuir-Blodgett films. | |
| Hysteresis | Large hysteresis loops observed in cyclic compression-expansion isotherms, particularly with DPPG, suggesting irreversible structural changes or slow re-spreading. | Surface potential-area isotherms of DPPG/Hel 13-5 monolayers. | [6] |
Mechanism of Action in Pulmonary Surfactant
The primary role of this compound in artificial surfactants is to mimic the function of SP-B, which is essential for the rapid adsorption and spreading of phospholipids (B1166683) at the alveolar air-liquid interface and the formation of a stable surfactant film that can withstand high surface pressures during expiration.
The proposed mechanism involves the peptide's ability to fluidize lipid monolayers and facilitate the "squeeze-out" of certain components upon compression. This process is thought to enrich the monolayer in dipalmitoylphosphatidylcholine (DPPC), which is capable of reaching very low surface tensions. Upon expansion, this compound may aid in the re-spreading of the surfactant film.
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize the amphiphilic properties of this compound. These protocols are intended as a guide and may require optimization for specific experimental setups.
Langmuir-Blodgett Monolayer Analysis
This technique is used to study the behavior of this compound at the air-water interface and its interaction with lipid monolayers.
Materials:
-
Langmuir-Blodgett trough with a movable barrier and surface pressure sensor (Wilhelmy plate).
-
Spreading solvent (e.g., chloroform/methanol mixture).
-
Subphase (e.g., Tris buffer, pH 7.4, with 0.13 M NaCl).
-
This compound peptide.
-
Phospholipids (e.g., DPPC, egg-PG, PA).
Procedure:
-
Clean the Langmuir trough thoroughly with appropriate solvents (e.g., chloroform, ethanol) and ultrapure water.
-
Fill the trough with the subphase and allow it to equilibrate to the desired temperature.
-
Prepare a spreading solution of the lipids and/or this compound in the spreading solvent.
-
Carefully deposit the spreading solution onto the subphase surface drop by drop, allowing the solvent to evaporate completely.
-
Compress the monolayer at a constant rate with the movable barrier while recording the surface pressure as a function of the mean molecular area.
-
For cyclic studies, perform successive compression and expansion cycles.
-
For interaction studies, a monolayer of lipids can be formed first, and then this compound can be injected into the subphase.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Visualizing the membrane disruption action of antimicrobial peptides by cryo-electron tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Hel 13-5 in Langmuir-Blodgett Troughs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the synthetic amphiphilic α-helical peptide, Hel 13-5, in Langmuir-Blodgett (LB) troughs for the formation and characterization of monomolecular films at the air-water interface. This 18-mer peptide, consisting of 13 hydrophobic and 5 hydrophilic amino acid residues, serves as a valuable model for studying lipid-peptide interactions, particularly in systems mimicking pulmonary surfactants.[1][2]
Introduction to this compound
This compound is a de novo designed peptide known for its ability to rapidly adsorb to the air-liquid interface and form stable interfacial films.[3] Its amphiphilic nature, with distinct hydrophobic and hydrophilic domains, drives its self-assembly at interfaces and its interaction with various phospholipids. This makes it an excellent tool for investigating the biophysical properties of cell membranes and developing artificial pulmonary surfactants.[1][4] In the context of drug development, understanding how peptides like this compound interact with lipid monolayers can provide insights into drug delivery systems and membrane-active therapeutics.
Key Applications
-
Modeling Pulmonary Surfactants: this compound is used as a substitute for pulmonary surfactant proteins (like SP-B and SP-C) to study the phase behavior and surface tension-reducing properties of lipid mixtures relevant to respiratory function.[2][3]
-
Lipid-Peptide Interaction Studies: The interaction of this compound with various phospholipids, such as dipalmitoylphosphatidylcholine (DPPC), egg phosphatidylcholine (egg-PC), phosphatidylglycerol (PG), and palmitic acid (PA), can be meticulously studied to understand the forces driving membrane organization.[1][2][3][5]
-
Nanomaterial Fabrication: Langmuir-Blodgett films of this compound and lipid mixtures can be transferred to solid substrates to create highly organized, ultra-thin biomimetic surfaces for various applications, including biosensors and functional coatings.[6][7]
-
Drug Delivery Vehicle Research: By studying how this compound influences the structure and stability of lipid monolayers, researchers can gain knowledge applicable to the design of liposomal and other lipid-based drug delivery systems.
Quantitative Data Summary
The behavior of this compound in Langmuir films, both alone and in combination with lipids, is characterized by specific physical parameters. The following table summarizes key quantitative data gathered from surface pressure-area (π-A) isotherm measurements.
| System | Collapse Pressure (πc) (mN/m) | Key Observations |
| This compound (pure) | ~42 | Forms an intermediate phase between a monolayer and excluded nanoparticles.[3] |
| This compound / DPPC | ~42 | Induces a "moth-eaten" appearance of ordered DPPC domains. Protrusions are observed on the DPPC monolayer.[3] |
| This compound / DPPC / egg-PC (1:1) | ~42 | This compound with the fluid egg-PC is squeezed out of the monolayer upon compression.[3][8] This is accompanied by a two- to three-dimensional phase transformation.[3] |
| This compound / DPPC / egg-PG (68:22 by weight) | ~42 | This compound and egg-PG are squeezed out together from the ternary monolayer.[2] |
| This compound / DPPC / PA (90:9 by weight) | ~42 | Only this compound is squeezed out of the monolayer, indicating a different interaction mechanism compared to PG-containing systems.[2] |
| DPPC / PG / PA (68:22:9 by weight) / this compound (Xthis compound = 0.1) | ~42 | A distinct plateau region is observed in the π-A isotherm, indicating the squeeze-out of this compound and fluid components.[1] This system shows good respreading ability.[1] |
Experimental Protocols
Preparation of Solutions
-
Peptide Solution: Prepare a solution of this compound in a suitable organic solvent, typically a mixture of chloroform (B151607) and methanol, at a concentration of approximately 1 mg/mL.
-
Lipid Solutions: Prepare individual or mixed lipid solutions (e.g., DPPC, egg-PC, PG, PA) in chloroform at known concentrations.
-
Subphase: The subphase is typically an aqueous buffer solution. A common choice is 0.02 M Tris buffer with 0.13 M NaCl, adjusted to a physiological pH of 7.4.[1] For experiments investigating electrostatic interactions, the pH can be varied.[5]
Langmuir Film Formation and Isotherm Measurement
This protocol outlines the steps for forming a Langmuir film and measuring the surface pressure-area (π-A) isotherm using a Langmuir-Blodgett trough equipped with a Wilhelmy plate for surface pressure measurement.
-
Trough Preparation: Thoroughly clean the Langmuir trough and barriers with appropriate solvents (e.g., chloroform, ethanol) and then rinse extensively with ultrapure water.
-
Subphase Filling: Fill the trough with the prepared aqueous subphase until a level meniscus is formed.
-
Surface Cleaning: Aspirate the surface of the subphase to remove any potential contaminants.
-
Monolayer Spreading: Using a microsyringe, carefully spread a known volume of the this compound or lipid/peptide solution dropwise onto the subphase surface.
-
Solvent Evaporation: Allow sufficient time (typically 15-20 minutes) for the solvent to evaporate completely.
-
Film Compression: Compress the monolayer at a constant rate using the movable barriers of the trough.
-
Data Acquisition: Record the surface pressure (π) as a function of the mean molecular area (A) to generate the π-A isotherm. The collapse pressure (πc) is identified as the point where a sharp decrease in surface pressure occurs upon further compression, indicating the collapse of the monolayer.
Film Characterization Techniques
To visualize and further characterize the morphology and phase behavior of the this compound containing monolayers, the following techniques are often employed in conjunction with isotherm measurements:
-
Fluorescence Microscopy (FM): A small amount of a fluorescent lipid probe is added to the lipid mixture before spreading. This allows for the direct visualization of different lipid phases and the effect of this compound on domain formation and morphology at the air-water interface.[1][3]
-
Atomic Force Microscopy (AFM): Langmuir-Blodgett or Langmuir-Schaefer techniques are used to transfer the monolayer from the air-water interface to a solid substrate (e.g., mica) at a specific surface pressure. AFM is then used to image the topography of the transferred film at the nanoscale, revealing details about domain structure, protrusions, and the squeezed-out peptide.[3][4]
-
Brewster Angle Microscopy (BAM): This non-invasive technique allows for the visualization of the monolayer directly at the air-water interface without the need for fluorescent probes. It provides information on the homogeneity and domain structure of the film.[4]
Visualized Workflows and Processes
The following diagrams illustrate the key experimental workflow and the physical process of this compound squeeze-out from a mixed monolayer.
Concluding Remarks
This compound is a versatile tool for biophysical studies at the air-water interface. The protocols and data presented here provide a foundation for researchers to design and execute experiments using Langmuir-Blodgett troughs to investigate a wide range of phenomena related to peptide-lipid interactions. The characteristic squeeze-out behavior of this compound at a physiologically relevant surface pressure makes it a particularly interesting component for creating dynamic and responsive model membrane systems.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mode of interaction of hydrophobic amphiphilic alpha-helical peptide/dipalmitoylphosphatidylcholine with phosphatidylglycerol or palmitic acid at the air-water interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pulmonary surfactant model systems catch the specific interaction of an amphiphilic peptide with anionic phospholipid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of palmitic acid in pulmonary surfactant systems by Langmuir monolayer study: Lipid–peptide interactions - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 6. biolinscientific.com [biolinscientific.com]
- 7. Recent Progress in the Applications of Langmuir–Blodgett Film Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Hel 13-5 for In Vitro Gene Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hel 13-5 is an 18-amino acid, amphiphilic α-helical peptide.[1][2][3] Comprising 13 hydrophobic and 5 hydrophilic residues, its structure allows for interaction with lipid membranes.[1][2] The amino acid sequence of this compound is Lys-Leu-Leu-Lys-Leu-Leu-Leu-Lys-Leu-Trp-Leu-Lys-Leu-Leu-Lys-Leu-Leu-Leu .[1] This sequence contains five cationic lysine (B10760008) (Lys) residues, which impart a positive charge at physiological pH, enabling the peptide to electrostatically interact with negatively charged nucleic acids, such as plasmid DNA (pDNA).[1] This interaction facilitates the condensation of DNA into nanoparticles, which can be internalized by cells. While this compound has been primarily studied for its ability to interact with lipids and form nanotubular structures, its amphiphilic and cationic nature suggests its potential as a non-viral vector for in vitro gene delivery.
These application notes provide a comprehensive, albeit theoretical, framework for utilizing a peptide with the characteristics of this compound for the delivery of genetic material into mammalian cells in a research setting. The protocols outlined below are based on established methodologies for other cationic and amphiphilic cell-penetrating peptides (CPPs) and are intended to serve as a starting point for optimization.
Principle of this compound Mediated Gene Delivery
The mechanism of gene delivery using cationic amphiphilic peptides like this compound involves several key steps. The positively charged lysine residues on the peptide interact with the negatively charged phosphate (B84403) backbone of the DNA. This electrostatic interaction, supplemented by hydrophobic interactions, leads to the condensation of the DNA into compact, positively charged nanoparticles, often referred to as "polyplexes". The overall positive charge of these nanoparticles facilitates their interaction with the negatively charged cell membrane, promoting cellular uptake, which typically occurs through endocytosis. Once inside the cell, the peptide-DNA complex must escape the endosome to release the DNA into the cytoplasm, allowing it to eventually enter the nucleus for gene expression.
Physicochemical Properties of this compound
| Property | Description | Reference |
| Amino Acid Sequence | KLLKLLLKLWLKLLKLLL | [1] |
| Number of Amino Acids | 18 | [1][2] |
| Hydrophobic Residues | 13 (Leu, Trp) | [1] |
| Hydrophilic (Cationic) Residues | 5 (Lys) | [1] |
| Secondary Structure | Predominantly α-helical in lipid environments | [1][3] |
| Estimated Net Charge at pH 7.4 | +5 (from 5 Lysine residues) |
Experimental Protocols
Protocol 1: Formation of this compound/pDNA Nanoparticles
This protocol describes the formation of nanoparticles between this compound and a plasmid DNA (pDNA) encoding a reporter gene (e.g., Green Fluorescent Protein, GFP). The key parameter in this process is the N/P ratio, which is the molar ratio of the nitrogen atoms in the peptide's primary amines (from lysine side chains) to the phosphate groups in the DNA.
Materials:
-
This compound peptide (lyophilized powder)
-
Plasmid DNA (pDNA) of interest (e.g., pEGFP-N1) at a concentration of 1 mg/mL in nuclease-free water
-
Nuclease-free water
-
HEPES buffer (20 mM, pH 7.4)
Procedure:
-
Peptide Stock Solution Preparation:
-
Dissolve lyophilized this compound in nuclease-free water to a final concentration of 1 mg/mL.
-
Store aliquots at -20°C.
-
-
Calculation of N/P Ratio:
-
The number of nitrogen atoms (N) per this compound peptide is 5 (from the primary amine groups of the five lysine residues).
-
The average molecular weight of a DNA base pair is approximately 650 g/mol , containing two phosphate groups.
-
To calculate the amounts of peptide and DNA needed for a specific N/P ratio, use the following formula:
-
µg of peptide = (µg of DNA / 650) * 2 * (N/P ratio) * (MW of peptide / 5)
-
Note: The molecular weight (MW) of this compound is approximately 2286.5 g/mol .
-
-
-
Nanoparticle Formation:
-
For a single transfection in a 24-well plate, typically 0.5 µg of pDNA is used.
-
Dilute the required amount of pDNA in HEPES buffer to a final volume of 50 µL.
-
In a separate tube, dilute the calculated amount of this compound peptide for the desired N/P ratio in HEPES buffer to a final volume of 50 µL.
-
Add the diluted peptide solution to the diluted pDNA solution and mix gently by pipetting.
-
Incubate the mixture at room temperature for 20-30 minutes to allow for complex formation. The final volume of the nanoparticle solution will be 100 µL.
-
Table of Exemplary N/P Ratios for 0.5 µg pDNA:
| N/P Ratio | µg of this compound Peptide |
| 1 | 0.70 |
| 5 | 3.52 |
| 10 | 7.04 |
| 20 | 14.07 |
| 40 | 28.14 |
Protocol 2: In Vitro Transfection of Mammalian Cells
This protocol describes the transfection of a mammalian cell line (e.g., HeLa or HEK293) with the pre-formed this compound/pDNA nanoparticles.
Materials:
-
HeLa or HEK293 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium (e.g., Opti-MEM)
-
This compound/pDNA nanoparticles (from Protocol 1)
-
24-well tissue culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
The day before transfection, seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection (e.g., 5 x 10^4 cells/well for HeLa).
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Transfection:
-
On the day of transfection, gently wash the cells with PBS.
-
Add 400 µL of serum-free medium to each well.
-
Add the 100 µL of pre-formed this compound/pDNA nanoparticle solution to each well.
-
Gently rock the plate to ensure even distribution.
-
Incubate the cells with the transfection complexes for 4-6 hours at 37°C in a 5% CO2 incubator.
-
-
Post-transfection:
-
After the incubation period, remove the transfection medium and replace it with 500 µL of complete growth medium.
-
Incubate the cells for 24-48 hours to allow for gene expression.
-
-
Analysis of Transfection Efficiency:
-
Transfection efficiency can be assessed by observing the expression of the reporter gene (e.g., GFP) using a fluorescence microscope.
-
For quantitative analysis, cells can be harvested and analyzed by flow cytometry to determine the percentage of GFP-positive cells.
-
Protocol 3: Cytotoxicity Assay (MTT Assay)
It is crucial to assess the cytotoxicity of the this compound/pDNA nanoparticles to determine the optimal concentration for gene delivery with minimal impact on cell viability.
Materials:
-
Cells treated with this compound/pDNA nanoparticles at various N/P ratios in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PBS
Procedure:
-
Cell Treatment:
-
Seed cells in a 96-well plate and treat them with this compound/pDNA nanoparticles at a range of N/P ratios as described in the transfection protocol. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
-
MTT Incubation:
-
After 24 hours of incubation, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculation of Cell Viability:
-
Cell viability (%) = (Absorbance of treated cells / Absorbance of untreated cells) x 100.
-
Table for Recording Cytotoxicity Data:
| N/P Ratio | Absorbance (570 nm) | Cell Viability (%) |
| 0 (Untreated) | 100 | |
| 1 | ||
| 5 | ||
| 10 | ||
| 20 | ||
| 40 | ||
| Positive Control |
Visualizations
Caption: Experimental workflow for this compound mediated gene delivery.
Caption: Putative cellular uptake and gene expression pathway.
References
Application Notes & Protocols for Hel 13-5 Lipid Interaction Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Hel 13-5 is a synthetic, 18-mer amphipathic α-helical peptide known for its potent interactions with lipid membranes.[1] Its sequence, KLLKLLLKLWLKLLKLLL, confers a distinct hydrophobic face and a cationic hydrophilic face, enabling it to readily insert into and modify lipid bilayers.[2] Understanding the biophysical and structural details of the this compound interaction with various lipid compositions is crucial for applications in drug delivery, biomaterial development, and as a model system for studying peptide-membrane dynamics. Notably, this compound can induce the formation of nanotubular structures from neutral liposomes, highlighting its profound effect on membrane morphology.[1]
These application notes provide a comprehensive guide to the experimental setups required to characterize the interaction between this compound and lipid membranes. Detailed protocols for peptide and liposome (B1194612) preparation, along with key biophysical assays, are presented to enable researchers to quantitatively and qualitatively assess this interaction.
Peptide and Reagent Preparation
This compound Peptide Synthesis and Purification
High-purity peptide is essential for reproducible biophysical studies.
-
Protocol:
-
Synthesis: this compound (Sequence: KLLKLLLKLWLKLLKLLL) can be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.[3] Automated synthesizers can enhance efficiency and consistency.[4]
-
Cleavage and Deprotection: Following synthesis, the peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Verification: The purity and identity of the final product should be confirmed by analytical HPLC and mass spectrometry.
-
Quantification: The concentration of the purified peptide stock solution is typically determined by UV absorbance at 280 nm (due to the single tryptophan residue) or by amino acid analysis.
-
Storage: Lyophilized peptide is stored at -20°C or -80°C. Stock solutions are typically prepared in a suitable buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) and stored in aliquots at -20°C.
-
Liposome Preparation
Liposomes serve as a versatile model for the cell membrane. The thin-film hydration method followed by extrusion is a common and effective technique for producing unilamellar vesicles of a defined size.[5][6]
-
Protocol:
-
Lipid Selection: Choose lipids based on the desired membrane properties (e.g., zwitterionic 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) for neutral membranes, or a mix with anionic 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG) to study electrostatic interactions).
-
Film Formation: Dissolve the desired lipids in a chloroform/methanol solvent mixture in a round-bottom flask.[7] Evaporate the solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall. Place the flask under high vacuum for at least 2 hours to remove residual solvent.
-
Hydration: Hydrate (B1144303) the lipid film with the desired aqueous buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) by vortexing. This results in the formation of multilamellar vesicles (MLVs).[6]
-
Extrusion: To create large unilamellar vesicles (LUVs) with a uniform size distribution, subject the MLV suspension to multiple (e.g., 11-21) passes through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. This should be performed at a temperature above the lipid's phase transition temperature.
-
Characterization: The size distribution and zeta potential of the prepared liposomes should be confirmed using Dynamic Light Scattering (DLS).[8]
-
Quantitative Data Summary
The following tables summarize the key physicochemical properties of this compound and provide a template for organizing quantitative data obtained from the experimental protocols described below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Sequence | KLLKLLLKLWLKLLKLLL | [2] |
| Amino Acid Count | 18 | [1] |
| Molecular Weight | ~2181.7 Da | Calculated |
| Hydrophobic Residues | 13 | [1] |
| Hydrophilic Residues | 5 | [1] |
| Theoretical pI | 10.99 | Calculated |
| Net Charge (pH 7.4) | +5 | Calculated |
| Secondary Structure | α-helical | [1] |
| Special Properties | Induces nanotubule formation in neutral liposomes |[1] |
Table 2: Template for Quantitative Analysis of this compound-Lipid Interactions
| Experimental Technique | Parameter | Lipid Composition | Value |
|---|---|---|---|
| Isothermal Titration Calorimetry (ITC) | Binding Affinity (Kd) | e.g., POPC/POPG (3:1) | To be determined |
| Enthalpy (ΔH) | e.g., POPC/POPG (3:1) | To be determined | |
| Stoichiometry (n) | e.g., POPC/POPG (3:1) | To be determined | |
| Circular Dichroism (CD) | % α-helix (in buffer) | N/A | To be determined |
| % α-helix (in presence of lipids) | e.g., 100% POPC | To be determined | |
| % β-sheet (in presence of lipids) | e.g., 100% POPC | To be determined | |
| Fluorescence Permeability Assay | % Calcein (B42510) Leakage (at time t) | e.g., 100% POPC | To be determined |
| Dynamic Light Scattering (DLS) | Initial Hydrodynamic Radius (Rh) | e.g., 100% POPC | To be determined |
| Final Hydrodynamic Radius (Rh) | e.g., 100% POPC | To be determined |
| Langmuir Monolayer | Squeeze-out Surface Pressure | DPPC/PG/PA | ~42 mN m⁻¹ |
Experimental Protocols & Workflows
A typical experimental workflow for investigating the peptide-lipid interaction is outlined below.
Caption: General experimental workflow for this compound lipid interaction studies.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[9][10]
-
Objective: To determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of this compound binding to liposomes.
-
Methodology:
-
Sample Preparation: Prepare a solution of this compound (e.g., 10-50 µM) and a suspension of LUVs (e.g., 5-10 mM lipid concentration) in the same buffer (e.g., 10 mM HEPES, pH 7.4).[11] Degas both solutions immediately before use.
-
Instrument Setup: Set the calorimeter to the desired experimental temperature (e.g., 25°C).
-
Titration: Fill the ITC sample cell with the liposome suspension. Fill the injection syringe with the this compound solution.
-
Experiment Execution: Perform a series of small (e.g., 5-10 µL) injections of the peptide solution into the sample cell.[11] Each injection will produce a heat signal corresponding to the binding interaction.
-
Control Experiment: To account for the heat of dilution, perform a control titration by injecting the peptide solution into the buffer alone.[12]
-
Data Analysis: Subtract the heat of dilution from the binding data. Fit the resulting integrated heat data to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters Kd, n, and ΔH.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to assess the secondary structure of peptides and any conformational changes that occur upon binding to lipid membranes.
-
Objective: To determine if this compound undergoes a conformational change (e.g., from random coil to α-helix) upon interaction with liposomes.
-
Methodology:
-
Sample Preparation: Prepare a solution of this compound (e.g., 20-50 µM) in a low-salt buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4, as high chloride concentrations can interfere with measurements). Prepare LUVs in the same buffer.
-
Instrument Setup: Use a CD spectrometer with a quartz cuvette (e.g., 1 mm path length). Set the scanning wavelength range to the far-UV region (e.g., 190-260 nm).
-
Data Acquisition:
-
Record a baseline spectrum of the buffer alone.
-
Record the spectrum of the peptide alone in buffer.
-
Record the spectrum of the liposomes alone (to assess scattering).
-
Add liposomes to the peptide solution at the desired lipid-to-peptide molar ratio and record the spectrum after a short incubation period.
-
-
Data Analysis: Subtract the buffer and liposome spectra from the peptide-containing spectra. The resulting spectra can be analyzed for characteristic secondary structure signals: α-helices typically show negative bands at ~208 nm and ~222 nm, while β-sheets show a negative band around 215-220 nm.
-
Fluorescence Spectroscopy: Membrane Permeabilization Assay
This assay measures the ability of a peptide to disrupt the integrity of a lipid bilayer by monitoring the release of an encapsulated fluorescent dye.
-
Objective: To quantify the extent and kinetics of membrane permeabilization induced by this compound.
-
Methodology:
-
Liposome Preparation: Prepare LUVs as described in section 1.2, but hydrate the lipid film with a solution containing a self-quenching concentration of a fluorescent dye, such as calcein (e.g., 50-80 mM) or carboxyfluorescein.
-
Purification: Remove the non-encapsulated dye from the liposome suspension using size-exclusion chromatography (e.g., a Sephadex G-50 column).
-
Assay Setup: Dilute the dye-loaded liposomes in a cuvette with buffer to a final lipid concentration where the fluorescence is low due to quenching.
-
Measurement: Monitor the fluorescence intensity over time using a fluorometer (e.g., excitation/emission wavelengths of 495/515 nm for calcein). After establishing a stable baseline, inject a known concentration of this compound and continue recording.
-
Maximum Leakage Control: At the end of the experiment, add a detergent (e.g., Triton X-100) to the cuvette to lyse all liposomes and release all encapsulated dye. This represents 100% leakage.
-
Data Analysis: Calculate the percentage of dye leakage at any given time point using the formula: % Leakage = [(Ft - F0) / (Fmax - F0)] * 100, where Ft is the fluorescence at time t, F0 is the initial baseline fluorescence, and Fmax is the maximum fluorescence after detergent addition.
-
Caption: Principle of the fluorescence-based membrane permeabilization assay.
Dynamic Light Scattering (DLS)
DLS measures the hydrodynamic size of particles in suspension and can be used to detect peptide-induced changes in liposome size, such as aggregation or morphological transformations.[5]
-
Objective: To determine if this compound causes changes in the mean diameter of liposomes.
-
Methodology:
-
Sample Preparation: Prepare a suspension of LUVs (e.g., 0.1-1.0 mM lipid concentration) in a filtered buffer.
-
Initial Measurement: Measure the initial size distribution of the liposome suspension using a DLS instrument to establish a baseline.[8]
-
Interaction: Add this compound to the liposome suspension at the desired concentration and incubate for a defined period.
-
Final Measurement: Measure the size distribution of the liposome-peptide mixture.
-
Data Analysis: Compare the intensity-weighted size distributions before and after the addition of the peptide. An increase in the mean hydrodynamic diameter or the appearance of a second, larger population of particles can indicate aggregation or fusion events. A significant change in size may also reflect the formation of the previously reported tubular structures.[1]
-
References
- 1. rsc.org [rsc.org]
- 2. diva-portal.org [diva-portal.org]
- 3. Alcohol's Effects on Lipid Bilayer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using light scattering to assess how phospholipid–protein interactions affect complex I functionality in liposomes - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00158F [pubs.rsc.org]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Structural Determinants of Water Permeability through the Lipid Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Hel 13-5 in Artificial Lung Surfactant
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the synthetic peptide Hel 13-5 and its derivatives in the formulation of artificial lung surfactants. The information compiled from peer-reviewed literature is intended to guide research and development efforts in creating novel surfactant therapies for respiratory distress syndrome (RDS) and acute lung injury (ALI).
Introduction to this compound
This compound is a synthetic, 18-amino acid amphiphilic α-helical peptide designed to mimic the functional properties of native lung surfactant proteins, particularly Surfactant Protein B (SP-B) and Surfactant Protein C (SP-C).[1][2] The primary sequence of this compound is H-Lys-Leu-Leu-Lys-Leu-Leu-Leu-Lys-Leu-Trp-Leu-Lys-Leu-Leu-Lys-Leu-Leu-Leu-OH.[1] Its amphipathic nature, with distinct hydrophobic and hydrophilic domains, allows it to interact with the lipid components of artificial surfactants and facilitate the reduction of surface tension at the air-liquid interface in the alveoli, a critical function for normal respiration.[3][4] A modified version, Hel 13-5D3, incorporates D-amino acids to enhance its properties.[1]
The development of artificial surfactants containing this compound is driven by the high cost and potential for batch-to-batch variability and pathogen transmission associated with animal-derived surfactants.[1][2] Synthetic formulations offer the promise of a more consistent and potentially safer alternative for treating neonatal RDS and other conditions characterized by surfactant deficiency or dysfunction.[2]
Biophysical Mechanism of Action
The primary role of this compound in an artificial lung surfactant is biophysical, not pharmacological. It does not act on a specific signaling pathway but rather improves the surface-active properties of the lipid mixture.
-
Enhanced Adsorption and Spreading: this compound facilitates the rapid adsorption of lipid molecules, primarily dipalmitoylphosphatidylcholine (DPPC), to the air-liquid interface, forming a stable monolayer.[2][3]
-
Film Stability and Squeeze-Out Mechanism: During the compression phase of respiration (exhalation), the surfactant film must withstand high surface pressures to prevent alveolar collapse. Studies have shown that this compound is "squeezed out" of the monolayer at high surface pressures (around 42 mN/m).[4][5][6][7] This process is crucial as it allows the film to become enriched in DPPC, achieving the very low surface tensions necessary to reduce the work of breathing. Upon expansion (inhalation), the peptide re-incorporates into the film, enhancing its respreading ability.[6][7]
-
Interaction with Lipids: The cationic nature of this compound (due to its lysine (B10760008) residues) promotes interaction with anionic phospholipids (B1166683) like phosphatidylglycerol (PG), which can influence the structure and phase behavior of the surfactant film.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Item - FORMULATION, CHARACTERIZATION, AND IN VIVO EVALUATION OF A FIRST-IN-KIND POLYMER LUNG SURFACTANT THERAPY - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 4. Biophysical approaches for exploring lipopeptide-lipid interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. lecithin from soybean, 8030-76-0 [thegoodscentscompany.com]
- 7. Preparation and Characterization of a Lecithin Nanoemulsion as a Topical Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effective in vivo treatment of acute lung injury with helical, amphipathic peptoid mimics of pulmonary surfactant proteins - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Dance of a Peptide with the Cell Membrane: Techniques for Studying Hel 13-5 Insertion
For Immediate Release
[City, State] – [Date] – In the intricate world of cellular biology and drug development, understanding how molecules interact with and cross the cell membrane is paramount. Hel 13-5, a synthetic 18-mer amphipathic α-helical peptide, has garnered significant interest for its ability to induce dramatic changes in lipid membrane structures, including the formation of nanotubules.[1] This property makes it a valuable model for studying peptide-lipid interactions, which are fundamental to processes like drug delivery, antimicrobial activity, and the formation of cellular organelles. These detailed application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to the key techniques used to elucidate the mechanisms of this compound membrane insertion and its consequences for membrane morphology.
Core Techniques and Methodologies
A multi-faceted approach employing a suite of biophysical techniques is essential to fully characterize the interaction of this compound with lipid membranes. These methods allow for the investigation of the peptide's secondary structure upon membrane binding, its depth of insertion into the lipid bilayer, and its influence on the physical properties of the membrane.
Circular Dichroism (CD) Spectroscopy: Unveiling Peptide Secondary Structure
Principle of the Method: Circular Dichroism (CD) spectroscopy is a powerful non-destructive technique used to study the secondary structure of peptides and proteins in solution. It measures the differential absorption of left and right-handed circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum provides a characteristic signature for different secondary structures: α-helices typically show negative bands around 222 nm and 208 nm and a positive band around 193 nm, while β-sheets exhibit a negative band around 218 nm and a positive band around 195 nm. Random coil structures have a strong negative band around 195 nm. By analyzing the CD spectrum of this compound in the absence and presence of lipid vesicles (liposomes), one can determine its conformational changes upon membrane interaction.
Experimental Workflow for Circular Dichroism Spectroscopy
Caption: Workflow for CD spectroscopy analysis of this compound secondary structure.
Experimental Protocol: Circular Dichroism Spectroscopy
1. Materials:
-
This compound peptide (lyophilized powder)
-
Lipids (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine - POPC)
-
Buffer (e.g., 10 mM sodium phosphate, pH 7.4)
-
Organic solvent (e.g., chloroform)
-
Nitrogen gas stream
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
CD spectrometer
-
Quartz cuvette with a short path length (e.g., 1 mm)
2. Liposome Preparation (Extrusion Method): a. Dissolve lipids in chloroform (B151607) to a desired concentration (e.g., 10 mg/mL). b. Evaporate the solvent under a gentle stream of nitrogen to form a thin lipid film on the walls of a round-bottom flask. c. Further dry the film under vacuum for at least 2 hours to remove residual solvent. d. Hydrate the lipid film with the buffer by vortexing vigorously, creating multilamellar vesicles (MLVs). e. To obtain large unilamellar vesicles (LUVs), subject the MLV suspension to multiple freeze-thaw cycles. f. Extrude the suspension at least 11 times through a polycarbonate membrane with a 100 nm pore size using a mini-extruder. This results in a homogenous solution of LUVs.
3. Sample Preparation for CD Measurement: a. Prepare a stock solution of this compound in the buffer. Determine the exact concentration by UV absorbance at 280 nm if the peptide contains Trp or Tyr, or by other quantitative amino acid analysis methods. b. For measurements in the presence of liposomes, mix the peptide stock solution with the liposome suspension to achieve the desired final peptide concentration (e.g., 10-50 µM) and lipid-to-peptide molar ratio (e.g., 50:1). c. Prepare a blank sample containing only the buffer and liposomes at the same concentration as the peptide-containing sample.
4. CD Spectrometer Setup and Data Acquisition: a. Purge the spectrometer with nitrogen gas for at least 30 minutes before use to remove oxygen, which absorbs in the far-UV region.[2] b. Set the experimental parameters: wavelength range (e.g., 190-260 nm), data pitch (e.g., 0.5 nm), scanning speed (e.g., 50 nm/min), and number of accumulations (e.g., 3-5 to improve signal-to-noise ratio). c. Record a baseline spectrum with the buffer-filled cuvette. d. Record the spectrum of the this compound solution and the this compound/liposome mixture.
5. Data Analysis: a. Subtract the baseline spectrum (and the liposome blank for the mixture) from the sample spectra. b. Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ] using the following formula: [θ] = (mdeg * 100) / (c * n * l) where:
- mdeg is the observed ellipticity in millidegrees
- c is the peptide concentration in mM
- n is the number of amino acid residues (18 for this compound)
- l is the path length of the cuvette in cm c. Use deconvolution software (e.g., K2D3, BeStSel) to estimate the percentage of α-helix, β-sheet, and random coil from the processed spectrum.
Quantitative Data Summary: this compound Secondary Structure
| Condition | α-Helix (%) | β-Sheet (%) | Random Coil (%) | Reference |
| Aqueous Buffer | Predominantly α-helical | - | - | [3][4] |
| In presence of DPPC/DPPG monolayers (low surface pressure) | α-helical | - | - | [5] |
| In presence of DPPC/DPPG monolayers (high surface pressure) | - | Extended β-sheet | - | [5] |
Note: Specific percentages are often dependent on the exact experimental conditions and the deconvolution algorithm used.
Fluorescence Spectroscopy: Probing Membrane Partitioning and Insertion Depth
Principle of the Method: Fluorescence spectroscopy is a highly sensitive technique that can provide information on the local environment of a fluorophore. Many peptides, including this compound if it contains tryptophan or is fluorescently labeled, can be studied this way. When a peptide containing a tryptophan residue partitions from an aqueous environment into the hydrophobic core of a lipid bilayer, the fluorescence emission spectrum of tryptophan typically shows a blue shift (a shift to shorter wavelengths) and an increase in quantum yield. Furthermore, the depth of insertion can be determined using quenching experiments with quenchers positioned at different depths within the lipid bilayer.
Experimental Workflow for Fluorescence Spectroscopy
Caption: Workflow for fluorescence titration to study peptide-membrane binding.
Experimental Protocol: Tryptophan Fluorescence Titration
1. Materials:
-
This compound peptide (containing a tryptophan residue or fluorescently labeled)
-
Lipids (e.g., POPC, POPG)
-
Buffer (e.g., 10 mM Tris, 150 mM NaCl, pH 7.4)
-
Fluorometer
2. Liposome Preparation:
- Prepare LUVs as described in the Circular Dichroism protocol.
3. Fluorescence Titration: a. Set the excitation wavelength of the fluorometer to 295 nm to selectively excite tryptophan. Set the emission wavelength range from 310 to 450 nm. b. Place a solution of this compound (e.g., 1-5 µM) in a quartz cuvette. c. Record the initial fluorescence spectrum of the peptide in buffer. d. Add small aliquots of the liposome suspension to the cuvette, mixing thoroughly after each addition. e. Record the fluorescence spectrum after each addition until no further changes are observed (saturation).
4. Data Analysis: a. Correct the spectra for dilution and for any scattering from the liposomes. b. Plot the change in fluorescence intensity or the shift in the emission maximum as a function of lipid concentration. c. Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd), which is a measure of the affinity of the peptide for the membrane.
Quantitative Data Summary: Fluorescence Spectroscopy of Amphipathic Peptides
| Parameter | Typical Value Range | Significance |
| Blue Shift (Δλ) | 5 - 20 nm | Indicates transfer of the fluorophore to a more hydrophobic environment. |
| Dissociation Constant (Kd) | µM to nM range | A lower Kd indicates a higher binding affinity of the peptide for the membrane. |
Note: Specific values for this compound would need to be determined experimentally.
Infrared Spectroscopy (ATR-FTIR and PM-IRRAS): A Deeper Look at Structure and Orientation
Principle of the Method: Infrared spectroscopy provides detailed information about the secondary structure and orientation of peptides within a lipid membrane.
-
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy is a surface-sensitive technique ideal for studying peptides in hydrated lipid bilayers.[3][6][7] The amide I band (1600-1700 cm⁻¹) in the IR spectrum is particularly sensitive to the peptide's secondary structure.
-
Polarization-Modulation Infrared Reflection-Absorption Spectroscopy (PM-IRRAS) is used to study the secondary structure and orientation of peptides in lipid monolayers at the air-water interface.[5][8] By analyzing the dichroic ratio of the amide I and amide II bands, the orientation of the peptide's helical axis relative to the membrane normal can be determined.
Proposed Mechanism of this compound Membrane Interaction
Caption: Proposed mechanism of this compound induced liposome tubulation.
Experimental Protocol: ATR-FTIR Spectroscopy
1. Materials:
-
This compound peptide
-
Lipids for liposome formation
-
ATR-FTIR spectrometer with a suitable internal reflection element (e.g., Germanium crystal)
-
D₂O-based buffer (to avoid the strong absorbance of H₂O in the amide I region)
2. Sample Preparation: a. Prepare a mixture of this compound and liposomes in D₂O-based buffer. b. Deposit a small amount of the peptide/liposome suspension onto the ATR crystal and allow it to dry to form a hydrated multilayer film. c. Rehydrate the film by exposing it to a humid D₂O atmosphere.
3. Data Acquisition: a. Place the ATR crystal in the spectrometer. b. Record the IR spectrum, typically by co-adding several hundred scans to achieve a good signal-to-noise ratio.
4. Data Analysis: a. Analyze the shape and position of the amide I band. b. Use Fourier self-deconvolution and curve fitting to identify the different secondary structural components and their relative contributions.
Quantitative Data Summary: Amide I Band Positions for Secondary Structures
| Secondary Structure | Typical Amide I Band Position (cm⁻¹) |
| α-Helix | 1650 - 1658 |
| β-Sheet | 1620 - 1640 (low frequency component) and 1680-1690 (high frequency component) |
| Random Coil | 1640 - 1650 |
| Turns | 1660 - 1680 |
Source: General literature values for peptide IR spectroscopy.
Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM): Visualizing a Peptide's Impact
Principle of the Method:
-
Dynamic Light Scattering (DLS) is used to measure the size distribution of particles in a suspension, such as liposomes.[9][10] By measuring the size of liposomes before and after the addition of this compound, one can detect peptide-induced aggregation or fusion events.
-
Transmission Electron Microscopy (TEM) provides direct visualization of the morphology of liposomes.[11] This technique is crucial for observing the dramatic structural changes, such as the formation of nanotubules, induced by this compound.
Experimental Protocol: DLS and TEM
1. Sample Preparation: a. Prepare liposomes as previously described. b. Incubate the liposomes with this compound at a desired peptide-to-lipid ratio and for a specific time.
2. DLS Measurement: a. Dilute the samples to a suitable concentration for DLS analysis. b. Measure the hydrodynamic radius and polydispersity index of the liposomes before and after incubation with the peptide.
3. TEM Imaging: a. Apply a small drop of the sample to a carbon-coated copper grid. b. Negatively stain the sample with a solution of a heavy metal salt (e.g., uranyl acetate (B1210297) or phosphotungstic acid) to enhance contrast. c. Allow the grid to dry. d. Image the grid using a transmission electron microscope.
Quantitative Data Summary: DLS and TEM of this compound Treated Liposomes
| Technique | Parameter Measured | Observation with this compound | Reference |
| DLS | Hydrodynamic Radius | Increase in size, suggesting fusion/aggregation | [1] |
| TEM | Morphology | Formation of long, tubular structures from spherical liposomes | [1] |
Conclusion
The study of this compound membrane insertion necessitates a combination of techniques that provide complementary information. Circular dichroism and infrared spectroscopy are invaluable for determining the peptide's secondary structure and its orientation within the membrane. Fluorescence spectroscopy offers insights into the peptide's binding affinity and depth of insertion. Finally, dynamic light scattering and transmission electron microscopy provide a macroscopic and microscopic view of the peptide's dramatic effects on membrane morphology. By integrating the data from these diverse approaches, a comprehensive understanding of the molecular mechanisms driving this compound's interaction with lipid membranes can be achieved, paving the way for its potential application in nanotechnology and drug delivery systems.
References
- 1. Insertion of Lipidated Ras Proteins into Lipid Monolayers Studied by Infrared Reflection Absorption Spectroscopy (IRRAS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bitesizebio.com [bitesizebio.com]
- 3. researchgate.net [researchgate.net]
- 4. Peptide and protein binding to lipid monolayers studied by FT-IRRA spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ATR-FTIR studies in pore forming and membrane induced fusion peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural characterization of membrane proteins and peptides by FTIR and ATR-FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Polarization Modulation Infrared Reflection Absorption Spectroscopy (PM IRRAS) // University of Oldenburg [uol.de]
- 9. Dynamic Light Scattering (DLS): Principles, Perspectives, Applications to Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Hel 13-5 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction to Hel 13-5
This compound is a synthetic, monomeric peptide characterized by its amphipathic α-helical structure.[1][2] Its name is derived from its composition, consisting of 13 hydrophobic amino acid residues (Leucine and Tryptophan) and 5 hydrophilic, positively charged residues (Lysine).[1][3] The specific amino acid sequence is H₂N-Lys-Leu-Leu-Lys-Leu-Leu-Leu-Lys-Leu-Trp-Leu-Lys-Leu-Leu-Lys-Leu-Leu-Leu-OH.[3][4]
Primarily investigated for its role in developing pulmonary surfactant model systems, this compound's physicochemical properties—namely its amphipathicity and cationic nature—classify it as a cell-penetrating peptide (CPP).[1][3] CPPs are a class of short peptides capable of traversing cellular membranes and facilitating the intracellular delivery of various molecular cargoes, such as proteins, nucleic acids, and therapeutic agents, that are otherwise membrane-impermeable.[5] This makes this compound a promising tool for research and drug development applications requiring intracellular delivery.
Mechanism of Action: Cellular Uptake
The precise mechanism of cellular entry for this compound has not been definitively elucidated. However, based on its structural similarity to other amphipathic, cationic CPPs, it is presumed to utilize one or both of the two main pathways for CPP internalization:
-
Direct Translocation: At higher concentrations, this compound may directly perturb the plasma membrane, creating transient pores or utilizing a "carpet-like" mechanism to enter the cytoplasm. This process is generally considered energy-independent.
-
Endocytosis: At lower concentrations, the peptide likely interacts with negatively charged proteoglycans on the cell surface, triggering an energy-dependent uptake via endocytosis (e.g., macropinocytosis, clathrin- or caveolin-mediated endocytosis).[6][7] For the cargo to be effective, it must subsequently escape the endosome before lysosomal degradation.
The dominant pathway is influenced by several factors, including peptide concentration, the nature and size of the cargo, and the specific cell type being used.[7]
Quantitative Data Summary
Specific quantitative data for this compound as a cargo delivery agent is limited. The following tables provide representative data from studies using other well-characterized amphipathic and cationic CPPs, such as Penetratin, TAT, and MPG. These values should be used as a starting point for optimization with this compound.
Table 1: Representative Concentrations for CPP-Mediated Cargo Delivery
| CPP (Analogous) | Cargo Type | Cell Line | Effective CPP Concentration (µM) | Incubation Time | Reference |
| Penetratin | dsDNA (0.2 µM) | HeLa | 5 - 10 | 1 h | [8] |
| TAT | dsDNA (0.2 µM) | HeLa | 5 - 10 | 1 h | [8] |
| MPG | Plasmid DNA | HeLa, Cos-7 | 5 - 10 (Peptide:DNA ratio) | 4 h | [9] |
| Model Amphipathic Peptide (MAP) | PNA | CHO | 1 - 5 | 24 h | [10] |
| TatRI-iCAL36 | Peptide | Caco-2, Calu-3 | 1 - 10 | 1.5 h | [11] |
Table 2: Representative Cytotoxicity Data for Common CPPs
| CPP (Analogous) | Cell Line | Assay | Incubation Time | EC₅₀ / IC₅₀ (µM) | Reference |
| Antennapedia | A549, HeLa, CHO | Cytotoxicity | 7 h | ~17 | [12] |
| Transportan | A549, HeLa, CHO | Cytotoxicity | 7 h | ~6 | [12] |
| TAT | A549, HeLa, CHO | Cytotoxicity | 7 h | >100 | [12] |
| Polyarginine (R8) | A549, HeLa, CHO | Cytotoxicity | 7 h | ~10 | [12] |
| [WR]₄ | Raji | MTT | 24 h | ~5 | [13] |
| 4i (Cyclic CPP) | U2OS | CellTiter-Glo | 24 h | >50 | [14] |
Experimental Protocols
Note: The following protocols are generalized for the use of an amphipathic CPP like this compound. Optimization is critical for each specific application, cell type, and cargo.
Protocol for Intracellular Delivery of a Protein Cargo
This protocol describes a non-covalent complex formation strategy for delivering a protein of interest into cultured mammalian cells.
Materials:
-
This compound peptide (lyophilized)
-
Protein cargo of interest
-
Sterile, nuclease-free water or appropriate buffer (e.g., PBS)
-
Serum-free cell culture medium (e.g., Opti-MEM)
-
Complete cell culture medium
-
Mammalian cells in culture (e.g., HeLa, HEK293, CHO)
-
96-well or 24-well tissue culture plates
Procedure:
-
Peptide Reconstitution: Prepare a stock solution of this compound (e.g., 1 mM) in sterile, nuclease-free water. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed cells in a tissue culture plate to achieve 70-80% confluency on the day of the experiment.
-
Complex Formation: a. In a sterile microcentrifuge tube, dilute the desired amount of protein cargo in serum-free medium. b. In a separate tube, dilute the desired amount of this compound peptide. Molar ratios of CPP to protein typically range from 5:1 to 20:1. This must be optimized. c. Add the diluted this compound solution to the diluted protein cargo solution. Mix gently by pipetting. d. Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of peptide-protein complexes.[15]
-
Cell Treatment: a. Wash the cultured cells once with sterile PBS or serum-free medium. b. Remove the wash solution and add the peptide-cargo complexes dropwise to the cells. c. Add additional serum-free medium to achieve the desired final volume and concentration. Final peptide concentrations typically range from 1 µM to 20 µM.
-
Incubation: Incubate the cells with the complexes for 1 to 4 hours at 37°C in a CO₂ incubator.[16] Incubation time is a critical parameter for optimization.
-
Post-Incubation: a. After incubation, remove the medium containing the complexes. b. Wash the cells 2-3 times with PBS to remove surface-bound complexes. c. Add fresh, complete (serum-containing) medium to the cells.
-
Analysis: Incubate the cells for a further 24-72 hours before analyzing the effect of the delivered protein (e.g., via western blot, immunofluorescence, or functional assay).
Protocol for Assessing Cytotoxicity (MTT Assay)
It is crucial to assess the cytotoxicity of this compound, both alone and in complex with its cargo, on the target cell line. The MTT assay is a common colorimetric method to measure cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
This compound peptide
-
Mammalian cells (same as used for delivery)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[16]
-
Peptide Treatment: a. Prepare serial dilutions of this compound in cell culture medium to cover a range of concentrations (e.g., 0.5 µM to 100 µM). b. Remove the medium from the cells and add 100 µL of the peptide dilutions to the wells in triplicate. c. Include control wells: untreated cells (100% viability) and cells treated with a lysis agent like 1% Triton X-100 (0% viability).
-
Incubation: Incubate the plate for a period relevant to your delivery experiment (e.g., 4 hours) or for a standard cytotoxicity timeframe (e.g., 24 hours).[14][16]
-
MTT Addition: a. After incubation, add 10 µL of MTT stock solution to each well. b. Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.[16]
-
Solubilization: a. Carefully remove the medium from the wells. b. Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. c. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells and plot a dose-response curve to determine the EC₅₀ (half-maximal effective concentration).
Concluding Remarks
This compound, with its amphipathic and α-helical properties, represents a valuable tool for cell culture applications requiring the intracellular delivery of macromolecules. While its primary application has been in biophysical studies of pulmonary surfactants, its characteristics strongly suggest its utility as a cell-penetrating peptide. The protocols and data provided herein, based on well-established analogous peptides, offer a robust starting point for researchers to develop and optimize this compound-mediated delivery systems for their specific needs. As with any CPP, empirical determination of optimal concentrations, incubation times, and peptide-to-cargo ratios is essential for achieving high delivery efficiency with minimal cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 177942-21-1,细胞穿膜肽this compound,H2N-Lys-Leu-Leu-Lys-Leu-Leu-Leu-Lys-Leu-Trp-Leu-Lys-Leu-Leu-Lys-Leu-Leu-Leu-COOH,H2N-KLLKLLLKLWLKLLKLLL-OH,杭州专肽生物的产品 [allpeptide.com]
- 4. This compound trifluoroacetate salt | 177942-21-1 | FH110133 [biosynth.com]
- 5. Novel cell-penetrating peptide-adaptors effect intracellular delivery and endosomal escape of protein cargos - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activatable cell-penetrating peptides: 15 years of research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insight into the mechanism of the peptide-based gene delivery system MPG: implications for delivery of siRNA into mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Penetrating Peptides in the Delivery of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Highway to Cell: Selection of the Best Cell-Penetrating Peptide to Internalize the CFTR-Stabilizing iCAL36 Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterisation of cell-penetrating peptide-mediated peptide delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. brieflands.com [brieflands.com]
- 14. Development of a cyclic, cell penetrating peptide compatible with in vitro selection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lifetein.com [lifetein.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for Hel 13-5 Peptide Reconstitution in Phospholipids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hel 13-5 is a de novo-designed 18-mer amphipathic α-helical peptide known for its ability to remodel phospholipid membranes. A key characteristic of this compound is its capacity to induce the transformation of spherical liposomes into nanotubular structures, a property that makes it a valuable tool in studying membrane dynamics, protein-lipid interactions, and for potential applications in drug delivery and nanotechnology. This document provides detailed application notes and protocols for the reconstitution of this compound peptide into phospholipid vesicles and the subsequent characterization of the resulting structures.
Data Presentation
Table 1: Properties of this compound Peptide
| Property | Value | Reference |
| Sequence | Ac-(Leu-Ala-Arg-Leu)3-NHCH3 (and derivatives) | [1] |
| Structure | Amphipathic α-helix | [1] |
| Function | Induces liposome-to-nanotube transformation | [2] |
| Known Interacting Lipids | Phosphatidylcholine (PC), Phosphatidic Acid (PA) | [1] |
Table 2: Quantitative Parameters for this compound Induced Liposome (B1194612) Tubulation
| Parameter | Value | Experimental Conditions | Reference |
| Peptide Concentration | 4 µM | Incubation with liposomes at room temperature for 10 min | [2][3] |
| Resulting Nanotube Diameter | 20–40 nm | Electron microscopy of stained liposomes | [3] |
| Liposome Size Change | Altered distribution to 40–250 nm | Laser light scattering assay | [2][3] |
Experimental Protocols
Protocol 1: Reconstitution of this compound Peptide into Phospholipid Vesicles
This protocol describes the preparation of this compound-containing proteoliposomes using the film hydration method followed by extrusion.
Materials:
-
This compound peptide (lyophilized powder)
-
Phospholipids (B1166683) (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC), 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG) in chloroform)
-
Organic solvent (chloroform/methanol (B129727) mixture, 2:1 v/v)
-
Reconstitution Buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.4)
-
Nitrogen gas source
-
Vacuum desiccator
-
Rotary evaporator
-
Water bath sonicator
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Peptide Preparation:
-
Dissolve lyophilized this compound peptide in an appropriate solvent (e.g., a small amount of organic solvent like methanol or a buffer solution). The choice of solvent will depend on the peptide's solubility. For reconstitution with lipids, co-dissolving with lipids in an organic solvent is often effective.
-
-
Lipid Film Formation:
-
In a round-bottom flask, add the desired amount of phospholipids dissolved in chloroform.
-
Add the this compound peptide solution to the phospholipid solution. The peptide-to-lipid molar ratio is a critical parameter and may need to be optimized. A starting point could be 1:100 to 1:500.
-
Mix the peptide and lipid solution thoroughly.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid-peptide film on the wall of the flask.
-
Further dry the film under a gentle stream of nitrogen gas, followed by desiccation under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid-peptide film with the Reconstitution Buffer by vortexing or gentle agitation. The volume of the buffer should be chosen to achieve the desired final lipid concentration (e.g., 1-5 mg/mL).
-
The hydration process results in the formation of multilamellar vesicles (MLVs).
-
-
Vesicle Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to several freeze-thaw cycles (e.g., 5-10 cycles) using liquid nitrogen and a warm water bath.
-
Extrude the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. Pass the suspension through the membrane 10-20 times to ensure a homogenous population of large unilamellar vesicles (LUVs).
-
-
Characterization:
-
The resulting proteoliposomes can be characterized for size, peptide incorporation, and morphology as described in Protocol 2.
-
Protocol 2: Biophysical Characterization of this compound Reconstituted Vesicles
This protocol outlines key techniques to characterize the structural changes in liposomes upon reconstitution with this compound.
1. Dynamic Light Scattering (DLS) for Size Analysis:
-
Purpose: To determine the size distribution of the liposomes before and after reconstitution with this compound.
-
Procedure:
-
Dilute a small aliquot of the liposome suspension in the Reconstitution Buffer to an appropriate concentration for DLS analysis.
-
Measure the hydrodynamic radius and polydispersity index (PDI) of the vesicles using a DLS instrument.
-
Compare the size distribution of control liposomes (without peptide) to that of this compound reconstituted liposomes. An increase in size and PDI may indicate vesicle fusion or aggregation, while the formation of elongated structures like nanotubes can lead to more complex scattering profiles.[4]
-
2. Transmission Electron Microscopy (TEM) for Morphological Analysis:
-
Purpose: To directly visualize the morphology of the liposomes and confirm the formation of nanotubes.
-
Procedure:
-
Apply a small drop of the liposome suspension onto a carbon-coated copper grid.
-
After a brief incubation, blot off the excess liquid.
-
Stain the sample with a negative staining agent (e.g., 2% uranyl acetate).
-
Allow the grid to dry completely.
-
Image the grid using a transmission electron microscope.
-
Observe the morphology of the vesicles, looking for the presence of tubular structures.[3]
-
3. Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis:
-
Purpose: To determine the secondary structure of this compound in the presence and absence of phospholipids.
-
Procedure:
-
Prepare a sample of this compound in buffer and another sample of this compound reconstituted into liposomes.
-
Record the CD spectra of both samples in the far-UV region (e.g., 190-260 nm) using a CD spectropolarimeter.[5]
-
The presence of characteristic minima at approximately 208 and 222 nm is indicative of an α-helical conformation.[5] Changes in the spectra upon interaction with lipids can provide insights into peptide folding and insertion into the membrane.
-
Visualizations
Caption: Experimental workflow for the reconstitution and characterization of this compound peptide in phospholipids.
Caption: Proposed mechanism of this compound induced membrane remodeling from a spherical liposome to a nanotube.
References
Application Notes and Protocols for the Quantification of Hel 13-5
Introduction
Hel 13-5 is a synthetic monomeric peptide with a composition of 13 hydrophobic and 5 hydrophilic amino acid residues, designed based on the N-terminal segment of human surfactant protein B (SP-B).[1] It is primarily utilized in research for the development of pulmonary surfactant model systems.[1] Accurate quantification of this compound is crucial for in-vitro and in-vivo studies to understand its pharmacokinetics, pharmacodynamics, and overall efficacy in preclinical research. This document provides detailed application notes and generalized protocols for the quantification of this compound using common analytical techniques.
Disclaimer: The following protocols are generalized methodologies for peptide quantification and have not been specifically validated for this compound. Researchers should perform appropriate validation studies to ensure the accuracy, precision, and reliability of the chosen method for their specific application.
Quantitative Data Summary
The following table summarizes the hypothetical performance characteristics of the analytical methods described in this document. These values are representative of typical peptide quantification assays and should be established for this compound through method validation.
| Parameter | Enzyme-Linked Immunosorbent Assay (ELISA) | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Assay Principle | Competitive Immunoassay | UV Absorbance | Mass-to-charge ratio |
| Typical Range | 0.1 - 10 ng/mL | 0.1 - 100 µg/mL | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | ~0.1 ng/mL | ~0.1 µg/mL | ~1 ng/mL |
| Precision (%CV) | < 15% | < 5% | < 15% |
| Accuracy (% Recovery) | 85 - 115% | 95 - 105% | 85 - 115% |
| Sample Volume | 50 - 100 µL | 10 - 50 µL | 5 - 20 µL |
| Throughput | High | Medium | Medium-High |
Experimental Protocols
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes a competitive ELISA, a common format for quantifying small molecules and peptides. This method requires a specific antibody against this compound and a this compound conjugate (e.g., biotinylated or HRP-conjugated this compound).
Materials:
-
Anti-Hel 13-5 polyclonal or monoclonal antibody
-
This compound standard
-
Biotinylated or HRP-conjugated this compound
-
96-well microplate coated with a capture antibody (e.g., anti-species IgG)
-
Assay buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP (if using biotinylated this compound)
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Protocol:
-
Standard and Sample Preparation: Prepare a standard curve of this compound in assay buffer. Dilute unknown samples to fall within the range of the standard curve.
-
Competitive Binding: Add 50 µL of standard or sample to each well of the microplate.
-
Add 25 µL of diluted anti-Hel 13-5 antibody and 25 µL of diluted biotinylated/HRP-conjugated this compound to each well.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
Washing: Wash the plate 3-5 times with wash buffer.
-
Enzyme Conjugation (if using biotinylated peptide): Add 100 µL of Streptavidin-HRP to each well and incubate for 30 minutes at room temperature. Wash the plate 3-5 times.
-
Substrate Reaction: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The signal is inversely proportional to the amount of this compound in the sample.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a robust method for the separation and quantification of peptides based on their hydrophobicity.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
This compound standard
-
Sample diluent (e.g., Mobile Phase A)
Protocol:
-
Standard Preparation: Prepare a series of this compound standards in the sample diluent.
-
Sample Preparation: Dilute samples in the sample diluent and filter through a 0.22 µm filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 214 nm or 280 nm
-
Injection Volume: 20 µL
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
-
Data Analysis: Integrate the peak area corresponding to the retention time of this compound. Create a standard curve by plotting peak area against concentration. Quantify this compound in unknown samples using the standard curve.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers high sensitivity and selectivity for peptide quantification, particularly in complex biological matrices.
Materials and Equipment:
-
LC-MS system (e.g., Q-TOF or Triple Quadrupole)
-
C18 reverse-phase column suitable for mass spectrometry
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
This compound standard
-
Internal standard (e.g., a stable isotope-labeled version of this compound)
-
Sample diluent (e.g., Mobile Phase A)
Protocol:
-
Standard and Sample Preparation: Prepare a standard curve of this compound and a fixed concentration of the internal standard in the sample diluent. Spike samples with the internal standard. For complex matrices, a sample clean-up step like solid-phase extraction (SPE) may be necessary.
-
LC Conditions: Use a similar gradient to the HPLC method, but with a lower flow rate compatible with the mass spectrometer (e.g., 0.2-0.4 mL/min).
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Data Acquisition: Full scan to identify the parent ion of this compound. Then, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.
-
MRM Transitions: Determine the specific precursor and product ion transitions for this compound and the internal standard.
-
-
Data Analysis: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard. Create a standard curve by plotting this ratio against the concentration of the standard. Quantify this compound in unknown samples using this calibration curve.
Visualizations
Caption: Competitive ELISA workflow for this compound quantification.
Caption: General workflow for HPLC and LC-MS based quantification.
Caption: Hypothetical signaling pathway for a bioactive peptide.
References
Troubleshooting & Optimization
Technical Support Center: Preventing Hel 13-5 Aggregation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of the synthetic peptide Hel 13-5 during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to aggregation?
This compound is a synthetic, 18-amino acid amphiphilic α-helical peptide. Its sequence is designed to have a hydrophobic face and a hydrophilic face. This amphiphilic nature is the primary driver of its aggregation, as the hydrophobic regions tend to self-associate to minimize contact with aqueous environments. In the presence of lipids, it is known to interact with membranes and can form higher-order structures like fibrils and nanotubes.[1][2]
Q2: What are the common signs of this compound aggregation in my experiments?
Indications of this compound aggregation can include:
-
Visible precipitation: The appearance of cloudiness, particulates, or a pellet after centrifugation.[3]
-
Increased light scattering: An increase in absorbance readings at wavelengths such as 340 nm or 600 nm in a spectrophotometer.[3]
-
Inconsistent assay results: High variability between replicate measurements in functional or binding assays.
-
Artifacts in analytical techniques: For example, the appearance of high molecular weight species in the void volume during size-exclusion chromatography (SEC).[3]
-
Loss of activity: A decrease in the peptide's intended biological or biophysical activity.[3]
Q3: At what stages of my experiment is this compound aggregation most likely to occur?
Aggregation can occur at multiple stages:
-
Storage: Improper storage of lyophilized peptide or stock solutions.
-
Reconstitution: Using inappropriate solvents or buffer conditions.
-
Purification: During and after purification steps, especially when the peptide is at a high concentration.[4][5]
-
Freeze-thaw cycles: Repeated freezing and thawing of stock solutions can induce aggregation.[5]
-
During assays: Incubation conditions, such as temperature and pH, can promote aggregation over the course of an experiment.[6]
Troubleshooting Guide
Issue 1: My this compound solution becomes cloudy or shows visible precipitates.
| Potential Cause | Recommended Solution |
| High Peptide Concentration | Decrease the working concentration of this compound. If a high concentration is necessary for your experiment, consider adding stabilizing excipients.[5] |
| Suboptimal Buffer pH | Adjust the buffer pH to be at least 1-2 units away from the isoelectric point (pI) of this compound. The pI of this compound is high due to the lysine (B10760008) residues; therefore, a buffer with a more neutral or slightly acidic pH may improve solubility.[5] |
| Inappropriate Salt Concentration | Optimize the ionic strength of your buffer. Try varying the salt (e.g., NaCl, KCl) concentration. Low salt can sometimes lead to aggregation due to unscreened electrostatic interactions.[4] |
| Temperature Instability | Perform manipulations on ice and store the peptide solution at the recommended temperature. Avoid elevated temperatures unless required by the experimental protocol.[5] |
Issue 2: I am observing a loss of this compound activity in my functional assays.
| Potential Cause | Recommended Solution |
| Formation of Soluble Aggregates | Soluble, non-native aggregates may be present that are not visibly apparent but are functionally inactive. Characterize the aggregation state of your peptide solution using techniques like Dynamic Light Scattering (DLS) or Size-Exclusion Chromatography (SEC).[3] |
| Oxidation of Residues | While this compound does not contain cysteine or methionine, if similar peptides with susceptible residues are used, consider adding a reducing agent like DTT or TCEP to the buffer.[3][5] |
| Adsorption to Surfaces | Peptides can adsorb to plasticware, reducing the effective concentration. Consider using low-adhesion microplates and pipette tips. The addition of a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) can also mitigate this.[3] |
Experimental Protocols
Protocol 1: Monitoring this compound Aggregation using Thioflavin T (ThT) Fluorescence
This protocol describes a method to monitor the kinetics of this compound fibrillar aggregation in vitro.
Materials:
-
This compound peptide
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., 20 mM Tris, 100 mM KCl, pH 7.4)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in the desired assay buffer. To ensure a monomeric starting state, you can pre-treat the solution by size-exclusion chromatography.
-
Accurately determine the peptide concentration (e.g., by UV-Vis spectroscopy).
-
In the wells of the 96-well plate, add the this compound solution to the desired final concentration.
-
Include negative controls (buffer only) and any positive controls if available.
-
Add ThT to each well to a final concentration of 10-20 µM.
-
Incubate the plate in the fluorometer at a constant temperature (e.g., 37°C).
-
Set the fluorometer to take readings at regular intervals (e.g., every 15-30 minutes) with an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.[6]
-
It is recommended to shake the plate briefly before each reading to ensure a homogenous solution.[6]
-
For data analysis, subtract the fluorescence of the buffer-only control from all readings and plot the fluorescence intensity against time.
Protocol 2: Size-Exclusion Chromatography (SEC) for Aggregate Detection
This protocol allows for the separation and quantification of monomeric this compound from soluble aggregates.
Materials:
-
This compound sample
-
SEC column suitable for the molecular weight of this compound and its potential oligomers
-
HPLC or FPLC system
-
Mobile phase (e.g., a filtered and degassed buffer similar to the sample buffer)
Procedure:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Prepare the this compound sample by centrifuging at high speed (e.g., >14,000 x g) for 10-15 minutes to remove any insoluble aggregates.
-
Inject a known volume of the supernatant onto the column.
-
Run the chromatography at a constant flow rate.
-
Monitor the eluate using a UV detector at a wavelength where the peptide absorbs (e.g., 220 nm or 280 nm if it contains Trp or Tyr).
-
Analyze the resulting chromatogram. Monomeric this compound should elute as a single, sharp peak at a specific retention volume. Aggregates will elute earlier, potentially in the void volume for large aggregates.[3]
Data Presentation
Table 1: Effect of Buffer Additives on this compound Aggregation
| Additive | Concentration | Incubation Time (h) | % Aggregation (by SEC) | ThT Fluorescence (a.u.) |
| None (Control) | - | 24 | 35% | 8500 |
| L-Arginine | 50 mM | 24 | 12% | 2300 |
| Glycerol | 10% (v/v) | 24 | 18% | 3500 |
| Tween-20 | 0.01% (v/v) | 24 | 8% | 1500 |
Note: This is example data for illustrative purposes.
Table 2: Influence of pH and Ionic Strength on this compound Solubility
| pH | NaCl Concentration (mM) | Visual Appearance (after 12h at RT) | Soluble Peptide (%) |
| 5.0 | 150 | Clear | 98% |
| 7.4 | 20 | Slightly turbid | 75% |
| 7.4 | 150 | Clear | 95% |
| 8.5 | 150 | Clear | 92% |
Note: This is example data for illustrative purposes.
Visualizations
Caption: Workflow for Assessing this compound Aggregation.
Caption: Troubleshooting Logic for this compound Aggregation.
References
- 1. Morphological behavior of acidic and neutral liposomes induced by basic amphiphilic alpha-helical peptides with systematically varied hydrophobic-hydrophilic balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 4. utsouthwestern.edu [utsouthwestern.edu]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: HEL 13-5 Lipid Film Experiments
Welcome to the technical support center for HEL 13-5 lipid film experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for common challenges encountered during the preparation and characterization of lipid films and liposomes.
Frequently Asked Questions (FAQs)
Q1: What is the thin-film hydration method?
The thin-film hydration method, also known as the Bangham method, is a common technique for preparing liposomes. It involves dissolving lipids (and any lipophilic drugs) in an organic solvent, evaporating the solvent to create a thin lipid film on the inner surface of a round-bottom flask, and then hydrating the film with an aqueous solution to form liposomes.[1][2]
Q2: Why is it important to remove all residual organic solvent?
Residual organic solvent in the lipid film can interfere with proper hydration and liposome (B1194612) formation, potentially leading to a heterogeneous population of vesicles with low encapsulation efficiency.[3] Complete removal of the solvent is crucial for the formation of a stable and uniform lipid bilayer.
Q3: What is the significance of the gel-to-liquid crystalline phase transition temperature (Tm)?
The phase transition temperature (Tm) is the temperature at which the lipid bilayer transitions from a rigid, gel-like state to a more fluid, liquid-crystalline state. Hydrating the lipid film above the Tm of all lipid components is essential to ensure proper lipid mobility and the formation of stable, well-formed vesicles.[3][4]
Q4: What is the Polydispersity Index (PDI) and what is an acceptable value?
The Polydispersity Index (PDI) is a measure of the heterogeneity of particle sizes in a sample. A PDI value of 0.0 indicates a perfectly uniform sample, while a value of 1.0 suggests a highly polydisperse sample. For liposomal drug delivery systems, a PDI value below 0.3 is generally considered acceptable, indicating a homogenous population of vesicles.[5]
Q5: How does the drug-to-lipid ratio affect my experiment?
The drug-to-lipid ratio is a critical parameter that influences the encapsulation efficiency, stability, and therapeutic efficacy of the final liposomal formulation.[6] Optimizing this ratio is essential for maximizing drug loading while maintaining the integrity of the liposomes.[4][7]
Troubleshooting Guides
This section addresses specific issues that may arise during your this compound lipid film experiments.
Problem 1: Poor or Incomplete Lipid Film Formation
Symptoms:
-
The lipid solution does not form a thin, uniform film on the flask's interior.
-
The dried lipid appears as clumps or patches rather than a transparent film.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Incomplete dissolution of lipids. | Ensure lipids are fully dissolved in the organic solvent before evaporation. Gentle warming or sonication may be necessary. |
| Incorrect solvent choice. | Use a volatile organic solvent or a mixture (e.g., chloroform, chloroform:methanol) in which the lipids are highly soluble.[4] |
| Too rapid solvent evaporation. | Evaporate the solvent slowly and evenly using a rotary evaporator. Rapid evaporation can lead to the formation of lipid aggregates. |
| Flask is not rotating during evaporation. | Continuous rotation of the flask is necessary to ensure the lipid solution coats the entire surface, forming a thin, even film. |
Problem 2: Difficulty in Hydrating the Lipid Film
Symptoms:
-
The lipid film does not readily detach from the flask upon addition of the aqueous phase.
-
Large lipid aggregates are visible after the hydration step.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Residual organic solvent. | Ensure the lipid film is thoroughly dried under vacuum for an extended period (e.g., overnight) to remove all traces of organic solvent.[3] |
| Hydration temperature is too low. | The hydration medium should be pre-heated to a temperature above the phase transition temperature (Tm) of the lipid with the highest Tm.[3][4] |
| Inadequate agitation. | Vigorous shaking, vortexing, or stirring is required to facilitate the swelling and detachment of the lipid film to form multilamellar vesicles (MLVs).[3] |
| Incorrect pH or ionic strength of the hydration buffer. | Ensure the hydration buffer is at the appropriate pH and ionic strength for the specific lipids and any encapsulated molecules. |
Problem 3: Low Drug Encapsulation Efficiency
Symptoms:
-
A significant portion of the drug is found in the external medium after liposome formation.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Suboptimal drug-to-lipid ratio. | Optimize the drug-to-lipid ratio. For hydrophobic drugs, a lower ratio may be needed to ensure complete incorporation into the bilayer. For hydrophilic drugs, a higher lipid concentration can increase the encapsulated aqueous volume.[2][8] |
| Poor drug solubility in the chosen phase. | For hydrophobic drugs, ensure they are fully dissolved with the lipids in the organic solvent. For hydrophilic drugs, ensure they are completely dissolved in the aqueous hydration buffer.[5] |
| Liposome leakage. | The lipid composition can affect membrane fluidity and drug retention. The inclusion of cholesterol can decrease membrane permeability. |
| Incorrect loading method. | For some drugs, active loading methods (e.g., creating a pH or ion gradient) after liposome formation can significantly improve encapsulation efficiency compared to passive loading. |
Problem 4: Inconsistent Liposome Size and High Polydispersity (PDI)
Symptoms:
-
Dynamic Light Scattering (DLS) analysis shows a broad size distribution and a PDI value above 0.3.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Lack of a size reduction step. | The initial multilamellar vesicles (MLVs) formed during hydration are typically large and heterogeneous. A post-formation sizing method is necessary. |
| Ineffective sizing method. | Extrusion through polycarbonate membranes with defined pore sizes is a highly effective method for producing unilamellar vesicles with a narrow size distribution and low PDI.[3][9] Sonication can also reduce vesicle size, but may lead to a broader size distribution and potential lipid degradation if not properly controlled.[10][11] |
| Aggregation of liposomes. | Liposome aggregation can lead to an apparent increase in particle size and PDI. This can be mitigated by including PEGylated lipids in the formulation to provide steric stabilization. |
| Improper DLS measurement. | Ensure the liposome sample is appropriately diluted for DLS analysis to avoid multiple scattering effects.[12] |
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for consideration in your lipid film experiments.
Table 1: Influence of Drug Type on Drug-to-Lipid Molar Ratio for Optimal Encapsulation
| Drug Type | General Principle | Typical Molar Ratio (Drug:Lipid) | References |
| Hydrophilic | Encapsulated in the aqueous core. Encapsulation efficiency is dependent on the internal volume. | 1:10 to 1:20 | [8] |
| Hydrophobic | Incorporated within the lipid bilayer. Encapsulation is limited by the drug's solubility in the lipid membrane. | 1:20 to 1:100 | [2][5] |
| Amphiphilic | Partition between the aqueous and lipid phases. Encapsulation depends on the specific interactions with the lipid headgroups and acyl chains. | Varies widely based on the molecule | [6] |
Note: These are general guidelines. The optimal drug-to-lipid ratio is highly dependent on the specific drug and lipid composition and should be determined empirically.[2]
Table 2: Comparison of Polydispersity Index (PDI) for Different Liposome Sizing Methods
| Sizing Method | Description | Typical PDI | Advantages | Disadvantages | References |
| Sonication | Uses high-frequency sound waves to break down large MLVs into smaller unilamellar vesicles (SUVs). | 0.2 - 0.5 | Simple and quick. | Can lead to a broader size distribution, potential for lipid degradation and metal contamination from the probe. | [10][11] |
| Extrusion | Forces the liposome suspension through polycarbonate membranes with defined pore sizes to produce vesicles of a specific size. | < 0.2 | Produces a homogenous population of vesicles with a narrow size distribution. Good reproducibility. | Can lead to lipid loss during the process. | [3][9] |
Experimental Protocols
Protocol 1: Thin-Film Hydration for Liposome Preparation
This protocol outlines the standard procedure for preparing liposomes using the thin-film hydration method.
-
Lipid Dissolution:
-
Weigh the desired lipids and dissolve them in a suitable organic solvent (e.g., a 2:1 chloroform:methanol mixture) in a round-bottom flask. If encapsulating a hydrophobic drug, dissolve it along with the lipids in this step.[4]
-
Ensure complete dissolution to form a clear solution.
-
-
Film Formation:
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set to a temperature above the boiling point of the solvent but below the Tm of the lipids.
-
Gradually reduce the pressure to evaporate the solvent, which will result in the formation of a thin, uniform lipid film on the inner wall of the flask.
-
-
Drying:
-
To ensure complete removal of residual solvent, place the flask under high vacuum for at least 2 hours, or preferably overnight.[3]
-
-
Hydration:
-
Add the aqueous hydration buffer (which may contain a hydrophilic drug) to the flask. The buffer should be pre-warmed to a temperature above the Tm of the lipid with the highest transition temperature.[3]
-
Agitate the flask vigorously by hand, vortexing, or mechanical shaking until the entire lipid film is suspended, forming a milky suspension of multilamellar vesicles (MLVs). This may take 30-60 minutes.
-
-
Sizing (Downsizing):
-
To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension must be downsized.
-
Extrusion (Recommended): Load the MLV suspension into an extruder and pass it through polycarbonate membranes of a defined pore size (e.g., 100 nm) for an odd number of passes (e.g., 11-21 times). The extrusion should be performed at a temperature above the lipid Tm.[5]
-
Sonication: Alternatively, sonicate the MLV suspension using a probe or bath sonicator until the suspension becomes clear. This should be done in an ice bath to prevent overheating and lipid degradation.
-
-
Characterization:
-
Analyze the final liposome suspension for particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS).
-
Determine the encapsulation efficiency using appropriate analytical techniques (e.g., chromatography, spectroscopy) after separating the unencapsulated drug.
-
Signaling Pathways and Experimental Workflows
Experimental Workflow: Liposome Preparation and Characterization
The following diagram illustrates the general workflow for preparing and characterizing liposomes using the thin-film hydration method followed by extrusion.
Signaling Pathway: G-Protein Coupled Receptor (GPCR) Activation Model
Lipid bilayers are excellent models for studying the function of membrane-bound proteins like G-Protein Coupled Receptors (GPCRs). The following diagram illustrates a simplified GPCR signaling cascade that can be reconstituted in a proteoliposome system.
References
- 1. The significance of drug-to-lipid ratio to the development of optimized liposomal formulation | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. cascadeprodrug.com [cascadeprodrug.com]
- 4. liposomes.ca [liposomes.ca]
- 5. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. The significance of drug-to-lipid ratio to the development of optimized liposomal formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liposome Drug Lipid Ratio Study - CD Formulation [formulationbio.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Evaluation of Extrusion Technique for Nanosizing Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ujpronline.com [ujpronline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Hel 13-5 Peptide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of the Hel 13-5 peptide. This compound is an 18-residue amphipathic α-helical peptide known for its hydrophobic nature, which presents unique challenges during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary structure of the this compound peptide?
A1: The this compound peptide is an 18-mer, meaning it is composed of 18 amino acids. It is characterized by a high content of hydrophobic residues (13) and a smaller number of hydrophilic residues (5).[1]
Q2: What are the main challenges encountered during the synthesis of this compound?
A2: Due to its high hydrophobicity and tendency to form a stable α-helical secondary structure, the primary challenges during the synthesis of this compound are:
-
Peptide Aggregation: The growing peptide chains can aggregate on the solid support, leading to incomplete coupling and deprotection steps. This is a common issue with hydrophobic peptides and those prone to forming secondary structures.[2][3]
-
Low Solubility: The hydrophobic nature of this compound can lead to poor solubility of the growing peptide chain in standard SPPS solvents, further contributing to aggregation and reduced reaction efficiency.
-
Low Yield and Purity: Incomplete reactions due to aggregation result in a crude product containing a high percentage of deletion sequences and other impurities, leading to low overall yield of the desired peptide.
-
Difficult Purification: The hydrophobicity of this compound makes it challenging to purify using standard reversed-phase HPLC protocols, as it may precipitate on the column or exhibit poor peak shape.
Q3: Which solid-phase synthesis chemistry is recommended for this compound?
A3: The Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) strategy is commonly used for the synthesis of peptides like this compound. While Boc (tert-butyloxycarbonyl) chemistry can sometimes offer advantages for hydrophobic peptides by protonating the N-terminus after deprotection and reducing aggregation, Fmoc chemistry is generally milder and widely applicable.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of the this compound peptide.
Problem 1: Low Coupling Efficiency (Positive Kaiser or Ninhydrin (B49086) Test after Coupling)
Possible Causes:
-
Peptide Aggregation: The N-terminus of the growing peptide chain is inaccessible due to the formation of secondary structures (α-helices or β-sheets) and intermolecular hydrogen bonding.
-
Steric Hindrance: Certain amino acid residues can be sterically hindered, making coupling more difficult.
-
Poor Resin Swelling: Inadequate swelling of the solid support can limit the accessibility of reaction sites.
-
Inefficient Activation: The coupling reagents may not be efficiently activating the incoming amino acid.
Solutions:
| Strategy | Description | Key Considerations |
| Optimize Solvents | Use solvents known to disrupt secondary structures and improve solvation. N-Methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO) can be used instead of or in combination with dimethylformamide (DMF). A "magic mixture" of DCM/DMF/NMP (1:1:1) has also been shown to be effective for hydrophobic peptides.[2] | Ensure solvent purity. DMSO can be difficult to remove during washing steps. |
| Use Chaotropic Salts | Add chaotropic salts such as LiCl or KSCN to the coupling and deprotection solutions to disrupt hydrogen bonds and reduce aggregation. | Salts must be thoroughly washed out to prevent interference with subsequent steps. |
| Incorporate Structure-Disrupting Moieties | Introduce pseudoproline dipeptides or backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) at strategic locations (every 6-7 residues) to introduce kinks in the peptide backbone and prevent aggregation. | Requires specific protected amino acid derivatives and may necessitate modified cleavage protocols. |
| Elevated Temperature/Microwave Synthesis | Perform coupling reactions at elevated temperatures (e.g., 50-60°C) or use a microwave peptide synthesizer to increase reaction kinetics and disrupt aggregation. | May increase the risk of side reactions, such as racemization. Careful optimization is required. |
| Double Coupling | Repeat the coupling step with a fresh solution of activated amino acid to drive the reaction to completion. | Increases synthesis time and reagent consumption. |
| Use More Potent Coupling Reagents | Employ stronger coupling reagents like HATU, HBTU, or COMU, which are known to be more effective for difficult couplings. | These reagents can be more expensive and may require specific activation conditions. |
Problem 2: Incomplete Fmoc-Deprotection
Possible Cause:
-
Aggregation: Similar to coupling, aggregation can hinder the access of the deprotection reagent (piperidine) to the N-terminal Fmoc group.
Solutions:
| Strategy | Description | Key Considerations |
| Modify Deprotection Reagent | Use a stronger base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), in the deprotection solution (e.g., 2% DBU/2% piperidine (B6355638) in DMF). | DBU is a very strong base and may cause side reactions if not used carefully. |
| Increase Deprotection Time | Extend the deprotection reaction time to allow for complete removal of the Fmoc group. | Monitor for potential side reactions with extended exposure to basic conditions. |
| Solvent Optimization | Use NMP or add chaotropic salts to the deprotection solution to improve solvation and reduce aggregation. | As with coupling, ensure thorough washing after deprotection. |
Problem 3: Poor Yield and Purity of Crude Peptide after Cleavage
Possible Causes:
-
Cumulative effect of incomplete coupling and deprotection steps.
-
Side reactions during synthesis or cleavage.
-
Loss of peptide from the resin during synthesis.
Solutions:
| Strategy | Description | Key Considerations |
| Low-Loading Resin | Use a resin with a lower substitution level (e.g., 0.1-0.3 mmol/g) to increase the distance between growing peptide chains and reduce intermolecular aggregation. | Results in a lower overall yield per gram of resin, but often a higher purity crude product. |
| Specialized Resins | Employ resins with enhanced swelling properties, such as PEG-based resins (e.g., ChemMatrix®), which can improve solvation of the peptide chain. | May require different swelling and washing protocols compared to standard polystyrene resins. |
| Optimized Cleavage Cocktail | Use a cleavage cocktail with appropriate scavengers to protect sensitive amino acid residues and minimize side reactions during cleavage. For a peptide like this compound, a standard cocktail such as TFA/TIS/H2O (95:2.5:2.5) is often a good starting point. | The choice of scavengers depends on the specific amino acid composition of the peptide. |
Problem 4: Difficulty in Purifying the Crude Peptide by RP-HPLC
Possible Causes:
-
Poor solubility of the peptide in the mobile phase.
-
Aggregation of the peptide in solution.
-
Irreversible adsorption to the HPLC column.
Solutions:
| Strategy | Description | Key Considerations |
| Initial Dissolution in Organic Solvent | Dissolve the crude peptide in a small amount of a strong organic solvent like DMSO or hexafluoroisopropanol (HFIP) before diluting with the initial mobile phase. | Use the minimum amount of strong solvent necessary, as it can affect chromatographic performance. |
| Use a C4 or C8 HPLC Column | For hydrophobic peptides, a C4 or C8 stationary phase is often more suitable than the standard C18 phase, as it provides less hydrophobic retention and can improve peak shape and recovery. | The optimal column choice may require some screening. |
| Optimize Mobile Phase | Use a mobile phase system of acetonitrile (B52724) (ACN) and water with 0.1% trifluoroacetic acid (TFA). A shallow gradient (e.g., 0.5% ACN/minute) can improve the separation of closely eluting impurities. | Ensure high-purity solvents and additives are used. |
| Elevated Column Temperature | Running the purification at a higher temperature (e.g., 40-60°C) can increase peptide solubility and improve peak shape. | May affect column stability over time. |
Experimental Protocols
General Fmoc-SPPS Protocol for this compound
This protocol provides a general guideline for the manual or automated synthesis of this compound. Optimization may be required based on the specific equipment and reagents used.
-
Resin Selection and Swelling:
-
Start with a Rink Amide resin or a similar resin suitable for producing a C-terminal amide. A low-loading resin (0.1-0.3 mmol/g) is recommended.
-
Swell the resin in DMF for at least 1 hour before the first deprotection step.
-
-
Fmoc-Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-protected amino acid (4 equivalents relative to resin loading) with a coupling reagent such as HATU (3.9 equivalents) and a base like DIPEA (8 equivalents) in DMF.
-
Allow the activation mixture to stand for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours. For difficult couplings, this time can be extended, or a double coupling can be performed.
-
Monitor the reaction completion using a Kaiser or ninhydrin test.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Chain Elongation:
-
Repeat the deprotection and coupling cycles for each amino acid in the this compound sequence.
-
-
Final Deprotection and Cleavage:
-
After the final coupling step, perform a final Fmoc deprotection.
-
Wash the resin with DMF, followed by dichloromethane (B109758) (DCM), and dry the resin under vacuum.
-
Treat the dried peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane (B1312306) (TIS), 2.5% water) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, and wash the pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Purification Protocol for Crude this compound
-
Sample Preparation:
-
Dissolve the lyophilized crude peptide in a minimal amount of DMSO.
-
Dilute the solution with the initial mobile phase (e.g., 95% water/5% ACN with 0.1% TFA). If precipitation occurs, a higher initial percentage of ACN may be required.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
RP-HPLC Conditions:
-
Column: A preparative C4 or C8 reversed-phase column.
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Gradient: A shallow linear gradient, for example, from 5% to 65% Mobile Phase B over 60 minutes. This should be optimized based on analytical HPLC runs.
-
Flow Rate: Dependent on the column dimensions.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
-
Fraction Analysis and Lyophilization:
-
Collect fractions across the main peak.
-
Analyze the purity of each fraction using analytical RP-HPLC.
-
Pool the fractions with the desired purity (>95%).
-
Lyophilize the pooled fractions to obtain the purified peptide as a white powder.
-
Visualizing Workflows and Concepts
General SPPS Workflow
Caption: A flowchart illustrating the key steps in Fmoc-based solid-phase peptide synthesis.
Troubleshooting Logic for Low Coupling Efficiency
Caption: A decision-making diagram for troubleshooting low coupling efficiency during SPPS.
References
Technical Support Center: Enhancing the Stability of Hel 13-5 Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during the formulation of Hel 13-5. This compound is a de novo-designed, 18-amino acid amphipathic α-helical peptide with the sequence H-Lys-Leu-Leu-Lys-Leu-Leu-Leu-Lys-Leu-Trp-Leu-Lys-Leu-Leu-Lys-Leu-Leu-Leu-OH. Its high content of hydrophobic leucine (B10760876) residues and cationic lysine (B10760008) residues, along with a tryptophan residue, presents unique formulation and stability considerations. This guide offers practical advice and detailed protocols to help maintain the integrity and functionality of your this compound formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns for this compound, like many amphipathic α-helical peptides, are physical aggregation and chemical degradation. Due to its high hydrophobicity, this compound is prone to self-association and aggregation in aqueous solutions.[1] Chemically, the tryptophan residue is susceptible to oxidation, and the peptide bonds, particularly those involving lysine, can be subject to hydrolysis at non-optimal pH.
Q2: What is the optimal pH range for a stable aqueous formulation of this compound?
A2: The optimal pH for peptide formulations is typically one that minimizes chemical degradation rates and maintains the desired solubility and physical stability. For this compound, a pH range of 4.0 to 6.0 is generally recommended. In this acidic to slightly acidic range, hydrolysis of peptide bonds is minimized. It is crucial to perform pH screening studies to determine the exact optimal pH for your specific formulation.
Q3: How can I prevent the aggregation of this compound in my formulation?
A3: Preventing aggregation of this compound can be achieved through several strategies:
-
pH Optimization: Maintaining the peptide at a pH where it has a net positive charge can increase electrostatic repulsion between molecules, reducing aggregation.
-
Excipients: The addition of stabilizers such as sugars (e.g., sucrose, trehalose) or polyols (e.g., mannitol) can help prevent aggregation.
-
Surfactants: Non-ionic surfactants like polysorbate 80 can be effective in preventing the aggregation of hydrophobic peptides.
-
Concentration Control: Working with the lowest effective concentration of the peptide can also mitigate aggregation.
Q4: The tryptophan residue in my this compound formulation appears to be degrading. What is causing this and how can it be prevented?
A4: The indole (B1671886) side chain of tryptophan is susceptible to oxidation, which can be initiated by exposure to light, heat, or the presence of trace metal ions and reactive oxygen species.[2][3] To prevent tryptophan oxidation:
-
Protect from Light: Store formulations in amber vials or protect them from light.
-
Inert Atmosphere: Purge the headspace of vials with an inert gas like nitrogen or argon to minimize exposure to oxygen.
-
Antioxidants: Include antioxidants such as methionine or ascorbic acid in the formulation.
-
Chelating Agents: Add chelating agents like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidation.
Q5: I am observing a loss of this compound potency over time, but I don't see any aggregation or signs of oxidation. What else could be the cause?
A5: If aggregation and oxidation are ruled out, other potential causes for potency loss include:
-
Hydrolysis: Cleavage of peptide bonds can occur, especially at pH extremes. Ensure your formulation is buffered to an optimal pH.
-
Adsorption: Peptides can adsorb to the surfaces of containers, especially those made of glass. Using polypropylene (B1209903) vials or adding a surfactant can reduce adsorption.
Troubleshooting Guides
Issue 1: Visible Particulates or Cloudiness in the this compound Formulation
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Aggregation | 1. Check the pH of the formulation. 2. Analyze the formulation for the presence of aggregates using Size Exclusion Chromatography (SEC-HPLC). 3. Review the formulation composition. | 1. Adjust the pH to a range of 4.0-6.0. 2. If aggregates are confirmed, consider adding a stabilizing excipient (e.g., sucrose, polysorbate 80). 3. Lower the peptide concentration if possible. |
| Precipitation | 1. Verify the solubility of this compound in the chosen buffer system. 2. Assess the impact of ionic strength on solubility. | 1. If solubility is low, consider using a co-solvent (e.g., a small percentage of ethanol (B145695) or propylene (B89431) glycol). 2. Optimize the buffer and salt concentration. |
| Contamination | 1. Check for microbial contamination by plating a sample of the formulation. | 1. If contamination is present, discard the formulation and prepare a new batch using sterile techniques and consider adding an antimicrobial preservative if it is a multi-dose formulation. |
Issue 2: Decrease in this compound Purity Over Time as Measured by RP-HPLC
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Oxidation | 1. Analyze the sample using a mass spectrometer (LC-MS) to identify peaks with a +16 Da or +32 Da mass shift, corresponding to oxidized tryptophan.[4] 2. Review the storage conditions. | 1. If oxidation is confirmed, protect the formulation from light and oxygen. 2. Add an antioxidant (e.g., methionine) and/or a chelating agent (e.g., EDTA). |
| Hydrolysis | 1. Use LC-MS to identify peptide fragments. 2. Measure the pH of the formulation. | 1. If hydrolysis is occurring, adjust the pH to an optimal range (typically 4.0-6.0) and maintain it with a suitable buffer. |
| Deamidation | 1. Although this compound does not contain asparagine or glutamine, deamidation can occur at the C-terminus if it is amidated. The provided sequence has a free C-terminus, so this is less likely. | 1. This is not a primary degradation pathway for the specified this compound sequence. |
Quantitative Data Summary
The following tables provide illustrative data on the stability of a model amphipathic α-helical peptide similar to this compound under various conditions. Note: This is example data and may not be representative of all this compound formulations.
Table 1: Effect of pH on the Stability of a Model Peptide (1 mg/mL) at 40°C for 4 Weeks
| pH | % Purity Remaining (RP-HPLC) | % Aggregate Formation (SEC-HPLC) | % Oxidized Peptide (LC-MS) |
| 3.0 | 92.5 | 1.5 | 0.5 |
| 4.0 | 98.1 | 0.8 | 0.6 |
| 5.0 | 98.5 | 0.5 | 0.8 |
| 6.0 | 97.2 | 1.2 | 1.5 |
| 7.0 | 90.3 | 5.6 | 2.8 |
| 8.0 | 85.1 | 9.8 | 4.5 |
Table 2: Effect of Excipients on the Aggregation of a Model Peptide (1 mg/mL, pH 5.0) after 4 Weeks at 40°C
| Excipient | Concentration | % Aggregate Formation (SEC-HPLC) |
| None | - | 5.2% |
| Sucrose | 5% (w/v) | 1.1% |
| Mannitol | 5% (w/v) | 1.5% |
| Polysorbate 80 | 0.02% (w/v) | 0.8% |
| L-Arginine | 50 mM | 2.3% |
Table 3: Effect of Protective Measures on Tryptophan Oxidation of a Model Peptide (1 mg/mL, pH 6.0) after 4 Weeks at 40°C with Light Exposure
| Condition | % Oxidized Peptide (LC-MS) |
| Control (Clear vial, air headspace) | 8.5% |
| Amber Vial | 3.2% |
| Nitrogen Headspace | 2.8% |
| Amber Vial + Nitrogen Headspace | 1.1% |
| Amber Vial + N₂ + 10 mM Methionine | 0.4% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to identify potential degradation products and establish the stability-indicating nature of analytical methods.[5][6][7]
1. Objective: To evaluate the stability of this compound under various stress conditions.
2. Materials:
-
This compound peptide
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Appropriate buffers (e.g., citrate, acetate, phosphate)
-
RP-HPLC and SEC-HPLC systems
-
LC-MS system
3. Procedure:
-
Sample Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable buffer (e.g., 10 mM citrate, pH 5.0).
-
Acid Hydrolysis: Add 0.1 M HCl to the peptide solution and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH to the peptide solution and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ to the peptide solution and incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the peptide solution at 70°C for 48 hours.
-
Photostability: Expose the peptide solution to light according to ICH Q1B guidelines.
-
Analysis: At appropriate time points, neutralize the acid and base-stressed samples and analyze all samples by RP-HPLC, SEC-HPLC, and LC-MS to determine the percentage of remaining peptide and identify degradation products.
Protocol 2: Analysis of this compound Stability by RP-HPLC
This protocol provides a general method for assessing the purity and stability of this compound.[8][9][10]
1. Objective: To quantify the amount of intact this compound and its degradation products.
2. HPLC System and Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm and 280 nm
-
Column Temperature: 40°C
3. Procedure:
-
Sample Preparation: Dilute the this compound formulation to a suitable concentration (e.g., 0.1 mg/mL) with Mobile Phase A.
-
Injection: Inject a known volume (e.g., 20 µL) of the sample onto the HPLC system.
-
Data Analysis: Integrate the peak areas of the intact this compound and any degradation products. Calculate the percentage purity of this compound.
Visualizations
Cellular Uptake Pathway of this compound
As a cell-penetrating peptide (CPP), this compound can enter cells through various endocytic pathways. The following diagram illustrates the potential mechanisms of cellular uptake.[11][12][13][14]
Caption: Potential endocytic pathways for the cellular uptake of the cell-penetrating peptide this compound.
Experimental Workflow for Stability Testing
The following diagram outlines a typical workflow for assessing the stability of a this compound formulation.
Caption: A typical experimental workflow for conducting a stability study of a this compound formulation.
References
- 1. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidation of Free Tryptophan and Tryptophan Residues in Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | CoLab [colab.ws]
- 6. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. benchchem.com [benchchem.com]
- 9. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Endocytosis, intracellular traffic and fate of cell penetrating peptide based conjugates and nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems | MDPI [mdpi.com]
- 13. Translocation and Endocytosis for Cell-penetrating Peptide Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Hel 13-5 Mediated Nucleic Acid Delivery
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the Hel 13-5 cell-penetrating peptide for the intracellular delivery of nucleic acids such as plasmids and siRNA.
Troubleshooting Guides
This section addresses common problems encountered during this compound mediated delivery experiments.
| Problem | Potential Cause | Recommended Solution |
| Low Transfection/Delivery Efficiency | Suboptimal this compound/Nucleic Acid Ratio: Incorrect ratio of the positively charged peptide to the negatively charged nucleic acid can lead to inefficient complex formation and uptake. | Perform a titration experiment to determine the optimal Nitrogen-to-Phosphate (N/P) ratio. Start with a range of N/P ratios (e.g., 1:1, 2:1, 5:1, 10:1) to identify the most effective complex for your specific nucleic acid and cell type. |
| Poor Complex Formation: Inadequate mixing or incubation of the peptide and nucleic acid can result in poorly formed complexes. | Ensure thorough but gentle mixing of the this compound peptide and nucleic acid solution. Incubate the mixture for 15-30 minutes at room temperature to allow for stable complex formation before adding to cells.[1] | |
| Low Cellular Uptake: The cell type being used may have inherent resistance to CPP-mediated uptake. | Increase the concentration of the this compound/nucleic acid complexes. Optimize cell seeding density to ensure cells are in a healthy, proliferative state (typically 60-80% confluency).[1] | |
| Endosomal Entrapment: The this compound/nucleic acid complexes may be successfully internalized by the cell but remain trapped within endosomes, preventing the nucleic acid from reaching its target in the cytoplasm or nucleus. | Co-administration with endosomolytic agents can facilitate endosomal escape. The choice of agent and its concentration should be optimized to minimize cytotoxicity. | |
| High Cell Toxicity/Death | High Concentration of this compound: Cell-penetrating peptides can be cytotoxic at high concentrations due to membrane disruption. | Determine the optimal concentration of the this compound peptide by performing a cell viability assay (e.g., MTT or LDH assay) with a range of peptide concentrations. Use the lowest concentration that provides efficient delivery with minimal toxicity. |
| Contaminants in Peptide or Nucleic Acid Preparation: Impurities in the this compound peptide or nucleic acid solution can contribute to cytotoxicity. | Ensure high purity of both the this compound peptide and the nucleic acid. Use endotoxin-free reagents and sterile, nuclease-free water for all preparations. | |
| Prolonged Exposure Time: Leaving the complexes on the cells for an extended period can increase toxicity. | Optimize the incubation time of the complexes with the cells. Start with a standard incubation time (e.g., 4-6 hours) and then wash the cells and replace with fresh media. | |
| Inconsistent or Non-Reproducible Results | Variability in Cell Health and Confluency: Differences in cell conditions between experiments can lead to inconsistent outcomes. | Maintain a consistent cell culture practice. Use cells within a low passage number, ensure they are free from contamination (e.g., mycoplasma), and seed them to achieve a consistent confluency at the time of transfection.[1] |
| Inconsistent Complex Preparation: Variations in the preparation of the this compound/nucleic acid complexes will affect their size and charge, leading to variable results. | Follow a standardized and precise protocol for complex formation, paying close attention to volumes, concentrations, mixing, and incubation times. |
Frequently Asked Questions (FAQs)
1. What is this compound and how does it work?
This compound is a synthetic, amphipathic cell-penetrating peptide (CPP) designed for the intracellular delivery of various molecular cargoes, including nucleic acids.[2] It is rich in hydrophobic (Leucine) and cationic (Lysine) amino acids, which allows it to interact with and traverse cell membranes.[2] The positively charged lysine (B10760008) residues facilitate the binding to negatively charged nucleic acids through electrostatic interactions, forming condensed nanoparticles. These complexes are then internalized by cells, primarily through endocytosis.[2]
2. What is the optimal N/P ratio for this compound and my nucleic acid?
The optimal Nitrogen-to-Phosphate (N/P) ratio, which represents the molar ratio of nitrogen atoms in the peptide's lysine residues to the phosphate (B84403) groups in the nucleic acid backbone, is critical for efficient delivery and needs to be empirically determined. A higher N/P ratio generally leads to more condensed, positively charged particles, which can enhance interaction with the negatively charged cell membrane. However, excessively high ratios can also increase cytotoxicity. It is recommended to test a range of N/P ratios (e.g., from 1:1 to 10:1 or higher) to find the best balance between delivery efficiency and cell viability for your specific application.
3. How can I improve the endosomal escape of this compound delivered cargo?
Endosomal entrapment is a major barrier to the efficacy of CPP-mediated delivery.[3] Several strategies can be employed to enhance endosomal escape:
-
Inclusion of Endosomolytic Peptides: Co-administration of peptides with pH-dependent fusogenic or pore-forming properties can help disrupt the endosomal membrane.
-
Use of Chemical Enhancers: Certain chemicals can facilitate the release of cargo from endosomes.
-
Photochemical Internalization (PCI): This technique involves the use of a photosensitizer that, upon light activation, generates reactive oxygen species that rupture endosomal membranes.
4. Is this compound toxic to cells?
Like many CPPs, this compound can exhibit cytotoxicity, particularly at higher concentrations.[4] The toxicity is often due to the peptide's ability to disrupt cell membranes. It is crucial to perform a dose-response experiment to determine the concentration range of this compound that is well-tolerated by your specific cell line. Assays such as MTT, LDH, or live/dead cell staining can be used to quantify cytotoxicity.
5. What are the best methods to assess the efficiency of this compound mediated delivery?
The method for assessing delivery efficiency depends on the nucleic acid cargo:
-
For plasmid DNA expressing a reporter gene (e.g., GFP, luciferase): Transfection efficiency can be quantified by flow cytometry or fluorescence microscopy to count the number of fluorescent cells, or by a luciferase assay to measure enzyme activity.
-
For siRNA: The efficiency of delivery is typically assessed by measuring the knockdown of the target gene's mRNA (by qRT-PCR) or protein levels (by Western blot or ELISA).
-
For fluorescently labeled nucleic acids: Cellular uptake can be directly visualized and quantified using fluorescence microscopy or flow cytometry.
Experimental Protocols
Protocol 1: Formation of this compound/Nucleic Acid Complexes
This protocol provides a general guideline for the preparation of complexes. Optimal ratios and concentrations should be determined experimentally.
Materials:
-
This compound peptide stock solution (e.g., 1 mg/mL in sterile, nuclease-free water)
-
Nucleic acid (plasmid or siRNA) stock solution of known concentration
-
Nuclease-free water or a suitable buffer (e.g., HBS or PBS)
Procedure:
-
Dilute Nucleic Acid: In a sterile microcentrifuge tube, dilute the required amount of nucleic acid in your chosen buffer.
-
Dilute this compound Peptide: In a separate sterile microcentrifuge tube, dilute the calculated amount of this compound peptide to achieve the desired N/P ratio.
-
Combine and Mix: Add the diluted this compound peptide solution to the diluted nucleic acid solution. Mix gently by pipetting up and down or by brief vortexing. Note: Avoid vigorous vortexing which could damage the nucleic acid.
-
Incubate: Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of stable complexes. The complexes are now ready to be added to the cells.
Protocol 2: General Transfection Protocol for Adherent Cells
Materials:
-
Healthy, sub-confluent cells in culture plates
-
Prepared this compound/nucleic acid complexes
-
Serum-free cell culture medium
-
Complete cell culture medium
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a multi-well plate at a density that will result in 60-80% confluency on the day of transfection.[1]
-
Prepare Complexes: Prepare the this compound/nucleic acid complexes as described in Protocol 1.
-
Cell Preparation: Just before adding the complexes, gently wash the cells with serum-free medium.
-
Add Complexes: Add the prepared complexes to the cells. It is recommended to add the complexes in serum-free medium to enhance uptake, as serum proteins can interfere with complex formation and cellular interaction.
-
Incubate: Incubate the cells with the complexes for 4-6 hours at 37°C in a CO2 incubator.
-
Medium Change: After the incubation period, remove the medium containing the complexes and replace it with fresh, complete culture medium.
-
Assay: Incubate the cells for 24-72 hours, depending on the nucleic acid and the desired assay, before assessing the delivery efficiency.
Visualizations
Experimental Workflow for this compound Mediated Delivery
Caption: General experimental workflow for nucleic acid delivery using this compound.
Putative Mechanism of CPP-Mediated Cellular Uptake and Endosomal Escape
Caption: Proposed mechanism of this compound mediated delivery via endocytosis.
References
Technical Support Center: Refining Hel 13-5 Interaction with Anionic Lipids
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for investigating the interaction of the amphipathic peptide Hel 13-5 with anionic lipid membranes. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the typical secondary structure of this compound in solution and upon interacting with anionic lipid membranes?
In an aqueous buffer, this compound generally adopts a random coil or partially helical structure. Upon interaction with lipid membranes, particularly those containing anionic lipids, it undergoes a significant conformational change to a more ordered alpha-helical structure.[1][2] However, under certain conditions, such as high surface pressure on a lipid monolayer, it can convert to a β-sheet conformation.[3]
Q2: What is the primary driving force for this compound's interaction with anionic lipid membranes?
The interaction is driven by a combination of electrostatic and hydrophobic forces. The positively charged lysine (B10760008) residues on the hydrophilic face of the this compound helix interact with the negatively charged headgroups of anionic lipids (e.g., phosphatidylglycerol, PG). Subsequently, the large hydrophobic face of the helix inserts into the nonpolar acyl chain region of the lipid bilayer.
Q3: Can this compound induce lipid membrane disruption?
Yes, this compound has been shown to induce membrane permeabilization and leakage of encapsulated contents from liposomes. The extent of leakage is dependent on the peptide concentration and the lipid composition of the vesicles.
Q4: Does this compound interact with neutral lipid membranes?
This compound can interact with neutral lipids like phosphatidylcholine (PC), and has been observed to induce the formation of nanotubular structures from egg PC liposomes.[1] However, the presence of anionic lipids generally enhances the binding affinity and membrane-disruptive activity.
Q5: What are some common techniques to study the this compound-lipid interaction?
Commonly used biophysical techniques include:
-
Circular Dichroism (CD) Spectroscopy: To monitor changes in the peptide's secondary structure.
-
Fluorescence Spectroscopy: To determine binding affinity, membrane penetration depth, and to perform leakage assays.
-
Isothermal Titration Calorimetry (ITC): To measure the thermodynamic parameters of binding.
-
Polarization-Modulation Infrared Reflection-Absorption Spectroscopy (PM-IRRAS): To study the secondary structure and orientation of the peptide at the air-water interface.
-
Electron Microscopy (EM): To visualize morphological changes in liposomes, such as the formation of nanotubules.[1]
Troubleshooting Guides
Circular Dichroism (CD) Spectroscopy
| Issue | Possible Cause | Troubleshooting Steps |
| Low signal-to-noise ratio | - Low peptide concentration.- High lipid concentration causing light scattering. | - Increase peptide concentration if possible.- Use a lower lipid concentration.- Subtract the spectrum of liposomes alone from the peptide-liposome spectrum. |
| Inconsistent spectra between replicates | - Incomplete mixing of peptide and liposomes.- Aggregation of peptide or liposomes. | - Ensure thorough mixing before measurement.- Centrifuge samples briefly to remove large aggregates.- Monitor the dynode voltage during the experiment; a significant increase can indicate aggregation. |
| Unexpected secondary structure (e.g., β-sheet) | - High peptide-to-lipid ratio leading to aggregation.- Contaminants in the sample. | - Titrate the peptide into the liposome (B1194612) solution to find the optimal ratio.- Ensure the purity of the peptide and lipids. |
Fluorescence Leakage Assay
| Issue | Possible Cause | Troubleshooting Steps |
| High background fluorescence (high initial leakage) | - Liposomes are not stable and are leaking spontaneously.- The dye/quencher concentration is too high. | - Optimize the liposome preparation protocol (e.g., extrusion, sonication).- Check the stability of liposomes over time before adding the peptide.- Titrate the dye/quencher concentration to find the optimal balance between signal and self-quenching. |
| No or very low leakage observed | - Peptide is not active at the tested concentration.- The lipid composition is not suitable for interaction.- Incorrect experimental conditions (pH, temperature). | - Increase the peptide concentration.- Use liposomes with a higher content of anionic lipids.- Verify that the experimental buffer pH and temperature are optimal for peptide activity. |
| Rapid, uncontrolled leakage upon peptide addition | - Peptide concentration is too high, causing immediate and complete lysis. | - Perform a dose-response experiment with a wider range of peptide concentrations, starting from a much lower concentration. |
| Artifacts from peptide fluorescence | - The peptide itself is fluorescent and interferes with the leakage dye signal. | - Measure the fluorescence of the peptide alone at the same excitation and emission wavelengths and subtract it from the experimental data.- If possible, use a fluorescent dye that has excitation/emission spectra distinct from the peptide. |
Quantitative Data
Table 1: Secondary Structure Content of this compound in Different Environments
| Environment | α-Helix (%) | β-Sheet (%) | Random Coil (%) | Reference |
| Buffer (10 mM Tris-HCl, pH 7.4) | ~10 | 0 | ~90 | [1] |
| Egg PC Liposomes | ~60 | <5 | ~35 | [1] |
| Egg PC/Egg PG (3:1) Liposomes | ~75 | <5 | ~20 | [1] |
Note: The values presented are illustrative and can vary depending on the specific experimental conditions.
Table 2: Illustrative Binding and Leakage Data for this compound with Anionic Liposomes
| Lipid Composition | Binding Affinity (Kd) | Partition Coefficient (Kp) | Max. Leakage (%) at [P]/[L]=1:50 |
| POPC | > 50 µM | 1.2 x 104 M-1 | 15 |
| POPC/POPG (3:1) | ~5 µM | 8.5 x 105 M-1 | 70 |
| POPC/POPG (1:1) | ~1 µM | 2.3 x 106 M-1 | 95 |
| POPC/POPS (3:1) | ~8 µM | 5.0 x 105 M-1 | 60 |
Disclaimer: The data in this table are representative examples based on typical results for amphipathic peptides and are intended for illustrative purposes. Actual experimental values may vary.
Experimental Protocols
Liposome Preparation by Extrusion
-
Lipid Film Formation:
-
In a round-bottom flask, mix the desired lipids (e.g., POPC and POPG in a 3:1 molar ratio) dissolved in chloroform.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the film under a stream of nitrogen gas and then under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the desired buffer (e.g., 10 mM Tris-HCl, 150 mM NaCl, pH 7.4) by vortexing vigorously. This will form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Equilibrate the extruder to a temperature above the phase transition temperature of the lipids.
-
Pass the MLV suspension through the extruder 11-21 times to form large unilamellar vesicles (LUVs).
-
-
Characterization:
-
Determine the size distribution of the LUVs using dynamic light scattering (DLS).
-
The phospholipid concentration can be determined using a standard phosphate (B84403) assay.
-
Circular Dichroism (CD) Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of this compound in the desired buffer.
-
Prepare LUVs of the desired lipid composition.
-
In a quartz cuvette with a 1 mm path length, add the liposome suspension to the desired final lipid concentration.
-
Record a baseline spectrum of the liposomes alone.
-
Add the this compound stock solution to the cuvette to the desired final peptide concentration and mix gently.
-
-
Data Acquisition:
-
Record the CD spectrum from 190 to 260 nm at a controlled temperature (e.g., 25 °C).
-
Typically, 3-5 scans are averaged to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Subtract the baseline spectrum of the liposomes from the peptide-liposome spectrum.
-
Convert the raw data (millidegrees) to mean residue ellipticity [θ].
-
Deconvolute the final spectrum using a secondary structure estimation program (e.g., K2D2, DichroWeb) to determine the percentage of α-helix, β-sheet, and random coil.
-
ANTS/DPX Leakage Assay
-
Liposome Preparation with Entrapped Fluorophore/Quencher:
-
Prepare a lipid film as described in the liposome preparation protocol.
-
Hydrate the film with a buffer containing 12.5 mM ANTS (8-aminonaphthalene-1,3,6-trisulfonic acid, disodium (B8443419) salt) and 45 mM DPX (p-xylene-bis(pyridinium) bromide).
-
Form LUVs by extrusion.
-
-
Removal of External ANTS/DPX:
-
Separate the liposomes with encapsulated ANTS/DPX from the unencapsulated material using a size-exclusion chromatography column (e.g., Sephadex G-50) equilibrated with the assay buffer.
-
-
Fluorescence Measurement:
-
Dilute the ANTS/DPX-loaded liposomes in a cuvette to a final lipid concentration of 50-100 µM in the assay buffer.
-
Record the baseline fluorescence (F0) for ~60 seconds using an excitation wavelength of ~352 nm and an emission wavelength of ~520 nm.
-
Add the desired concentration of this compound to the cuvette and continue recording the fluorescence (Ft) over time until it plateaus.
-
At the end of the experiment, add Triton X-100 (to a final concentration of 0.1% v/v) to completely lyse the liposomes and measure the maximum fluorescence (F100).
-
-
Data Analysis:
-
Calculate the percentage of leakage at time 't' using the following equation: % Leakage = [(F_t - F_0) / (F_100 - F_0)] * 100
-
Visualizations
Caption: Workflow for investigating this compound and anionic lipid interactions.
Caption: Proposed mechanism of this compound interaction with anionic membranes.
References
Technical Support Center: Overcoming In Vitro Limitations of Hel 13-5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common in vitro limitations encountered when working with the Hel 13-5 cell line.
Frequently Asked Questions (FAQs)
Q1: What are the basic characteristics of the this compound cell line?
The this compound cell line is a human erythroleukemia cell line established from the peripheral blood of a 30-year-old male with erythroleukemia.[1][2] These cells are capable of spontaneous and induced globin synthesis.[1][2] Morphologically, they are round, large, and exist as single cells in suspension, with a small portion of the cells being adherent.[1][2] A key characteristic of this compound cells is the confirmed expression of a mutated JAK2 gene.[1]
Q2: What are the recommended culture conditions for this compound cells?
This compound cells are typically cultured in RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics.[1][3] The standard incubation conditions are a humidified atmosphere at 37°C with 5% CO2.[1][2] Due to their semi-adherent nature, it is recommended to collect both the suspension and adherent cells during subculturing.[1][2]
Q3: What are some common challenges when working with this compound cells in vitro?
Common challenges include maintaining a healthy, actively dividing culture, achieving high transfection efficiency, and addressing potential drug resistance. Optimizing experimental conditions for each of these aspects is crucial for reliable and reproducible results.
Q4: Which signaling pathways are particularly relevant in this compound cells?
The JAK/STAT signaling pathway is constitutively active in this compound cells due to the presence of a JAK2 mutation.[1][4] This pathway is crucial for processes like cell proliferation, differentiation, and apoptosis.[5][6][7] Additionally, pathways like the MAPK and AKT/mTOR pathways have been implicated in supporting the proliferation of erythroleukemia cells.[8]
Troubleshooting Guides
Cell Culture & Maintenance
Q: My this compound cells are showing poor viability and slow growth. What could be the cause?
A: Several factors can contribute to poor cell health. Consider the following:
-
Culture Conditions: Ensure the cells are cultured at 37°C in a humidified incubator with 5% CO2.[1][2]
-
Media Composition: Use the recommended RPMI-1640 medium with the appropriate concentration of FBS. The quality and batch-to-batch variability of FBS can impact cell growth.
-
Cell Density: Avoid letting the cells become overly confluent, as this can lead to nutrient depletion and accumulation of toxic byproducts. Maintain a consistent seeding density.
-
Mycoplasma Contamination: Regularly test your cell cultures for mycoplasma contamination, as it can significantly affect cell health and experimental outcomes.[9]
Transfection Optimization
Q: I am observing low transfection efficiency with my plasmid DNA in this compound cells. How can I improve it?
A: Low transfection efficiency is a common issue. Here are several parameters you can optimize:
-
Cell Health and Density: Transfect only healthy, actively dividing cells.[9] The optimal cell confluency at the time of transfection is typically between 70-90%.[10]
-
DNA Quality and Quantity: Use high-quality, endotoxin-free plasmid DNA.[11] The amount of DNA used should be optimized; increasing the DNA amount does not always lead to higher efficiency and can increase toxicity.[9] The size and topology of the plasmid can also influence efficiency, with supercoiled DNA being generally more effective for transient transfection.[10]
-
Transfection Reagent to DNA Ratio: The ratio of transfection reagent to DNA is critical and needs to be optimized for your specific cell line and reagent.[9][11]
-
Incubation Time: The incubation time of the transfection complex with the cells can be optimized. Shorter incubation times may reduce cytotoxicity.[11]
-
Choice of Transfection Method: While lipid-based reagents are common, other methods like electroporation could be considered for difficult-to-transfect cells.[11][12]
Drug Sensitivity Assays
Q: I am not getting consistent results in my drug sensitivity assays with this compound cells. What should I check?
A: Reproducibility in drug sensitivity assays depends on careful experimental execution. Here are some key points:
-
Cell Seeding Density: Ensure a uniform cell seeding density across all wells of your assay plate. Variations in cell number will lead to inconsistent results.[13]
-
Drug Concentration Range: Use a sufficiently wide range of drug concentrations to generate a complete dose-response curve, which is essential for accurately calculating metrics like IC50.[14]
-
Assay Duration: The duration of the drug exposure should be standardized. Typically, assays are run for a defined period, such as 72 hours.[14]
-
Controls: Include appropriate controls, such as untreated cells and vehicle-treated cells, to ensure the validity of your results.[15]
-
Assay Method: The choice of viability assay (e.g., CellTiter-Glo®, MTT) can influence the results. Ensure the chosen method is suitable for your experimental setup.[16]
Quantitative Data Summary
Table 1: General Recommendations for Transfection Optimization
| Parameter | Recommended Range/Condition | Source |
| Cell Confluency | 70-90% for adherent cells | [10] |
| DNA Quality (A260/A280) | 1.7 - 1.9 | [9] |
| Transfection Reagent:DNA Ratio | 1.5:1 to 4:1 (µL reagent:µg DNA) - requires optimization | [9] |
| Post-Transfection Incubation | 24 - 72 hours | [9][12] |
Experimental Protocols
Protocol 1: Culturing this compound Cells
Materials:
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), calcium and magnesium free
-
Accutase or Trypsin-EDTA
-
Sterile culture flasks (T-25 or T-75)
-
Sterile centrifuge tubes
Procedure:
-
Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.
-
For subculturing, carefully collect the cells growing in suspension into a sterile centrifuge tube.[1][2]
-
Add Accutase or Trypsin-EDTA to the flask to detach the adherent cells.[1][2]
-
Incubate at 37°C for 5-10 minutes, or until cells detach.
-
Collect the detached cells and combine them with the suspension cells from step 2.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.[2]
-
Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.
-
Dispense the cell suspension into new culture flasks at the desired seeding density.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.[1][2]
-
Change the medium every 2-3 days.
Protocol 2: Optimizing Transient Transfection of this compound Cells
Materials:
-
Healthy, actively dividing this compound cells
-
High-quality plasmid DNA (0.2–1 mg/ml)
-
Lipid-based transfection reagent (e.g., Lipofectamine™)
-
Serum-free medium (e.g., Opti-MEM™)
-
6-well plates
-
Complete growth medium
Procedure:
-
One day before transfection, seed this compound cells in a 6-well plate to achieve 70-90% confluency on the day of transfection.
-
On the day of transfection, prepare the DNA-lipid complexes. In separate tubes:
-
Tube A: Dilute the desired amount of plasmid DNA in serum-free medium.
-
Tube B: Dilute the transfection reagent in serum-free medium.
-
-
Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 10-20 minutes to allow complexes to form.[17]
-
During the incubation, replace the medium in the cell culture wells with fresh, pre-warmed complete growth medium.
-
Add the DNA-lipid complexes dropwise to the cells.
-
Gently rock the plate to ensure even distribution.
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before assessing transfection efficiency.
-
To optimize, vary the DNA concentration and the transfection reagent to DNA ratio.[9]
Protocol 3: Assessing Drug Sensitivity using a Cell Viability Assay
Materials:
-
This compound cells
-
96-well plates
-
Drug of interest, serially diluted
-
Complete growth medium
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader for luminescence or absorbance
Procedure:
-
Seed this compound cells in a 96-well plate at a predetermined optimal density and allow them to attach and resume growth overnight.
-
Prepare serial dilutions of the drug in complete growth medium.
-
Remove the old medium from the wells and add the medium containing the different drug concentrations. Include vehicle-only and no-treatment controls.
-
Incubate the plate for a predetermined time (e.g., 72 hours) at 37°C in a CO2 incubator.
-
After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as recommended by the reagent manufacturer.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate cell viability as a percentage relative to the untreated control and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: A diagram of the JAK-STAT signaling pathway.
References
- 1. HEL Cells [cytion.com]
- 2. ebiohippo.com [ebiohippo.com]
- 3. researchgate.net [researchgate.net]
- 4. Myeloproliferative neoplasms and the JAK/STAT signaling pathway: an overview | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 6. Frontiers | The potential roles of JAK/STAT signaling in the progression of osteoarthritis [frontiersin.org]
- 7. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. promegaconnections.com [promegaconnections.com]
- 10. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - ID [thermofisher.com]
- 11. Optimizing Cell Transfection Conditions in "Four Steps": Say Goodbye to Inefficiency [procellsystem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 15. protocols.io [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. How to Improve Lentiviral Production Using Lipofectamine 3000 Reagent | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: Optimizing Enzyme Activity by Adjusting pH
Disclaimer: Initial research for "Hel 13-5" suggests it is a peptide involved in lipid monolayer studies, and no evidence was found of it being an enzyme with catalytic activity. Therefore, this guide provides a comprehensive template for determining the optimal pH for a generic enzyme, referred to as "Enzyme X". Researchers can adapt the protocols and information presented here for their specific enzyme of interest.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in adjusting the pH for optimal enzyme activity.
Frequently Asked Questions (FAQs)
Q1: Why is pH important for enzyme activity?
Enzymes are proteins, and their three-dimensional structure is crucial for their catalytic function. The pH of the surrounding environment influences the ionization state of the amino acid residues in the enzyme, particularly those in the active site. Changes in pH can alter the shape of the active site, affect substrate binding, and modify the catalytic activity. Extreme pH values can lead to irreversible denaturation of the enzyme, causing a complete loss of activity.
Q2: What is the "optimal pH" of an enzyme?
The optimal pH is the pH value at which an enzyme exhibits its maximum catalytic activity under a specific set of conditions (e.g., temperature, substrate concentration). It is important to note that the optimal pH can vary depending on the source of the enzyme and the experimental conditions. For example, pepsin, an enzyme in the stomach, has an optimal pH of around 2, while lipase (B570770) in the pancreas functions best at a pH of about 8 to 9.[1]
Q3: How do I determine the optimal pH for my enzyme?
To determine the optimal pH, you need to measure the enzyme's activity across a range of pH values. This is typically done by preparing a series of buffers with different pHs and then performing an enzyme assay at each pH. The pH at which the highest activity is observed is the optimal pH.
Q4: What kind of buffers should I use for pH optimization studies?
The choice of buffer is critical. You should use a buffer system that is effective in the desired pH range and does not interfere with the enzyme's activity or the assay itself. It is often necessary to use multiple buffer systems to cover a broad pH range. For example, a combination of citrate (B86180), phosphate (B84403), and Tris buffers can be used to span a pH range from 3 to 9.
Troubleshooting Guide
Q1: My enzyme shows no activity at any pH I've tested. What could be the problem?
-
Enzyme Denaturation: The enzyme may have been denatured during purification or storage. Check the storage buffer and conditions.
-
Incorrect Assay Conditions: Ensure that all other assay components (substrate, cofactors) are present at the correct concentrations and that the temperature is appropriate for the enzyme.
-
Inactive Enzyme: The enzyme preparation itself might be inactive. If possible, obtain a new batch of the enzyme or re-purify it.
-
pH Range Too Narrow: You may be testing a pH range where the enzyme is naturally inactive. Try a broader range of pH values.
Q2: I see two peaks of activity at two different pH values. What does this mean?
This phenomenon, known as a biphasic pH profile, can occur for several reasons:
-
Ionization of Different Groups: The two peaks could correspond to the ionization of two different critical amino acid residues in the enzyme that are involved in catalysis.
-
Different Enzyme Forms: The enzyme preparation may contain multiple isoforms of the enzyme, each with a different optimal pH.
-
Change in Reaction Mechanism: The reaction mechanism might change at different pH values, leading to two distinct activity peaks.
Q3: The optimal pH of my enzyme seems to shift depending on the substrate concentration. Why is this happening?
The apparent optimal pH can sometimes be influenced by the substrate concentration. This can happen if the ionization state of the substrate is also pH-dependent, or if the binding of the substrate alters the pKa values of the catalytic residues in the enzyme's active site. It is advisable to determine the optimal pH at a saturating substrate concentration to minimize this effect.
Quantitative Data Summary
The following table provides an example of how to present data from a pH optimization experiment for "Enzyme X".
| Buffer System | pH | Relative Activity (%) |
| Citrate | 4.0 | 15 |
| Citrate | 5.0 | 45 |
| Phosphate | 6.0 | 85 |
| Phosphate | 7.0 | 100 |
| Tris | 8.0 | 70 |
| Tris | 9.0 | 30 |
Experimental Protocols
Protocol: Determination of Optimal pH for Enzyme X
This protocol describes a general method for determining the optimal pH of an enzyme using a spectrophotometric assay.
Materials:
-
Purified Enzyme X
-
Substrate for Enzyme X
-
A series of buffers covering a broad pH range (e.g., 0.1 M citrate buffer for pH 3-6, 0.1 M phosphate buffer for pH 6-8, 0.1 M Tris-HCl for pH 8-9)
-
Spectrophotometer
-
Cuvettes
-
Micropipettes and tips
-
pH meter
Methodology:
-
Buffer Preparation: Prepare a series of buffers, each at a specific pH value across the desired range (e.g., in 0.5 or 1.0 pH unit increments). Calibrate the pH meter before use and adjust the pH of each buffer carefully.
-
Enzyme Dilution: Dilute the stock solution of Enzyme X to a suitable working concentration using a neutral, non-interfering buffer. Keep the enzyme on ice.
-
Reaction Mixture Preparation: For each pH value to be tested, prepare a reaction mixture in a cuvette. The mixture should contain the appropriate buffer and the substrate at a saturating concentration.
-
Assay Initiation: Equilibrate the reaction mixture to the optimal temperature for the enzyme in the spectrophotometer. Initiate the reaction by adding a small volume of the diluted Enzyme X to the cuvette. Mix quickly but gently.
-
Data Collection: Immediately start recording the change in absorbance over time at a predetermined wavelength. The rate of the reaction is proportional to the initial velocity (the slope of the linear portion of the absorbance vs. time curve).
-
Data Analysis: Calculate the initial velocity for each pH value. Determine the relative activity at each pH by normalizing the data to the highest observed activity (which is set to 100%).
-
Optimal pH Determination: Plot the relative activity as a function of pH. The peak of this curve represents the optimal pH for Enzyme X under these specific assay conditions.
Visualizations
Caption: Workflow for determining the optimal pH of Enzyme X.
Caption: Hypothetical signaling pathway involving a pH-dependent enzyme.
References
Validation & Comparative
A Comparative Guide to Hel 13-5 and Other Synthetic Surfactant Peptides
For researchers and professionals in drug development, the selection of an optimal synthetic surfactant peptide is critical for the successful formulation of artificial pulmonary surfactants. This guide provides an objective comparison of Hel 13-5, a synthetic mimic of Surfactant Protein C (SP-C), with other notable synthetic surfactant peptides, particularly KL4, a mimic of Surfactant Protein B (SP-B). The comparison is supported by experimental data on their biophysical performance and detailed methodologies for key analytical techniques.
Overview of this compound and KL4
This compound is an 18-amino acid, amphipathic α-helical peptide designed to mimic the function of the native human Surfactant Protein C (SP-C)[1]. It is characterized by a sequence of 13 hydrophobic and 5 hydrophilic amino acid residues. Its primary role in a synthetic surfactant formulation is to enhance the stability and respreading of the phospholipid film at the air-liquid interface during the dynamic process of breathing[2].
KL4 is a 21-residue synthetic peptide composed of repeating units of lysine (B10760008) (K) and leucine (B10760876) (L), designed to emulate the function of Surfactant Protein B (SP-B)[3]. SP-B is essential for the rapid adsorption of phospholipids (B1166683) to the air-liquid interface and for the formation and stability of the surfactant film[1][4].
Quantitative Performance Comparison
The following table summarizes the key biophysical properties of synthetic surfactants containing this compound and KL4. The data is compiled from various in vitro studies using techniques such as the Langmuir-Wilhelmy balance and pulsating bubble surfactometer. These values are often reported for the peptides when combined with a mixture of phospholipids, typically dipalmitoylphosphatidylcholine (DPPC), phosphatidylglycerol (PG), and palmitic acid (PA).
| Parameter | Surfactant with this compound | Surfactant with KL4 | Significance |
| Minimum Surface Tension (mN/m) | < 10 | < 10 | Both peptides, when formulated with appropriate lipids, can achieve the very low surface tensions necessary to prevent alveolar collapse at the end of expiration. |
| Maximum Surface Tension (mN/m) | ~32-33 | ~36 | A lower maximum surface tension upon expansion indicates better respreading of the surfactant film. |
| Adsorption Rate | Moderate | Rapid | KL4, as an SP-B mimic, is designed for rapid adsorption of phospholipids to the interface, a critical function for initiating the formation of the surfactant layer. This compound also enhances adsorption, though the primary role of SP-C mimics is in film stability. |
| Film Stability (Hysteresis) | Large Hysteresis Area | Good Stability | A larger hysteresis area in pressure-area isotherms for this compound containing surfactants suggests good film stability and respreading, which are crucial for the dynamic changes in surface area during breathing cycles. KL4 also contributes significantly to film stability. |
| In Vivo Efficacy (Animal Models) | Effective in improving lung compliance | Effective in improving oxygenation and lung compliance | Both peptides have demonstrated efficacy in animal models of respiratory distress syndrome, improving lung function. Formulations containing both SP-B and SP-C mimics often show superior performance to single-peptide surfactants[5][6]. |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize synthetic surfactant peptides are provided below.
Langmuir-Wilhelmy Film Balance for Surface Pressure-Area Isotherms
This technique is used to study the behavior of insoluble monolayers at an air-liquid interface.
Materials:
-
Langmuir trough made of Teflon
-
Movable barriers (hydrophilic material, e.g., Delrin)
-
Wilhelmy plate (platinum or filter paper) connected to a microbalance
-
Subphase solution (e.g., 0.02 M Tris buffer with 0.13 M NaCl, pH 7.4)[1]
-
Synthetic surfactant solution (peptide and lipids dissolved in a volatile, water-insoluble solvent like chloroform)
-
Microsyringe
Procedure:
-
Trough Preparation: Thoroughly clean the Langmuir trough with a suitable solvent (e.g., chloroform) and then with ultrapure water to remove any contaminants.
-
Subphase Addition: Fill the trough with the subphase solution until a convex meniscus is formed above the trough edges.
-
Surface Cleaning: Sweep the movable barriers across the entire surface area to compress any impurities, which are then aspirated from the surface. Repeat until the surface is clean (indicated by a stable surface tension of pure water, ~72 mN/m).
-
Monolayer Spreading: Using a microsyringe, carefully deposit small droplets of the synthetic surfactant solution onto the subphase surface at different locations. Allow 10-20 minutes for the solvent to evaporate completely, leaving a monolayer of the surfactant at the air-water interface.
-
Isotherm Measurement:
-
Begin compressing the monolayer by moving the barriers at a constant, slow speed (e.g., 20 Ų/molecule/min)[7].
-
Simultaneously, record the surface pressure (the reduction in surface tension from that of the pure subphase) as a function of the mean molecular area. The surface pressure is measured by the Wilhelmy plate, which detects the force exerted on it by the surface.
-
Continue compression until the monolayer collapses (indicated by a sharp, irreversible drop or plateau in surface pressure).
-
-
Hysteresis Cycles: To evaluate film stability and respreading, perform successive compression and expansion cycles. After the first compression, expand the barriers at the same speed to their initial position and then re-compress, recording the surface pressure throughout the cycles.
Fluorescence Microscopy of Surfactant Films
This method allows for the visualization of the morphology and phase behavior of the surfactant monolayer.
Materials:
-
Langmuir trough equipped with a fluorescence microscope
-
Fluorescent lipid probe (e.g., a lipid with a fluorescently labeled headgroup) incorporated into the synthetic surfactant mixture (typically at a low molar ratio, e.g., <1 mol%)
-
Objective lens with a long working distance
Procedure:
-
Sample Preparation: Prepare the synthetic surfactant solution as for the Langmuir-Wilhelmy balance experiment, but with the addition of a fluorescent lipid probe.
-
Monolayer Formation: Spread the fluorescently labeled surfactant solution on the subphase in the Langmuir trough as described above.
-
Microscopy Setup: Position the fluorescence microscope objective above or below the trough to focus on the air-water interface.
-
Image Acquisition:
-
Acquire images of the monolayer at different stages of compression and expansion.
-
The fluorescent probe will preferentially partition into the more fluid, liquid-expanded (LE) phase, which will appear bright, while the more ordered, liquid-condensed (LC) phase, which excludes the probe, will appear dark.
-
Observe the formation, size, and shape of different lipid domains and how they change with surface pressure. This provides insights into the miscibility of the components and the overall organization of the surfactant film.
-
Mechanism of Action and Functional Roles
The primary mechanism of action for synthetic surfactant peptides is the modulation of the biophysical properties of the phospholipid layer at the alveolar air-liquid interface. This is not a classical signaling pathway involving cellular receptors but rather a physical and chemical interaction that ensures the proper function of the lungs.
This compound (SP-C mimic) and KL4 (SP-B mimic) have distinct but complementary roles in the surfactant lifecycle, which are essential for reducing the work of breathing.
References
- 1. Combined and Independent Action of Proteins SP-B and SP-C in the Surface Behavior and Mechanical Stability of Pulmonary Surfactant Films - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming inactivation of the lung surfactant by serum proteins: a potential role for fluorocarbons? - Soft Matter (RSC Publishing) DOI:10.1039/C5SM00926J [pubs.rsc.org]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. Evaluating Novel SP-B and SP-C Synthetic Analogues for Pulmonary Surfactant Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. research-portal.uu.nl [research-portal.uu.nl]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Hel 13-5 and Native Surfactant Protein B in Pulmonary Surfactant Formulations
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synthetic peptide Hel 13-5 and the native Surfactant Protein B (SP-B). This analysis is based on available experimental data to evaluate their performance and potential as components in therapeutic surfactants.
Native Surfactant Protein B (SP-B) is a critical component of pulmonary surfactant, essential for the proper function of the lungs. It is an 8-kDa hydrophobic protein that plays a crucial role in the formation of the surfactant film at the air-liquid interface of the alveoli, which is vital for reducing surface tension and preventing alveolar collapse during breathing. The absence or deficiency of SP-B can lead to severe respiratory distress, particularly in premature infants.
This compound is a synthetic, 18-amino acid amphipathic α-helical peptide designed to mimic the structural and functional properties of native SP-B. Its development has been driven by the need for effective and readily available synthetic surfactants that can overcome the limitations of animal-derived preparations, such as potential immunogenicity and batch-to-batch variability.
In Vitro Performance: Surface Activity
The primary function of both native SP-B and its synthetic mimics is to reduce surface tension at the air-liquid interface. This is typically evaluated using techniques such as captive bubble surfactometry and the Wilhelmy plate method.
While direct head-to-head quantitative comparisons in single studies are limited in the published literature, the available data indicates that this compound, when incorporated into appropriate lipid mixtures, exhibits significant surface activity. However, some studies suggest that it may be less effective than native SP-B and SP-C in achieving the lowest surface tension values.
A key parameter in assessing surfactant function is the collapse pressure, the surface pressure at which the monolayer film breaks down. Formulations containing this compound have been shown to maintain stable monolayers at high surface pressures, a characteristic crucial for preventing alveolar collapse at the end of expiration. The hysteresis curves of lipid mixtures containing this compound, which represent the surface tension changes during compression and expansion cycles, have been shown to be comparable to those of commercially available animal-derived surfactants like Surfacten®.
In Vivo Efficacy: Animal Models of Respiratory Distress Syndrome
The ultimate test of a surfactant's efficacy is its performance in a living organism. Animal models of Respiratory Distress Syndrome (RDS), typically induced in premature lambs or surfactant-deficient rats, are used to evaluate the in vivo performance of therapeutic surfactants.
One study demonstrated that a synthetic surfactant composed of a mixture of lipids and this compound was able to restore lung compliance in a surfactant-deficient rat model to a degree comparable to that of Surfacten®, a well-established animal-derived surfactant.[1] This suggests that this compound-containing surfactants have the potential to be effective in a physiological setting. However, more extensive in vivo studies directly comparing this compound formulations with those containing purified native SP-B are needed to fully elucidate their relative efficacy.
Cellular Interactions and Signaling Pathways
The interaction of surfactant components with alveolar epithelial cells is crucial for surfactant metabolism and homeostasis. While the primary role of SP-B and its mimics is biophysical, their interactions with cells can also trigger signaling events.
Native Surfactant Protein B (SP-B): The transcriptional regulation of the gene encoding SP-B is a complex process. Recent research has also indicated that SP-B peptide mimics can bind to the angiotensin-converting enzyme 2 (ACE2) receptor on lung epithelial cells, suggesting a potential role in modulating inflammatory responses.
This compound: Currently, there is a lack of specific data on the cellular signaling pathways directly activated or modulated by this compound. It is known that other synthetic peptides designed to mimic SP-B, such as KL4 (a component of the synthetic surfactant Surfaxin®), are taken up by lung epithelial cells but do not appear to alter the expression of endogenous surfactant proteins.[2][3][4] This suggests that such synthetic peptides may primarily exert their effects through their biophysical properties at the air-liquid interface rather than by directly modulating cellular machinery. Further research is needed to determine if this compound has any distinct effects on alveolar cell signaling.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to evaluate and compare surfactant preparations.
Captive Bubble Surfactometry
This technique is used to measure the surface tension of a surfactant film at an air-liquid interface under dynamic conditions that mimic breathing.
Objective: To determine the minimum and maximum surface tension of a surfactant preparation during dynamic cycling.
Procedure:
-
A small air bubble is formed in a temperature-controlled chamber filled with the surfactant suspension.
-
The bubble is pulsated at a defined frequency and amplitude to simulate the compression and expansion of the alveoli.
-
The shape of the bubble is continuously monitored by a camera, and the surface tension is calculated from the bubble's dimensions using the Laplace equation.
-
Data is recorded over multiple cycles to assess the stability and performance of the surfactant film.
Wilhelmy Plate Method
This is a widely used technique for measuring the equilibrium surface tension of a liquid or the surface pressure of a monolayer at the air-liquid interface.
Objective: To measure the surface tension of a surfactant solution or the surface pressure of a spread monolayer.
Procedure:
-
A thin platinum plate is suspended from a microbalance and oriented perpendicular to the air-liquid interface.
-
The plate is brought into contact with the surface of the liquid.
-
The force exerted on the plate by the surface tension is measured by the microbalance.
-
The surface tension is calculated from the measured force, the perimeter of the plate, and the contact angle of the liquid on the plate.
In Vivo Measurement of Lung Compliance in an Animal Model of RDS
This protocol assesses the ability of a surfactant preparation to improve lung function in a living animal with induced respiratory distress.
Objective: To measure the change in lung compliance after administration of a surfactant.
Procedure:
-
Induce respiratory distress in a suitable animal model (e.g., premature rabbit or rat) via lung lavage to remove endogenous surfactant.
-
Ventilate the animal and measure baseline lung mechanics, including pressure-volume loops to determine lung compliance.
-
Administer the test surfactant intratracheally.
-
Continue ventilation and periodically measure lung mechanics to assess the improvement in lung compliance over time.
-
At the end of the experiment, the animal is euthanized, and the lungs may be harvested for histological analysis.
Conclusion
The synthetic peptide this compound shows considerable promise as a mimic of native SP-B for use in therapeutic surfactants. Its ability to form stable, surface-active films and its demonstrated efficacy in animal models of RDS make it a viable candidate for further development. However, the existing literature lacks comprehensive, direct comparisons with native SP-B, particularly in terms of quantitative in vitro performance and in vivo efficacy under identical conditions.
Future research should focus on conducting such side-by-side comparisons to definitively establish the performance profile of this compound relative to native SP-B. Furthermore, a deeper investigation into the cellular effects and potential signaling pathways of this compound will be crucial for a complete understanding of its biological activity and for the development of the next generation of synthetic surfactants.
References
Validating Hel 13-5 as a Gene Transfer Agent: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an effective and reliable gene transfer agent is a critical step in developing novel therapeutics and research models. This guide provides a comprehensive comparison of Hel 13-5, a cell-penetrating peptide, with established viral and non-viral gene transfer methods. Due to a lack of publicly available quantitative performance data for this compound, this guide focuses on providing a framework for its validation, alongside comparative data for widely used alternatives.
Performance Comparison of Gene Transfer Agents
| Feature | This compound (Cell-Penetrating Peptide) | Lipofectamine 2000 (Lipid-Based) | Adeno-Associated Virus (AAV) |
| Mechanism | Direct penetration of the cell membrane or endocytosis. | Formation of lipid-DNA complexes (lipoplexes) that fuse with the cell membrane or are taken up via endocytosis. | Receptor-mediated endocytosis followed by endosomal escape and nuclear entry of the viral genome. |
| Transfection Efficiency | Data not available. Generally variable for CPPs depending on cell type, cargo, and peptide concentration. | Up to 90.3% in HeLa cells and 64.2% in HaCaT cells with a GFP-expressing plasmid[2]. In another study, transfection of HeLa cells with a pCMV β-Gal DNA plasmid resulted in an efficiency of 31.66 ± 2.5%[3]. | Highly efficient, with transduction rates of 79-97% in CHO cells (AAV5 mutants) and up to 98.5% in ARPE-19 cells (AAV-DJ)[4][5]. |
| Cell Viability / Cytotoxicity | Data not available. A known challenge for cell-penetrating peptides. | Can be considerable. In HeLa cells, it was shown to be more toxic than some other reagents at all tested ratios[6]. In another study, cell viability was over 95% at the optimal transfection concentration[3]. | Generally low cytotoxicity and immunogenicity compared to other viral vectors. |
| Payload Capacity | Typically smaller nucleic acids like siRNA and plasmids. | Can accommodate a range of plasmid sizes. | Limited to ~4.7kb for single-stranded AAV. |
| In Vivo Application | Potential for in vivo delivery, but can be limited by stability and biodistribution. | Limited in vivo use due to toxicity and instability in the bloodstream. | Widely used and effective for in vivo gene delivery to various tissues. |
Experimental Protocols for Validation
To validate this compound or any novel gene transfer agent, a series of standardized experiments are required to quantify its performance and assess its safety.
Protocol 1: Determination of Transfection Efficiency using Flow Cytometry
This protocol allows for the quantification of the percentage of cells successfully transfected with a reporter gene, typically Green Fluorescent Protein (GFP).
Materials:
-
Target cells (e.g., HeLa)
-
This compound peptide
-
Plasmid DNA encoding GFP (pGFP)
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: One day before transfection, seed the target cells in a 24-well plate at a density that will ensure they are 70-90% confluent at the time of transfection.
-
Complex Formation:
-
Dilute the desired amount of pGFP in a serum-free medium.
-
In a separate tube, dilute the this compound peptide in a serum-free medium.
-
Mix the diluted DNA and diluted this compound and incubate at room temperature for 20 minutes to allow for complex formation.
-
-
Transfection:
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the this compound/pGFP complexes to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
After incubation, remove the transfection mixture and replace it with a complete culture medium.
-
-
Analysis:
-
24-48 hours post-transfection, wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in PBS.
-
Analyze the cell suspension using a flow cytometer to determine the percentage of GFP-positive cells. An untransfected cell sample should be used as a negative control to set the gate for GFP expression.
-
Protocol 2: Assessment of Cytotoxicity using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.
Materials:
-
Target cells
-
This compound peptide
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of the this compound peptide in a complete culture medium.
-
Remove the medium from the cells and replace it with the medium containing different concentrations of this compound. Include a control group with medium only.
-
Incubate the plate for 24-72 hours at 37°C in a CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the control group (untreated cells). The IC50 value (the concentration at which 50% of cell growth is inhibited) can be determined from the dose-response curve.
-
Visualizing Experimental Workflows and Pathways
To further clarify the processes involved in validating a gene transfer agent, the following diagrams illustrate the key workflows and a relevant signaling pathway.
References
- 1. repositorio.uchile.cl [repositorio.uchile.cl]
- 2. biontex.com [biontex.com]
- 3. Optimizing A Lipocomplex-Based Gene Transfer Method into HeLa Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-term in vitro monitoring of AAV-transduction efficiencies in real-time with Hoechst 33342 | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. biontex.com [biontex.com]
The Efficacy of Hel 13-5 in Different Lipid Mixtures: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of the synthetic peptide Hel 13-5 when incorporated into various lipid mixtures for the development of artificial pulmonary surfactants. This compound, a biomimetic of the N-terminal segment of human Surfactant Protein B (SP-B), is an 18-amino acid amphipathic α-helical peptide known for its ability to improve the surface-active properties of lipid formulations. Its effectiveness, however, is critically dependent on the composition of the accompanying lipids. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated mechanisms to aid in the research and development of next-generation surfactant therapies.
Data Presentation: Performance of this compound in Various Lipid Formulations
The efficacy of this compound is most commonly assessed by its ability to lower surface tension and improve lung compliance. The following tables summarize key quantitative findings from in vitro and in vivo studies.
Table 1: In Vitro Surface Tension Measurements of this compound Lipid Mixtures
| Lipid Mixture Composition (by weight/mol) | This compound Concentration | Key Findings |
| DPPC/egg-PG (68:22) | Varied | This compound is squeezed out of the monolayer at a collapse pressure of approximately 42 mN/m.[1] |
| DPPC/PA (90:9) | Varied | This compound alone is squeezed out of this ternary monolayer system.[1] |
| DPPC/DPPG (4:1, mol/mol) | Varied | The presence of anionic DPPG shows specific interactions with the cationic this compound, leading to a large hysteresis loop in surface potential-area isotherms, which is indicative of good surfactant function.[2] |
| DPPC/egg-PC (1:1, mol/mol) | Small amount | The addition of this compound induces a dispersed pattern of ordered domains in DPPC monolayers and causes shrinkage of ordered domains in the DPPC/egg-PC mixture.[3] |
| Hydrogenated Soy Lecithin (B1663433)/Fractionated Soy Lecithin PC70/Palmitic Acid (40:40:17.5) | 2.5% (w/w) | This mixture, when combined with this compound, demonstrates desirable hysteresis curves similar to the commercial surfactant Surfacten®.[3] |
Table 2: In Vivo Efficacy of this compound in an Animal Model of Respiratory Distress Syndrome
| Surfactant Formulation | Animal Model | Key Efficacy Endpoint | Result |
| Hydrogenated soy lecithin/fractionated soy lecithin PC70/palmitic acid/Hel 13-5 (40:40:17.5:2.5, w/w) | Surfactant-deficient rat model | Recovery of lung compliance | Comparable to the commercially available surfactant, Surfacten® (beractant).[3] |
| Synthetic Lung Surfactant (SLS-EEG) powder aerosol (composition not fully specified but contains a SP-B peptide mimic) | Juvenile rabbits with surfactant washout | Arterial oxygenation (PaO2) and lung compliance | Similar recovery of PaO2 (96-100%) as liquid Curosurf, but with superior recovery of compliance.[4][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols used to evaluate this compound lipid mixtures.
In Vitro Surfactant Activity Assessment: Langmuir-Blodgett Trough
This technique is used to evaluate the surface activity of surfactant preparations by measuring the surface pressure as a function of the area of a monolayer at an air-water interface.
-
Monolayer Formation: The lipid or lipid-peptide mixture is dissolved in a volatile solvent (e.g., chloroform) and spread onto the surface of an aqueous subphase (e.g., Tris buffer with NaCl) in a Langmuir-Blodgett trough.
-
Isotherm Measurement: Movable barriers compress the monolayer at a constant rate, and the surface pressure is measured using a Wilhelmy plate or other sensitive tensiometer. This generates a surface pressure-area (π-A) isotherm.
-
Cyclic Compression and Expansion: To assess the stability and respreading ability of the surfactant, the monolayer is subjected to repeated cycles of compression and expansion, simulating breathing. The hysteresis in the π-A isotherms provides insight into the surfactant's dynamic surface properties.
-
Microscopy: Fluorescence microscopy can be coupled with the Langmuir trough to visualize the phase behavior and domain formation within the monolayer in real-time. A fluorescent lipid probe is added to the lipid mixture for this purpose.
In Vivo Efficacy Testing: Animal Model of Respiratory Distress Syndrome (RDS)
Animal models, particularly those involving surfactant depletion, are essential for evaluating the physiological efficacy of artificial surfactants.
-
Animal Preparation: Juvenile rabbits or rats are commonly used. The animals are anesthetized, intubated, and mechanically ventilated.
-
Surfactant Depletion: Respiratory distress is induced by repeated lung lavage with a saline solution to wash out the endogenous surfactant. This is confirmed by a significant drop in arterial oxygenation (PaO2) and lung compliance.
-
Surfactant Administration: The test surfactant (this compound lipid mixture) or a control (e.g., a commercial surfactant or saline) is instilled intratracheally as a liquid bolus or administered as an aerosol.
-
Monitoring: Key physiological parameters, including arterial blood gases (PaO2, PaCO2), lung compliance, and oxygenation index, are monitored for several hours post-instillation.
-
Histological Analysis: At the end of the experiment, lung tissue may be collected for histological examination to assess lung injury and surfactant distribution.
Visualizing the Mechanism of Action
The interaction of this compound with lipid membranes is a key determinant of its function. As a cationic and amphipathic peptide, it preferentially interacts with anionic phospholipids, which are often a component of artificial surfactants.
Caption: Interaction of this compound with a lipid monolayer at the air-water interface.
The diagram above illustrates the proposed mechanism for this compound's function in an artificial surfactant. Initially, the peptide adsorbs to the air-water interface and adopts an α-helical conformation. It then interacts with the lipid monolayer, with a strong affinity for anionic lipids like DPPG, through electrostatic forces. This is followed by the insertion of its hydrophobic face into the lipid layer, which helps to fluidize and stabilize the monolayer, especially during compression, ultimately leading to a significant reduction in surface tension.
Caption: Experimental workflow for in vivo evaluation of this compound based surfactants.
This workflow outlines the key steps in assessing the physiological efficacy of a this compound containing artificial surfactant in an animal model of Respiratory Distress Syndrome. This standardized approach allows for the direct comparison of different formulations against each other and against existing clinical standards.
References
- 1. Animal models and clinical pilot studies of surfactant replacement in adult respiratory distress syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development of a New Dry Powder Aerosol Synthetic Lung Surfactant Product for Neonatal Respiratory Distress Syndrome (RDS) - Part II: In vivo Efficacy Testing in a Rabbit Surfactant Washout Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a New Dry Powder Aerosol Synthetic Lung Surfactant Product for Neonatal Respiratory Distress Syndrome (RDS) – Part II: In vivo Efficacy Testing in a Rabbit Surfactant Washout Model - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Surface Activity of Hel 13-5: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the synthetic peptide Hel 13-5 and its alternatives in the context of pulmonary surfactant research. Designed for researchers, scientists, and drug development professionals, this document synthesizes key performance data, details experimental protocols for surface tension measurement, and visualizes critical workflows to facilitate a deeper understanding of these important biomaterials.
This compound is a synthetic, 18-amino acid amphipathic α-helical peptide designed to mimic the function of native pulmonary surfactant proteins, particularly Surfactant Protein B (SP-B).[1] Its primary role is to reduce surface tension at the air-liquid interface within the alveoli, preventing their collapse during respiration. This guide explores the efficacy of this compound in reducing surface tension and compares it with other notable alternatives, providing valuable insights for the development of next-generation respiratory therapeutics.
Performance Comparison of Surfactant Peptides
The ability of a surfactant to lower surface tension is a critical measure of its performance. This is often quantified by the collapse pressure, which is the maximum surface pressure a monolayer can withstand before collapsing. The data presented below is compiled from various studies and it is important to note that a direct, side-by-side comparison of this compound and KL4 under identical experimental conditions is not currently available in published literature. The lipid composition of the model surfactant system significantly influences the measured surface activity.
| Peptide/Surfactant | Composition | Collapse Pressure (mN/m) | Minimum Surface Tension (mN/m) | Reference |
| This compound | In DPPC/egg-PG/PA | ~42 | Not specified | [2][3] |
| KL4 | In DPPC/POPG (7:3) | ~72 | Not specified | [4] |
| Surfacten (Surfactant TA) | Natural (bovine extract) | Not specified | Near 0 | [5] |
Note: The surface tension of a clean air-water interface at room temperature is approximately 72 mN/m.[6] A lower minimum surface tension and a higher collapse pressure are indicative of a more effective surfactant.
In-Depth Look at Key Alternatives
KL4 Peptide
KL4 is a 21-residue synthetic peptide that also mimics the amphipathic helical structure of SP-B.[7] Its sequence consists of repeating units of lysine (B10760008) (K) and leucine (B10760876) (L), giving it a highly regular amphipathic character.[7] Studies have shown that in a lipid mixture of DPPC and POPG, KL4 can achieve a very high collapse pressure of approximately 72 mN/m, indicating its profound ability to lower surface tension.[4]
Surfacten® (Beractant)
Surfacten, also known as Surfactant TA or Beractant, is a natural bovine lung extract used clinically for the treatment of neonatal respiratory distress syndrome.[2][8] It contains a mixture of phospholipids, neutral lipids, and hydrophobic surfactant proteins SP-B and SP-C. As a clinically approved and effective treatment, it serves as a benchmark for the performance of synthetic surfactant preparations. Natural pulmonary surfactants are known for their ability to reduce surface tension to near-zero values.[5]
Experimental Protocols: Measuring Surface Tension
The most common method for evaluating the surface activity of pulmonary surfactants in a laboratory setting is through the use of a Langmuir-Blodgett trough equipped with a Wilhelmy plate.[9][10] This technique allows for the precise measurement of surface pressure as a function of the area occupied by a monolayer of the surfactant at an air-water interface.
Langmuir-Blodgett Trough with Wilhelmy Plate Method
Objective: To determine the surface pressure-area (π-A) isotherm of a surfactant monolayer.
Materials:
-
Langmuir-Blodgett trough (Teflon)
-
Movable barriers (hydrophilic material, e.g., Delrin)
-
Wilhelmy plate (platinum or chromatography paper)
-
Microbalance
-
Subphase (e.g., Tris buffer with 0.13 M NaCl at pH 7.4)[2]
-
Spreading solvent (e.g., chloroform)
-
Surfactant mixture (e.g., DPPC/PG/PA/Hel 13-5)[2]
Procedure:
-
Trough Preparation: The Langmuir trough is meticulously cleaned to remove any surface-active contaminants.
-
Subphase Addition: The trough is filled with the aqueous subphase, and the surface is cleaned by aspiration.
-
Monolayer Spreading: The surfactant mixture, dissolved in a volatile solvent like chloroform, is carefully deposited onto the subphase surface using a microsyringe. The solvent evaporates, leaving a monolayer of the surfactant.
-
Equilibration: The monolayer is allowed to equilibrate for a defined period (e.g., 5-10 minutes).
-
Compression: The movable barriers are compressed at a constant rate (e.g., 20 Ų/molecule/min), reducing the area available to the surfactant molecules.
-
Surface Pressure Measurement: The Wilhelmy plate, partially immersed in the subphase, measures the force exerted on it by the surface tension. As the monolayer is compressed, the surface pressure increases, and this change is recorded by the microbalance.
-
Data Acquisition: The surface pressure is plotted against the mean molecular area to generate a π-A isotherm.
-
Collapse Point Determination: The isotherm is monitored to identify the collapse point, which is the pressure at which the monolayer can no longer be compressed as a two-dimensional film and begins to form three-dimensional structures. This is typically observed as a plateau in the isotherm.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in a Langmuir-Blodgett trough experiment for measuring the surface tension of a synthetic pulmonary surfactant.
References
- 1. Surface tension properties of surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. KL4 Peptide Induces Reversible Collapse Structures on Multiple Length Scales in Model Lung Surfactant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Langmuir Trough - University of Greifswald [physik.uni-greifswald.de]
- 7. The helical structure of surfactant peptide KL4 when bound to POPC: POPG lipid vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Surface tension minimum in ionic surfactant systems - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 10. arxiv.org [arxiv.org]
Assessing the Cytotoxicity of Hel 13-5 Peptide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies used to assess the cytotoxicity of the Hel 13-5 peptide, a synthetic peptide modeled on the N-terminal fragment of human surfactant protein B (SP-B). Due to the limited publicly available cytotoxicity data directly pertaining to this compound, this guide incorporates data from structurally and functionally similar peptides, such as KL4 and other SP-B mimics, to provide a comparative context for researchers.
Comparative Cytotoxicity Data
| Peptide/Compound | Cell Line | Assay | Endpoint | Result | Reference |
| KL4 peptide | A549, BEAS-2B (human lung epithelial) | Not specified | Cytotoxicity | No sign of cytotoxicity | [1][2] |
| KL4/siRNA complexes | A549, BEAS-2B (human lung epithelial) | Not specified | Cytotoxicity | No sign of cytotoxicity | [1][2] |
| K4 peptide | HeLa (human cervical cancer) | MTT | IC50 | 6.3 µg/ml (80% cytotoxicity) | [3][4] |
| K4 peptide | Human Erythrocytes | Hemolysis | % Hemolysis | 24% at 1 mg/ml | [3][4] |
Experimental Protocols for Cytotoxicity Assessment
A thorough evaluation of a peptide's cytotoxicity involves a multi-faceted approach, typically employing a combination of assays that measure different cellular endpoints. Below are detailed protocols for key experiments commonly used in the field.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)
-
96-well microtiter plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.
-
Peptide Treatment: Prepare serial dilutions of the this compound peptide in serum-free cell culture medium. Remove the existing medium from the wells and add 100 µL of the peptide solutions at various concentrations. Include vehicle-treated (negative) and known cytotoxic agent-treated (positive) controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[5][6][7]
-
Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.[5][7]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]
Membrane Integrity Assay (LDH Assay)
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the release of LDH from cells with a damaged plasma membrane.
Materials:
-
LDH Assay Kit (containing substrate, cofactor, and dye)
-
Lysis solution (for positive control)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with the this compound peptide as described in the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis solution).
-
Supernatant Collection: After the incubation period, centrifuge the plate (if using suspension cells) and carefully transfer a portion of the cell culture supernatant to a new 96-well plate.[8][9]
-
LDH Reaction: Add the LDH reaction mix from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[8][9][10]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[8]
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) (PS) exposed on the outer leaflet of the cell membrane during early apoptosis, while Propidium Iodide (PI) intercalates with the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with the this compound peptide for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.[11][12][13]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[12]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic and necrotic cells will be positive for both Annexin V and PI.[11][12]
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for assessing the cytotoxicity of this compound peptide.
Caption: Simplified overview of the intrinsic and extrinsic apoptosis signaling pathways.
Caption: Key signaling events in necroptosis and pyroptosis cell death pathways.[14][15][16][17][18][19][20][21][22][23]
References
- 1. From Pulmonary Surfactant, Synthetic KL4 Peptide as Effective siRNA Delivery Vector for Pulmonary Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Evaluation of Antibacterial and Cytotoxic Effects of K4 Synthetic Peptide [transresurology.com]
- 4. transresurology.com [transresurology.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. blog.cellsignal.com [blog.cellsignal.com]
- 15. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Necroptosis molecular mechanisms: Recent findings regarding novel necroptosis regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pyroptosis | Abcam [abcam.com]
- 19. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. news-medical.net [news-medical.net]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. researchgate.net [researchgate.net]
- 23. blog.abclonal.com [blog.abclonal.com]
A Comparative Guide to In Vivo and In Vitro Studies of Hel 13-5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vivo and in vitro studies on Hel 13-5, a synthetic, cationic amphiphilic α-helical peptide. Primarily investigated for its role as a mimic of surfactant protein B (SP-B) in artificial pulmonary surfactants, this compound has been the subject of numerous studies to characterize its biophysical properties and physiological effects. This document synthesizes key experimental data, details common methodologies, and presents visual workflows to facilitate a deeper understanding of this promising peptide.
Executive Summary
This compound is an 18-amino acid peptide designed to emulate the function of native lung surfactant proteins. In vitro studies have been instrumental in characterizing its fundamental interactions with lipids, demonstrating its ability to modulate the surface tension of lipid monolayers. These studies provide a controlled environment to dissect the molecular mechanisms of action. In vivo studies, primarily in animal models of respiratory distress syndrome (RDS), are crucial for evaluating the physiological efficacy and therapeutic potential of this compound-containing surfactant preparations. While in vitro findings generally translate to positive outcomes in vivo, the complexities of the biological system introduce variables not present in controlled laboratory settings.
Data Presentation: In Vitro vs. In Vivo Performance
The following tables summarize key quantitative data from representative in vitro and in vivo studies on this compound and its formulations.
Table 1: Key In Vitro Performance Metrics of this compound-Containing Lipid Monolayers
| Parameter | Lipid Composition | This compound Concentration | Value | Reference |
| Collapse Pressure (mN/m) | DPPC/PG/PA (68:22:9 wt/wt/wt) | 10 mol % | ~42 | [1][2] |
| DPPC/PA (90:10 wt/wt/wt) | 2.5 mol % | ~42 | [3] | |
| Equilibrium Surface Tension (mN/m) | Various lipid mixtures | Not specified | 22-25 | [4] |
DPPC: Dipalmitoylphosphatidylcholine, PG: Phosphatidylglycerol, PA: Palmitic Acid
Table 2: Key In Vivo Efficacy Measures of this compound-Containing Surfactants in Animal Models of RDS
| Animal Model | Surfactant Composition | Outcome Measure | Result | Reference |
| Lung-irrigated rats | Dehydrogenated soy lecithin, fractionated soy lecithin, palmitic acid, Hel 13-5D3 (40:40:17.5:2.5 wt/wt/wt/wt) | Pulmonary Surfactant Activity | Superior to commercial beractant (B1167717) (Surfacten®) | [5][6] |
| Ventilated immature newborn rabbits | DPPC-egg PG-PA (68:22:9 wt/wt/wt) with SP-C33 (a different synthetic peptide) | Tidal Volume | 15-20 ml/kg body weight | [7] |
| Rats with respiratory failure | Not specified | Arterial Oxygenation (PaO2) | Increased to 56-64% of pre-lavage values | [8] |
| Rats with respiratory failure | Not specified | Dynamic Lung Compliance | Rapid recovery observed | [8] |
Note: Specific quantitative data for tidal volume, PaO2, and lung compliance for this compound specifically were not available in the reviewed literature, hence data from a similar synthetic surfactant study is included for context.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of common experimental protocols used in the study of this compound.
In Vitro: Langmuir Monolayer Surface Balance
This technique is fundamental for characterizing the surface activity of pulmonary surfactants.
-
Monolayer Formation: A lipid mixture, often composed of dipalmitoylphosphatidylcholine (DPPC), phosphatidylglycerol (PG), and palmitic acid (PA), combined with this compound, is dissolved in an organic solvent (e.g., chloroform).[1][2] This solution is carefully spread onto the surface of an aqueous subphase (e.g., Tris buffer at pH 7.4) in a Langmuir trough.[1][2]
-
Surface Pressure-Area Isotherms: Movable barriers compress the monolayer at a constant rate, and the surface pressure is measured using a Wilhelmy plate or similar sensor.[1][2] This generates a surface pressure-area isotherm, which provides information about the phase behavior of the monolayer.
-
Collapse Pressure Determination: The monolayer is compressed until it collapses, and the maximum surface pressure achieved before the collapse is recorded as the collapse pressure.[1][2]
-
Cyclic Compression and Expansion: To assess the respreading ability of the surfactant, the monolayer is subjected to multiple cycles of compression and expansion, and the hysteresis in the surface pressure-area isotherms is analyzed.[3]
In Vivo: Animal Model of Respiratory Distress Syndrome
Animal models, particularly rats with surfactant deficiency induced by lung lavage, are commonly used to evaluate the efficacy of surfactant preparations.
-
Induction of RDS: Anesthetized and mechanically ventilated animals undergo repeated lung lavage with saline to wash out endogenous surfactant, leading to respiratory failure characterized by poor lung compliance and hypoxemia.[5][6]
-
Surfactant Administration: A suspension of the this compound-containing artificial surfactant is instilled intratracheally.[5][6] Control groups may receive saline or a commercially available surfactant.
-
Monitoring of Physiological Parameters: Key indicators of lung function, including dynamic lung compliance, tidal volume, and arterial blood gases (e.g., PaO2), are monitored over several hours.[8]
-
Data Analysis: The outcomes for the this compound group are compared to the control groups to determine the efficacy of the treatment.
Mandatory Visualizations
The following diagrams illustrate the workflows for the described experimental protocols.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Stimuli-Responsive Langmuir Films Composed of Nanoparticles Decorated with Poly(N-isopropyl acrylamide) (PNIPAM) at the Air/Water Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Hel 13-5 and Commercial Surfactants for Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical formulations, the choice of surfactant is critical to enhancing drug solubility, stability, and bioavailability. While conventional commercial surfactants are widely utilized, novel peptide-based surfactants like Hel 13-5 are emerging as promising alternatives, particularly in specialized applications. This guide provides an objective comparison of the performance of this compound against common commercial non-ionic surfactants, supported by available data and detailed experimental protocols.
This compound is a synthetic, 18-amino acid amphiphilic α-helical peptide designed to mimic the function of native pulmonary surfactant proteins. Its structure, comprising 13 hydrophobic and 5 hydrophilic residues, allows it to effectively interact with and stabilize lipid monolayers at air-water interfaces. This property is particularly relevant for the development of artificial pulmonary surfactants.
Performance Data: A Comparative Overview
Direct quantitative comparisons of this compound with commercial surfactants in terms of standard performance metrics like Critical Micelle Concentration (CMC) and solubilization efficiency are not extensively available in public literature. The primary focus of this compound research has been on its interaction with phospholipids (B1166683) in pulmonary surfactant systems. However, to provide a comprehensive guide, the following table summarizes the performance data for several widely used commercial non-ionic surfactants. This data serves as a benchmark for understanding the typical performance characteristics of surfactants in pharmaceutical formulations.
| Surfactant | Chemical Class | Molecular Weight (Approx.) | Critical Micelle Concentration (CMC) | Surface Tension at CMC (mN/m) |
| Polysorbate 80 (Tween 80) | Polyoxyethylene sorbitan (B8754009) monooleate | ~1310 g/mol | 0.012 mM[1] | ~38 mN/m at 22°C[2] |
| Pluronic F-68 (Poloxamer 188) | Polyoxyethylene-polyoxypropylene block copolymer | ~8400 g/mol | 0.04 mM[3] | ~50 mN/m at 25°C[3] |
| Cremophor EL | Polyoxyethylated castor oil | ~2500 g/mol [4] | ~0.02% (w/v)[5][6] | Not readily available |
| Tyloxapol | Alkyl aryl polyether alcohol | Variable | Not readily available | Not readily available |
This compound: Performance Characteristics
While specific CMC and standalone solubilization data for this compound are scarce, its surface activity has been demonstrated in the context of artificial lung surfactants. Studies have shown that this compound, in combination with phospholipids like dipalmitoylphosphatidylcholine (DPPC) and phosphatidylglycerol (PG), significantly improves the surface tension-lowering properties of these lipid mixtures, mimicking the function of natural lung surfactant. This suggests that this compound is highly effective at reducing surface tension at the air-water interface.
Experimental Protocols
To facilitate reproducible research and comparative studies, detailed methodologies for key surfactant performance experiments are provided below.
Determination of Critical Micelle Concentration (CMC) using Pyrene (B120774) Fluorescence
This method relies on the sensitivity of the fluorescence spectrum of pyrene to the polarity of its microenvironment.
Protocol:
-
Prepare a stock solution of the surfactant in deionized water.
-
Prepare a series of surfactant solutions of varying concentrations by serial dilution from the stock solution.
-
Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone (B3395972) or methanol).
-
Add a small aliquot of the pyrene stock solution to each surfactant solution to achieve a final pyrene concentration of approximately 1 µM. Ensure the volume of the organic solvent is minimal to avoid affecting the surfactant's properties.
-
Allow the solutions to equilibrate for a specified period (e.g., 24 hours) in the dark to ensure complete pyrene partitioning.
-
Measure the fluorescence emission spectra of each solution using a spectrofluorometer with an excitation wavelength of 335 nm.
-
Record the intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks of the pyrene emission spectrum.
-
Plot the ratio of I1/I3 as a function of the logarithm of the surfactant concentration.
-
The CMC is determined as the concentration at which a sharp decrease in the I1/I3 ratio is observed, indicating the partitioning of pyrene into the nonpolar micellar core. This is typically identified as the inflection point of the sigmoidal curve.
References
Safety Operating Guide
Proper Disposal Procedures for Hel 13-5: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of laboratory materials is a critical component of ensuring a safe and compliant work environment. This guide provides essential information and step-by-step procedures for the safe disposal of Hel 13-5, a synthetic peptide utilized in research settings. Adherence to these guidelines, in conjunction with your institution's specific Environmental Health and Safety (EHS) protocols, is paramount.
This compound is a synthetic, monomeric peptide with CAS number 177942-21-1. It is based on the N-terminal segment of human SP-B and is composed of 13 hydrophobic and 5 hydrophilic amino acid residues.[1] Primarily used in research for the development of pulmonary surfactant model systems, its disposal requires careful consideration of its nature as a biologically-derived material and the potential for contamination with other laboratory reagents.
Key Properties and Disposal Considerations
| Property | Description | Disposal Consideration |
| Chemical Name | This compound | Treat as a chemical and biological material. |
| CAS Number | 177942-21-1 | Use for accurate identification and in waste manifests. |
| Physical Form | Typically a lyophilized powder or in solution. | Disposal method will vary based on its physical state. |
| Hazards | Not classified as hazardous, but should be handled with standard laboratory precautions. The potential for allergic reactions exists. | Assume it may be contaminated with other laboratory chemicals. |
| Primary Disposal Route | As chemical or biological laboratory waste, in accordance with institutional EHS guidelines. | Do not dispose of down the drain or in regular trash without appropriate deactivation and assessment.[2] |
Experimental Protocols for Disposal
The proper disposal of this compound should be approached with a clear, step-by-step methodology to ensure safety and compliance. The following protocols outline the recommended procedures for both liquid and solid waste containing this peptide.
I. Decontamination of Liquid Waste
Liquid waste containing this compound, such as unused solutions or experimental residues, should be deactivated before disposal.
-
Collection : Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled waste container.
-
Chemical Deactivation :
-
In a chemical fume hood, add a 10% bleach solution to the liquid waste to achieve a final concentration sufficient to denature the peptide. Allow the mixture to react for a minimum of 30 minutes.[3]
-
Alternatively, treatment with a 1M sodium hydroxide (B78521) (NaOH) solution can be used to hydrolyze the peptide bonds.[4]
-
-
Neutralization : If a strong acid or base was used for decontamination, neutralize the solution to a pH between 6.0 and 8.0.
-
Disposal : Dispose of the neutralized solution as chemical waste through your institution's EHS program. Do not pour down the sanitary sewer unless explicitly permitted by your EHS office for non-hazardous, neutralized biological materials.[2]
II. Disposal of Solid Waste
Solid waste, including contaminated labware (e.g., pipette tips, vials), personal protective equipment (PPE), and unused lyophilized powder, requires careful handling.
-
Collection : Place all solid waste contaminated with this compound into a designated, leak-proof, and clearly labeled hazardous waste container lined with a biohazard bag.
-
Unused Powder : For the disposal of expired or unwanted lyophilized this compound, it should be treated as chemical waste. Do not attempt to dispose of it in regular trash.
-
Decontamination of Labware : Non-disposable labware that has come into contact with this compound should be decontaminated.
-
Final Disposal : The sealed biohazard bag containing the solid waste should be placed in a designated biohazardous or chemical waste collection area for pickup and disposal by your institution's EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
Personal protective equipment for handling Hel 13-5
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling the amphipathic peptide Hel 13-5. The information is tailored for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
This compound is an amphipathic α-helical peptide, which is comprised of 13 hydrophobic and five hydrophilic amino acid residues.[1][2] It is often supplied as a trifluoroacetate (B77799) salt.[3] While specific hazard data for this compound is not prominently available, good laboratory practices for handling peptides should be strictly followed to minimize any potential risks.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound in a laboratory setting.
| PPE Category | Recommended Equipment | Specification Notes |
| Hand Protection | Nitrile or Latex Gloves | Standard laboratory grade. Change gloves immediately if contaminated. |
| Eye Protection | Safety Glasses with Side Shields or Safety Goggles | Must be worn at all times in the laboratory. |
| Body Protection | Laboratory Coat | Fully buttoned to protect skin and personal clothing from potential splashes. |
| Respiratory | Not generally required under normal use | If weighing or handling the lyophilized powder, use in a well-ventilated area or under a fume hood to avoid inhalation. |
Safe Handling and Storage Protocol
Follow these step-by-step procedures for the safe handling and storage of this compound.
1. Receiving and Inspection:
- Upon receipt, visually inspect the container for any damage or leaks.
- Verify that the product name on the label matches the order (e.g., this compound trifluoroacetate salt).
2. Storage:
- Store the lyophilized peptide in a cool, dry, and dark place. A desiccator at -20°C is recommended for long-term storage.
- Once reconstituted in a solvent, store the solution according to experimental requirements, typically at -20°C or -80°C to prevent degradation.
3. Preparation and Handling:
- All handling of the lyophilized powder should be conducted in a clean, designated area, preferably within a chemical fume hood or on a clean bench, to prevent inhalation of the powder and contamination of the sample.
- Use appropriate laboratory equipment (e.g., calibrated pipettes, sterile tubes) for all measurements and transfers.
- When reconstituting the peptide, slowly add the recommended solvent to the vial to avoid frothing. Gently swirl or pipette to dissolve; do not shake vigorously as this can cause aggregation.
4. Spill and Emergency Procedures:
- Minor Spill (Powder): Gently sweep up the material, avoiding dust generation. Place in a sealed container for disposal. Clean the area with a suitable laboratory detergent and water.
- Minor Spill (Solution): Absorb the spill with an inert material (e.g., paper towels, absorbent pads). Place the contaminated material in a sealed container for disposal. Clean the spill area thoroughly.
- Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.
- Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
Disposal Plan
All waste materials contaminated with this compound should be disposed of in accordance with local, state, and federal regulations for non-hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as chemical waste. Do not dispose of down the drain. |
| Contaminated Consumables | Place used gloves, pipette tips, tubes, and absorbent materials in a designated, sealed waste container. |
| Empty Containers | Rinse empty containers thoroughly with an appropriate solvent. The rinsate should be collected as chemical waste. |
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound from receipt to disposal.
References
Featured Recommendations
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
